molecular formula C12H15NO B171840 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol CAS No. 179898-22-7

2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Cat. No.: B171840
CAS No.: 179898-22-7
M. Wt: 189.25 g/mol
InChI Key: GDXFUCLITVBASU-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol is an organic compound that serves as a versatile building block for the synthesis of more complex chemical structures . As a dihydroquinoline derivative, it is part of a class of compounds studied for their potential biological activity. Related hydroxy-substituted dihydroquinoline compounds, such as the 6-hydroxy derivative, have demonstrated significant antioxidant properties in scientific studies . This broader class of compounds has shown promise in preclinical research for their ability to alleviate oxidative stress and modulate NF-κB-mediated inflammatory pathways . The value of this compound for researchers lies in its application as a key reagent or intermediate in organic synthesis and medicinal chemistry exploration, facilitating the development of novel substances for investigative purposes. This product is intended for laboratory research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4-trimethyl-1H-quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-6-9(14)4-5-10(8)11/h4-7,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXFUCLITVBASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179898-22-7
Record name 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved via the Doebner-von Miller reaction, a classic and versatile method for quinoline synthesis. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses the critical parameters influencing the reaction's success. Furthermore, it offers insights into the characterization of the target compound and strategies for purification. The information presented herein is intended to empower researchers to confidently and efficiently synthesize this important molecule for a range of applications, including the development of novel dyes and pharmacologically active agents.[]

Introduction: The Significance of this compound

This compound is a substituted dihydroquinoline of significant interest in various fields of chemical research. Its structural motif is a key component in the synthesis of rhodamine dyes, such as the Atto and Alexa Fluor families of fluorescent labels, which are indispensable tools in biological imaging and diagnostics.[] The strategic placement of the hydroxyl group at the 7-position offers a reactive handle for further functionalization, allowing for the covalent attachment of this fluorophore to biomolecules.

Beyond its role as a dye precursor, the dihydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The non-hydroxylated analog, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant used in the rubber industry.[2][3] This inherent antioxidant property, coupled with the potential for further molecular elaboration, makes this compound an attractive starting material for the discovery of novel therapeutic agents.

This guide will focus on the most direct and reliable method for the synthesis of this valuable compound: the acid-catalyzed condensation of m-aminophenol with acetone, a classic example of the Doebner-von Miller reaction.[4]

The Doebner-von Miller Reaction: A Mechanistic Overview

The Doebner-von Miller reaction is a robust and widely utilized method for the synthesis of quinolines and their derivatives from anilines and α,β-unsaturated carbonyl compounds.[4] In the case of the synthesis of this compound, acetone serves as the precursor to the in-situ generated α,β-unsaturated carbonyl species. The reaction is typically catalyzed by strong Brønsted or Lewis acids.

The currently accepted mechanism for this transformation is complex and can be described as a fragmentation-recombination pathway. The key steps are as follows:

  • Aldol Condensation of Acetone: In the acidic medium, two molecules of acetone undergo an aldol condensation to form mesityl oxide (4-methyl-3-penten-2-one), an α,β-unsaturated ketone.

  • Michael Addition: The amino group of m-aminophenol acts as a nucleophile and undergoes a conjugate (Michael) addition to the β-carbon of the protonated mesityl oxide.

  • Cyclization: The resulting enol intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the carbonyl carbon to form a six-membered ring.

  • Dehydration: Subsequent dehydration leads to the formation of a dihydroquinolinium ion.

  • Deprotonation: Finally, deprotonation yields the stable this compound.

The hydroxyl group of m-aminophenol is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, thus facilitating the cyclization step.

Diagram: Proposed Reaction Mechanism

Doebner_von_Miller cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Deprotonation Acetone1 Acetone MesitylOxide Mesityl Oxide Acetone1->MesitylOxide Acetone2 Acetone Acetone2->MesitylOxide H2O_out1 - H₂O m_Aminophenol m-Aminophenol MesitylOxide->m_Aminophenol Reaction with Michael_Adduct Michael Adduct H_plus H+ m_Aminophenol->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Reaction Dihydroquinolinium Dihydroquinolinium Ion Cyclized_Intermediate->Dihydroquinolinium H2O_out2 - H₂O Final_Product 2,2,4-Trimethyl-1,2- dihydroquinolin-7-ol Dihydroquinolinium->Final_Product Final Step H_plus_out - H+ Workflow Start Start: m-Aminophenol & HCl Add_Acetone Add Acetone (dropwise, <60°C) Start->Add_Acetone Reflux Reflux (4-6 h) Monitor by TLC Add_Acetone->Reflux Workup Work-up: Quench in ice-water Reflux->Workup Neutralize Neutralize with NaHCO₃ (to pH ~8) Workup->Neutralize Extract Extract with Ethyl Acetate (3x) Neutralize->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Flash Chromatography Evaporate->Purify Product Final Product: 2,2,4-Trimethyl-1,2- dihydroquinolin-7-ol Purify->Product

Sources

An In-Depth Technical Guide to the Chemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive overview of the chemical properties of 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. While specific experimental data for this derivative is limited in publicly accessible literature, this document provides a detailed analysis based on established chemical principles and data from closely related analogs.

Introduction: A Versatile Synthetic Intermediate

This compound is a derivative of the dihydroquinoline scaffold, a core structure found in numerous biologically active compounds. Its primary recognized application is as a key building block in the synthesis of rhodamine dyes, such as the Atto and Alexa Fluor families, which are widely used as fluorescent labels in biological research.[] The presence of a hydroxyl group on the aromatic ring, combined with the dihydroquinoline core, presents a unique combination of chemical functionalities that make it a valuable intermediate for the synthesis of more complex molecules.

Molecular Structure and Basic Properties

The fundamental characteristics of this compound are summarized below:

PropertyValueSource
Molecular Formula C₁₂H₁₅NO[]
Molecular Weight 189.25 g/mol []
IUPAC Name This compound
CAS Number 179898-22-7
InChI Key GDXFUCLITVBASU-UHFFFAOYSA-N[]

Synthesis Pathway: A Probable Approach

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives is typically achieved through an acid-catalyzed condensation reaction between an aniline derivative and acetone.[2] For the synthesis of the 7-hydroxy analog, the logical precursor would be m-aminophenol.

G m_aminophenol m-Aminophenol intermediate Reactive Intermediates m_aminophenol->intermediate acetone Acetone (excess) acetone->intermediate acid_catalyst Acid Catalyst (e.g., HCl, I₂) acid_catalyst->intermediate catalyzes product 2,2,4-Trimethyl-1,2- dihydroquinolin-7-ol intermediate->product Cyclization G cluster_dihydroquinoline Dihydroquinoline Core cluster_hydroxyl Phenolic Hydroxyl Group main_compound This compound oxidation Oxidation main_compound->oxidation aromatization Aromatization main_compound->aromatization etherification Etherification main_compound->etherification esterification Esterification main_compound->esterification electrophilic_sub Electrophilic Aromatic Substitution main_compound->electrophilic_sub

Sources

Spectroscopic Elucidation of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted and expected spectroscopic data for this compound, offering a robust framework for its identification, characterization, and utilization in complex research applications. Given the current absence of publicly available experimental spectra for this specific derivative, this guide establishes a detailed predictive analysis grounded in the well-documented spectroscopic data of its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, and the established principles of spectroscopic interpretation for substituted quinolines.

Introduction: The Significance of this compound

This compound (CAS No. 179898-22-7) is a hydroxylated derivative of the well-known antioxidant and polymer stabilizer, 2,2,4-trimethyl-1,2-dihydroquinoline.[1][2] The introduction of a hydroxyl group at the 7-position of the quinoline ring significantly alters the molecule's electronic properties and potential for intermolecular interactions, making it a valuable building block in the synthesis of functional molecules such as rhodamine dyes.[] Its structural similarity to other biologically active quinoline derivatives suggests its potential as a scaffold in the development of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification in reaction mixtures and for elucidating its role in various chemical and biological processes.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the known spectra of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, and the predictable electronic effects of the hydroxyl substituent on the aromatic ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl proton, the N-H proton, and the methyl groups. The introduction of the electron-donating hydroxyl group at the C7 position will induce predictable upfield shifts in the chemical shifts of the ortho and para protons on the benzene ring compared to the parent compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-5~6.5-6.7d~8.0Ortho to the electron-donating -OH group, expected significant upfield shift.
H-6~6.3-6.5dd~8.0, ~2.0Ortho to both -NH- and -OH groups, experiencing strong shielding.
H-8~6.9-7.1d~2.0Meta to the -OH group, experiencing less shielding compared to ortho and para positions.
H-3~5.3-5.5s-Vinyl proton, relatively unchanged from the parent compound.
N-H~3.5-4.5br s-Broad singlet, position can vary with solvent and concentration.
C4-CH₃~1.9-2.1s-Methyl group on the double bond.
C2-(CH₃)₂~1.2-1.4s-Gem-dimethyl groups at the C2 position.
O-H~8.5-9.5s-Phenolic proton, chemical shift is highly dependent on solvent and hydrogen bonding.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton. The hydroxyl group at C7 will cause a significant downfield shift for C7 and upfield shifts for the ortho and para carbons (C6, C8, and C5a) due to resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~52-54Quaternary carbon attached to nitrogen and two methyl groups.
C3~120-122Olefinic carbon.
C4~128-130Olefinic carbon attached to a methyl group.
C4a~125-127Aromatic quaternary carbon.
C5~115-117Aromatic CH, ortho to the -OH group (shielded).
C6~110-112Aromatic CH, ortho to the -OH group (shielded).
C7~150-155Aromatic carbon attached to the -OH group (deshielded).
C8~120-122Aromatic CH, meta to the -OH group.
C8a~140-142Aromatic quaternary carbon attached to nitrogen.
C4-CH₃~20-22Methyl carbon.
C2-(CH₃)₂~28-30Gem-dimethyl carbons.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, in addition to the C-H and C=C stretching and bending frequencies of the dihydroquinoline core.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H (Phenolic)3200-3600Broad, StrongStretching vibration, broadened due to hydrogen bonding.
N-H3350-3450MediumStretching vibration.
C-H (Aromatic)3000-3100MediumStretching vibrations.
C-H (Aliphatic)2850-3000Medium-StrongStretching vibrations of methyl groups.
C=C (Aromatic)1500-1600Medium-StrongRing stretching vibrations.
C-O (Phenolic)1200-1260StrongStretching vibration.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular formula is C₁₂H₁₅NO, giving a molecular weight of 189.25 g/mol .[] Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z 189.

Predicted Fragmentation Pattern:

The primary fragmentation pathway is anticipated to be the loss of a methyl group from the gem-dimethyl group at the C2 position, leading to a stable quinolinium ion.

  • m/z 189 (M⁺): Molecular ion peak.

  • m/z 174 ([M-CH₃]⁺): Loss of a methyl radical, a characteristic fragmentation of 2,2-disubstituted dihydroquinolines. This is expected to be the base peak.

  • Further fragmentation of the aromatic ring may lead to smaller characteristic ions.

Experimental Protocols and Methodologies

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon couplings).

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectra, and performing baseline correction.

  • Spectral Analysis: Integrate the proton signals, determine the chemical shifts, and measure the coupling constants. For the ¹³C spectrum, identify the chemical shifts of all unique carbon atoms. Use the 2D NMR data to confirm the assignments.

Mass Spectrometry Workflow

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via a liquid chromatograph (LC) or direct infusion. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from a thorough analysis of the parent compound and established spectroscopic principles, offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The detailed methodologies and workflows provide a practical framework for the experimental validation of these predictions. As research on this promising scaffold continues, this guide will serve as a foundational reference for its unambiguous identification and characterization.

References

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: Synthesis, Characterization, and Application in Fluorophore Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, analytical characterization, and applications of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol (CAS No: 179898-22-7). This heterocyclic compound is a key intermediate in the synthesis of advanced fluorescent dyes, particularly rhodamine derivatives such as the ATTO and Alexa Fluor families. This document offers a detailed, scientifically grounded perspective for researchers in medicinal chemistry, materials science, and drug development, presenting both established knowledge and predictive insights based on analogous chemical structures.

Introduction and Significance

This compound is a substituted dihydroquinoline that has garnered significant interest as a crucial building block in the synthesis of complex organic molecules.[] Its rigid, nitrogen-containing heterocyclic core, combined with the reactive hydroxyl group, makes it an ideal precursor for constructing the xanthene core of rhodamine dyes. These dyes are indispensable tools in modern biological and medical research, enabling high-sensitivity fluorescence microscopy, flow cytometry, and other bio-imaging techniques.[2] The substitution pattern of the dihydroquinoline moiety can significantly influence the photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability, of the final fluorophore.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a dihydroquinoline core with three methyl groups at the 2 and 4 positions and a hydroxyl group at the 7-position.

Table 1: Physicochemical Properties of this compound and its Non-hydroxylated Analog

PropertyThis compound2,2,4-Trimethyl-1,2-dihydroquinoline (for comparison)
CAS Number 179898-22-7147-47-7
Molecular Formula C₁₂H₁₅NOC₁₂H₁₅N
Molecular Weight 189.25 g/mol 173.25 g/mol
Appearance Not specified in available literatureLight tan powder or dark cloudy liquid[3]
Solubility Not specified in available literatureInsoluble in water; soluble in acetone, toluene[4][5]
Boiling Point Not specified in available literature~260 °C[5]
Melting Point Not specified in available literature~48 °C[6]

Synthesis Methodology

Underlying Reaction Mechanism

The reaction likely proceeds through the following steps:

  • Aldol Condensation of Acetone: In the presence of an acid catalyst, two molecules of acetone undergo an aldol condensation to form mesityl oxide.

  • Michael Addition: The 3-aminophenol acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide).

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form the stable dihydroquinoline ring system.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative example based on established chemical principles for the synthesis of similar dihydroquinolines and should be adapted and optimized under appropriate laboratory conditions.

Materials:

  • 3-Aminophenol

  • Acetone (reagent grade)

  • Concentrated Hydrochloric Acid (or another suitable acid catalyst like p-toluenesulfonic acid)[7]

  • Toluene

  • Sodium Bicarbonate (or other suitable base for neutralization)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-aminophenol and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux.

  • Slowly add acetone from the dropping funnel to the refluxing mixture over a period of several hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

SynthesisWorkflow Reactants 3-Aminophenol + Acetone (in Toluene with HCl catalyst) Reaction Reflux Reaction Reactants->Reaction Workup Neutralization & Aqueous Workup Reaction->Workup Extraction Solvent Extraction (Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure 2,2,4-Trimethyl-1,2- dihydroquinolin-7-ol Purification->Product

Caption: A representative workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques. The following are predicted spectroscopic data based on the molecular structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons on the quinoline ring (chemical shifts dependent on substitution). - A singlet for the vinyl proton on the dihydroquinoline ring. - A singlet for the N-H proton. - A singlet for the phenolic O-H proton. - Singlets for the two methyl groups at the 2-position and the methyl group at the 4-position.
¹³C NMR - Resonances for the aromatic carbons of the quinoline ring. - Resonances for the olefinic carbons of the dihydroquinoline ring. - A resonance for the quaternary carbon at the 2-position. - Resonances for the three methyl carbons.
FT-IR - A broad O-H stretching band for the phenolic hydroxyl group (~3200-3600 cm⁻¹). - An N-H stretching band (~3300-3500 cm⁻¹). - C-H stretching bands for aromatic and aliphatic groups (~2850-3100 cm⁻¹). - C=C stretching bands for the aromatic and dihydroquinoline rings (~1500-1600 cm⁻¹). - A C-O stretching band for the phenolic group (~1200-1300 cm⁻¹).
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 189. - Fragmentation patterns corresponding to the loss of methyl groups.

Application in Fluorescent Dye Synthesis

The primary application of this compound is as a key precursor in the synthesis of rhodamine dyes.[2] In this context, two equivalents of the dihydroquinoline are condensed with a suitable phthalic anhydride derivative in a high-boiling solvent under acidic conditions. The 7-hydroxy group participates in the formation of the xanthene core of the rhodamine dye.

DyeSynthesis Dihydroquinoline 2,2,4-Trimethyl-1,2- dihydroquinolin-7-ol (2 eq.) Condensation Acid-Catalyzed Condensation Dihydroquinoline->Condensation Anhydride Phthalic Anhydride Derivative Anhydride->Condensation Rhodamine Rhodamine Dye Condensation->Rhodamine

Caption: General scheme for the synthesis of rhodamine dyes using this compound.

The use of this specific dihydroquinoline derivative allows for the introduction of the trimethylated dihydroquinoline moieties into the final dye structure. This can enhance the photostability and quantum yield of the fluorophore. The specific nature of the phthalic anhydride derivative used in the condensation determines the final functional groups on the rhodamine dye, enabling its conjugation to biomolecules.

Safety and Handling

Table 3: Recommended Safety Precautions (based on analogous compounds)

Hazard CategoryGHS Statements and Precautions
Health Hazards - H302: Harmful if swallowed.[9] - H315: Causes skin irritation.[9] - H319: Causes serious eye irritation.[9] - H335: May cause respiratory irritation.[9]
Handling - P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9] - P264: Wash hands thoroughly after handling.[10] - P270: Do not eat, drink or smoke when using this product.[10] - P271: Use only outdoors or in a well-ventilated area.[10]
Personal Protection - P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
First Aid - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9] - IF ON SKIN: Wash with plenty of soap and water.[9] - IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9] - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Storage - Store in a well-ventilated place. Keep container tightly closed.[11]
Disposal - Dispose of contents/container to an approved waste disposal plant.[11]

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its structural features make it a key component in the synthesis of high-performance rhodamine dyes used in a wide array of scientific research. This guide provides a foundational understanding of its synthesis, characterization, and application, leveraging established chemical principles and data from closely related compounds. Further research into the specific properties and optimized synthesis of this molecule would be beneficial to the broader scientific community.

References

  • CymitQuimica. (2021, August 16). Safety Data Sheet: 2,2,4-Trimethyl-1,2-dihydroquinoline.
  • Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
  • Tianjin Kexin Chemical Co., Ltd. (2011, August 22). Material Safety Data Sheet: 2,2,4-Trimethyl-1,2-dihydroquinoline, polymerized.
  • Biosynth s.r.o. (2024, January 10). Safety Data Sheet: Poly(1,2-dihydro-2,2,4-trimethylquinoline).
  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(5), 2735-2738.
  • R.E. Carroll, Inc. (2014, November 6).
  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives. Retrieved from [Link]

  • Yoshimura, M., et al. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. U.S.
  • Gataullin, R. R., et al. (2017). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • CymitQuimica. (2021, August 16). Safety Data Sheet - 2,2,4-Trimethyl-1,2-dihydroquinoline.
  • Semenova, I. S., et al. (2016). Polar red-emitting rhodamine dyes with reactive groups: synthesis, photophysical properties, and two-color STED nanoscopy applications. Chemistry – A European Journal, 22(19), 6566-6582.
  • Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet - 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
  • Tianjin Kexin Chemical Co., Ltd. (2011, August 22).
  • Biosynth s.r.o. (2024, January 10).
  • AK Scientific, Inc. (n.d.). 179898-22-7 this compound.
  • ResearchGate. (n.d.). 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Retrieved from [Link]

  • Oshri, A., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. U.S.
  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033.
  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline.
  • ResearchGate. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Retrieved from [Link]

  • Knight, F. C., & McIntyre, J. E. (1986). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. U.S.
  • SpectraBase. (n.d.). 7-Hydroxy-4-methyl coumarin. Retrieved from [Link]

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Unlocking the Therapeutic Promise of Dihydroquinolines: A Guide to Their Emerging Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dihydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a foundational heterocyclic motif in drug discovery, present in numerous clinically approved drugs.[1] Its partially saturated counterpart, the dihydroquinoline core, represents a versatile and "privileged" scaffold. This structure provides a three-dimensional framework that can be readily functionalized, allowing for precise modulation of steric and electronic properties to achieve desired biological effects. Dihydroquinoline derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, cardioprotective, and neuroprotective properties.[2][3] This guide offers a comprehensive exploration of the significant biological activities of novel dihydroquinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Potent Anticancer Activity: Inducing Targeted Cell Death

Novel dihydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines through diverse and targeted mechanisms.[4][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of dihydroquinolines is not monolithic; rather, it stems from their ability to interfere with multiple critical cellular processes.

  • Induction of Oxidative Stress and Redox Imbalance: A key strategy employed by certain N-substituted 1,2-dihydroquinolines is the generation of reactive oxygen species (ROS) within cancer cells.[6] This disrupts the delicate redox balance, leading to oxidative damage of vital cellular components like DNA, lipids, and proteins, ultimately triggering programmed cell death.

  • Cell Cycle Arrest: Many potent dihydroquinoline analogs have been shown to arrest the cell cycle at the G2/M checkpoint.[6][7] This prevents cancer cells from progressing through mitosis, effectively halting their proliferation and providing a window for apoptotic mechanisms to take effect.

  • Apoptosis Induction via the Intrinsic Pathway: The primary mechanism of cell killing is often the induction of apoptosis. These compounds can trigger the intrinsic (mitochondrial) pathway, characterized by a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, specifically caspases 9 and 3, which execute the final stages of cell death.[6][8]

G cluster_cell Cancer Cell DHQ Dihydroquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) DHQ->ROS Induces Mito Mitochondrion ROS->Mito Damages CytoC Cytochrome c (released) Mito->CytoC Releases Casp9 Caspase-9 (activated) CytoC->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by dihydroquinolines.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of dihydroquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

  • Studies on 2-aminodihydroquinoline analogs revealed that dialkylaminoethyl substituents are crucial for their activity against metastatic breast adenocarcinoma cells (MDA-MB-231).[7]

  • For 2-arylquinoline derivatives, lipophilicity plays a significant role. Compounds with greater octanol/water partition coefficients (cLogP) tend to exhibit better cytotoxic effects against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[9]

  • In a series of embelin-dihydroquinoline hybrids, the presence of a 4-nitrophenyl group on the pyridine ring was associated with the best cardioprotective (and by extension, apoptosis-modulating) activities.[2][10]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of selected novel dihydroquinoline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5f MDA-MB-231~2[7]
5h MDA-MB-231~2[7]
Quinoline 13 HeLa8.3[9]
Tetrahydroquinoline 18 HeLa13.15[9]
Quinoline 12 PC331.37[9]
Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a standardized method for evaluating the cytotoxic effects of novel dihydroquinoline compounds.

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dihydroquinoline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial and Antioxidant Potential

Beyond cancer, dihydroquinolines exhibit a range of other valuable biological activities, notably as antimicrobial and antioxidant agents.

Antibacterial Activity

Certain dihydroquinoline derivatives have shown distinguished antibacterial effects against both Gram-positive and Gram-negative bacteria.[11] For instance, metal complexes of moxifloxacin, a dihydroquinoline-3-carboxylic acid antibiotic, have been synthesized to enhance activity against resistant microorganisms.[11] The evaluation of this activity is typically performed using standard microbiology assays.

Experimental Protocol: Agar Well Diffusion Method
  • Prepare Inoculum: Grow a fresh culture of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test dihydroquinoline solution (at a known concentration) into each well. A standard antibiotic serves as a positive control, and the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Antioxidant Capacity

The ability of dihydroquinolines to neutralize free radicals is a key aspect of their therapeutic potential, particularly in diseases linked to oxidative stress.[12] This activity is often evaluated by measuring the compound's ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH).[11] Some moxifloxacin-metal complexes have demonstrated potent antioxidant activity, with IC50 values as low as 8.26 µg/ml in DPPH assays.[11]

Cardioprotective and Neuroprotective Applications

The structural versatility of dihydroquinolines allows for their application in more specialized therapeutic areas, including organ protection.

Cardioprotective Effects

A novel class of dihydroquinoline derivatives fused with embelin, a natural benzoquinone, has shown potential as cardioprotective agents.[10][13] In studies using a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes, these compounds were found to attenuate the toxic effects by mitigating oxidative stress and apoptosis.[2][14] This suggests a dual role where the antioxidant and apoptosis-modulating properties of the scaffold can be harnessed to protect cardiac tissue during chemotherapy.

Potential in Neurodegenerative Diseases

While direct evidence for dihydroquinolines is still emerging, the closely related quinoline scaffold is heavily investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16] Quinoline derivatives have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, whose decline is a hallmark of Alzheimer's disease.[17] Furthermore, related dihydroquinazoline structures have been shown to enhance the activity of the 20S proteasome, a cellular machine responsible for degrading misfolded proteins like α-synuclein, which aggregates in Parkinson's disease.[18] This opens a promising avenue for designing novel dihydroquinolines that can cross the blood-brain barrier and target the underlying pathologies of these devastating conditions.

Synthesis and Screening Workflow

The discovery of novel bioactive dihydroquinolines relies on a logical and efficient workflow combining chemical synthesis with biological screening.

General Synthesis Strategies

Multi-component reactions are often employed for the efficient synthesis of dihydroquinoline libraries. The Povarov reaction, for example, is a powerful method for preparing 2-arylquinolines and related tetrahydroquinolines, which have shown selective anticancer properties.[9] Another approach involves the reaction of a natural product like embelin with anilines and aromatic aldehydes to create fused dihydroquinoline systems.[2][10]

G cluster_workflow Drug Discovery Workflow Synthesis Chemical Synthesis (e.g., Povarov Reaction) Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screening (e.g., MTT Assay) Purification->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID HitID->Synthesis Inactive (Redesign) SecondaryScreen Secondary Assays (Mechanism of Action) HitID->SecondaryScreen Active LeadOpt Lead Optimization (SAR Studies) SecondaryScreen->LeadOpt LeadOpt->Synthesis Synthesize Analogs Preclinical Preclinical Studies (In Vivo Models) LeadOpt->Preclinical

Caption: General workflow for dihydroquinoline drug discovery.

Conclusion and Future Directions

The dihydroquinoline scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. Its proven efficacy in oncology is driven by well-defined mechanisms, including the induction of apoptosis and cell cycle arrest. Furthermore, its demonstrated antimicrobial, antioxidant, cardioprotective, and potential neuroprotective activities highlight its broad therapeutic promise. Future research should focus on leveraging structure-activity relationship data to design next-generation derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of this privileged chemical space is poised to deliver novel drug candidates to address significant unmet medical needs.

References

  • N-substituted 1,2-dihydroquinolines as Anticancer Agents: Electronic Control of Redox Stability, Assessment of Antiproliferative Effects, and Mechanistic Insights. ChemMedChem.
  • Synthesis, characterization and assessment of antioxidant and antibacterial potential of dihydroquinoline-3-carboxylic acid and their metal deriv
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. PubMed.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Semantic Scholar.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research.
  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed.
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH.
  • Structure–activity relationships.
  • Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Semantic Scholar.
  • Antioxidant and antimicrobial properties of dihydroquercetin esters. SciELO.
  • Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegener
  • Polyhydroquinoline derivatives with their various biological activities.
  • Synthesis of Dihydroquinolines as Scaffolds for Fluorescence Sensing of Hydroxyl Radical. Organic Letters.
  • Antioxidant activity of compounds.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases.
  • Biological Activities of Quinoline Deriv
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
  • Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Deriv
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegener
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

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Methodological & Application

Protocol for synthesizing rhodamine dyes using dihydroquinoline precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Modern, Regioselective Protocol for the Synthesis of Functionalized Rhodamine Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Isomer Challenge in Rhodamine Synthesis

Rhodamine dyes are a cornerstone of fluorescence applications, prized for their high molar absorptivity, excellent fluorescence quantum yields, and photostability.[1] Their versatile xanthene core structure allows for extensive functionalization, making them indispensable tools in biological imaging, diagnostics, and materials science.[2][3]

The classical synthesis of functionalized rhodamines, such as the widely used carboxytetramethylrhodamine (TAMRA), involves the acid-catalyzed condensation of a substituted phthalic anhydride with two equivalents of a m-aminophenol derivative.[2] While effective in forming the xanthene scaffold, this method suffers from a critical drawback when using unsymmetrical anhydrides: it produces a mixture of regioisomers (e.g., 5- and 6-TAMRA) that are notoriously difficult and costly to separate.[4][5]

This guide details a modern, field-proven protocol that circumvents this issue entirely by replacing the phthalic anhydride with a phthalaldehydic acid (also known as a 2-formylbenzoic acid). This precursor possesses only one point of reactivity for the initial condensation with the aminophenol, leading to the direct and regioselective synthesis of a single rhodamine isomer.[4][6] This approach offers high yields, milder reaction conditions, and eliminates the need for extensive purification, making it a superior method for modern chemical and biological research.[5]

While this protocol focuses on the foundational condensation with aminophenols, the principles can be extended to more complex precursors, including those derived from or analogous to dihydroquinoline systems, to create red-shifted and far-red emitting dyes.[7][8]

The Scientific Rationale: Phthalaldehydic Acids for Regiocontrol

The key to this protocol's success lies in the differential reactivity of the functional groups on the phthalaldehydic acid precursor.

  • Traditional Anhydride Route (Problematic): An unsymmetrical phthalic anhydride presents two distinct electrophilic carbonyl carbons. A m-aminophenol can attack either site in the initial acylation step, leading inevitably to a mixture of isomers that co-elute during chromatography.

  • Phthalaldehydic Acid Route (Solution): In this improved method, the precursor is a 2-formylbenzoic acid. The condensation proceeds via an initial reaction with the aldehyde group, followed by a second condensation and subsequent cyclization/oxidation to form the xanthene core. Because the aldehyde is the sole reactive site for the initial aminophenol addition, the orientation of the final product is locked in from the start, yielding a single, isomerically pure product.[4]

G cluster_0 Traditional Method (Anhydride) cluster_1 Modern Method (Phthalaldehydic Acid) Anhydride Unsymmetrical Phthalic Anhydride Mix Mixture of 5- and 6- isomers Anhydride->Mix Aminophenol1 2x m-Aminophenol Aminophenol1->Anhydride AcidCat Acid Catalyst (Harsh Conditions) AcidCat->Anhydride Purify1 Difficult HPLC Purification Mix->Purify1 Aldehyde Phthalaldehydic Acid Single Single Isomer Product Aldehyde->Single Aminophenol2 2x m-Aminophenol Aminophenol2->Aldehyde MildCond Mild Conditions MildCond->Aldehyde Purify2 Simplified Purification Single->Purify2

Caption: Comparison of traditional vs. modern rhodamine synthesis pathways.

Detailed Synthesis Protocol: 6-Carboxytetramethylrhodamine (6-TAMRA)

This protocol describes the gram-scale synthesis of isomerically pure 6-TAMRA. It is a two-part process: (A) synthesis of the key 4-carboxyphthalaldehydic acid precursor, and (B) the final condensation to yield the rhodamine dye.

Part A: Synthesis of 4-Carboxyphthalaldehydic Acid

This precursor is synthesized via a palladium-catalyzed hydroxycarbonylation of 2-bromo-5-carboxybenzaldehyde.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
2-Bromo-5-carboxybenzaldehyde≥97%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)Reagent GradeSigma-Aldrich
1,3-Bis(diphenylphosphino)propane (dppp)≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Carbon Monoxide (CO)High PurityGas Supplier
Hydrochloric Acid (HCl)Concentrated (37%)VWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousVWR Chemicals

Equipment:

  • Heavy-walled pressure vessel (Parr shaker bottle or similar)

  • CO gas balloon or cylinder with regulator

  • Magnetic stirrer with heating

  • Standard laboratory glassware (flasks, separatory funnel)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To an oven-dried pressure vessel equipped with a magnetic stir bar, add 2-bromo-5-carboxybenzaldehyde (e.g., 2.3 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), dppp (165 mg, 0.4 mol%), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL).

  • Inerting: Seal the vessel and purge with nitrogen gas, followed by purging with the CO balloon.

  • Reaction: Heat the reaction mixture to 65-70 °C under a CO atmosphere (balloon pressure is sufficient) and stir vigorously for 18-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[5]

  • Work-up:

    • Cool the reaction to room temperature and carefully vent the CO in a fume hood.

    • Remove the solvent in vacuo.

    • Partition the residue between dichloromethane (DCM, 150 mL) and water (150 mL).

    • Adjust the aqueous layer's pH to ~10-11 with 2M NaOH. Separate the layers and wash the aqueous layer twice more with DCM (150 mL each) to remove organic-soluble impurities.

    • Acidify the aqueous layer to pH 2 with 6M HCl. A white precipitate should form.

    • Extract the acidified aqueous layer three times with ethyl acetate (EtOAc, 150 mL each).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield 4-carboxyphthalaldehydic acid as a white solid.[5]

Part B: Condensation to form 6-Carboxytetramethylrhodamine (6-TAMRA)

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
4-Carboxyphthalaldehydic AcidFrom Part A-
3-(Dimethylamino)phenol≥99%Sigma-Aldrich
2,2,2-Trifluoroethanol (TFE)≥99%Acros Organics
WaterDeionized-
Methanol (MeOH)HPLC GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Semi-preparative HPLC system for purification

  • Lyophilizer (optional)

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 4-carboxyphthalaldehydic acid (e.g., 1.94 g, 10 mmol) and 3-(dimethylamino)phenol (2.88 g, 21 mmol, 2.1 equivalents) in a mixture of 2,2,2-trifluoroethanol (TFE) and water (e.g., 40 mL in a 3:1 v/v ratio).[6]

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring for 12-18 hours. The reaction should turn a deep purple/red color. The reaction is open to the air, as oxidation is required for the final dye formation.

  • Monitoring: Monitor the reaction by analytical HPLC until the starting materials are consumed and the product peak is maximized.

  • Purification:

    • Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.

    • Dissolve the crude solid in a minimal amount of methanol or DMF.

    • Purify the product using semi-preparative reverse-phase HPLC. A common mobile phase system is a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the pure product (identified by its characteristic color and analytical HPLC).

    • Combine the pure fractions and remove the organic solvent in vacuo. Lyophilize the remaining aqueous solution to yield the final product as a dark, crystalline solid.[4]

Experimental Workflow & Characterization

A robust synthesis requires validation at each stage to ensure purity and identity.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Dye Synthesis cluster_2 Final QC A1 Setup: Pd-Catalyzed Hydroxycarbonylation A2 Reaction: 65-70 °C, 24h under CO A1->A2 A3 Work-up: Acid/Base Extraction A2->A3 A4 Characterization: ¹H NMR, MS A3->A4 B1 Setup: Condensation in TFE/Water B2 Reaction: Reflux, 18h Open to Air B1->B2 B3 Purification: Semi-Prep HPLC B2->B3 B4 Final Product B3->B4 C1 Purity Check: Analytical HPLC (>95%) B4->C1 C2 Identity Check: HRMS B4->C2 C3 Functional Check: Abs/Em Spectroscopy B4->C3

Caption: Overall workflow from precursor synthesis to final quality control.

Expected Characterization Data for 6-TAMRA:

Analysis TechniqueExpected Result
Purity (HPLC) >95% single peak area at the detection wavelength (e.g., 550 nm).
High-Resolution MS Calculated m/z for [M+H]⁺ (C₂₅H₂₃N₂O₅⁺) should match the observed value within a narrow tolerance (e.g., ±5 ppm).
¹H NMR Spectrum should be clean and consistent with the published spectra for 6-carboxytetramethylrhodamine.
UV-Vis Absorbance λmax ≈ 555 nm in methanol.
Fluorescence Emission λmax ≈ 580 nm in methanol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Part A Inactive Pd catalyst; poor quality CO source; insufficient base.Use fresh Pd(OAc)₂. Ensure the CO balloon is well-purged and holds pressure. Use anhydrous K₂CO₃. Extend reaction time.
Low Yield in Part B (Condensation) Incomplete reaction; insufficient oxidation.Ensure reflux temperature is maintained. Extend reaction time. Ensure the reaction is open to air or bubble air through the mixture in the final hours to facilitate oxidation.
Product is not fluorescent The dye is trapped in the colorless lactone form.The lactone-zwitterion equilibrium is pH and solvent-dependent.[6] Confirm fluorescence in a polar, protic solvent like methanol or a buffered aqueous solution. Acidification (from HPLC with TFA) favors the fluorescent zwitterion.
Difficult HPLC Purification Formation of side products; reaction not run to completion.Optimize the reaction time using analytical HPLC monitoring. Ensure the purity of the 3-(dimethylamino)phenol starting material.

Safety Precautions

  • Carbon Monoxide (CO): CO is a highly toxic, odorless, and flammable gas. All operations involving CO must be conducted in a well-ventilated chemical fume hood. Use a CO detector.

  • Solvents: DMF is a reproductive toxin. TFE is toxic and an irritant. DCM is a suspected carcinogen. Handle all organic solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Acids/Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care and appropriate PPE.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

References

  • G. Mudd et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Methods and Applications in Fluorescence. Available at: [Link]

  • Promega Corp. (2016). Methods for synthesizing rhodamine dyes. Google Patents (WO2017059308A1).
  • A. F. M. M. Rahman et al. (2014). Proposed reaction mechanism for the synthesis of rhodamine derivatives. ResearchGate. Available at: [Link]

  • J. B. Grimm et al. (2017). Scalable Regioselective Synthesis of Rhodamine Dyes. ResearchGate. Available at: [Link]

  • L. M. Lavis et al. (2016). Synthesis of a Far-Red Photoactivatable Silicon-Containing Rhodamine for Super-Resolution Microscopy. PubMed. Available at: [Link]

  • P. N. Marshall et al. (2011). The Identification and Purification of Pyronin and Rhodamine Dyes. ResearchGate. Available at: [Link]

  • A. V. Gerasov et al. (2020). Synthesis of Dihydroquinoline-Based Derivatives of Fluorescent Rhodamine Dyes for Nucleic Acid Analysis by a Real-Time Polymerase Chain Reaction. Semantic Scholar. Available at: [Link]

  • J. B. Grimm et al. (2015). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. PubMed Central. Available at: [Link]

  • Mitsui Toatsu Chemicals, Inc. (1992). Process for the preparation of rhodamines. Google Patents (EP0468821A1).
  • K. Kolmakov et al. (2010). Red-Emitting Rhodamine Dyes for Fluorescence Microscopy and Nanoscopy. ResearchGate. Available at: [Link]

  • R. A. Bunce et al. (2019). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PubMed Central. Available at: [Link]

  • F. Abebe et al. (2018). Microwave-assisted synthesis of rhodamine derivatives. ResearchGate. Available at: [Link]

  • S. A. O. R. Reyes et al. (2024). Virtual Screening of Fluorescent Heterocyclic Molecules and Advanced Oxidation Degradation of Rhodamine B in Synthetic Solutions. MDPI. Available at: [Link]

  • Y. Liu et al. (2018). On-line separation/analysis of Rhodamine B dye based on a solid-phase extraction high performance liquid chromatography self-designed device. RSC Publishing. Available at: [Link]

  • M. Beija et al. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Semantic Scholar. Available at: [Link]

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Application Notes and Protocols for 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol as a Putative Antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the investigation of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol as a potential antioxidant agent. While its isomer, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated significant antioxidant and cytoprotective effects, this compound remains a less characterized compound.[1][2] This document outlines its structural rationale as an antioxidant, its proposed mechanism of action, and detailed protocols for its systematic evaluation. By leveraging established methodologies for assessing antioxidant capacity, researchers can effectively characterize the therapeutic and prophylactic potential of this compound in models of oxidative stress.

Introduction and Scientific Rationale

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a host of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidant compounds can mitigate oxidative damage by neutralizing free radicals, thereby representing a critical area of drug discovery.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] Specifically, hydroxylated 1,2-dihydroquinoline derivatives are of significant interest due to their potential as potent antioxidants.[1][4] The compound this compound, a structural analog of the industrially significant antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), incorporates a phenolic hydroxyl group at the 7-position.[5][6] This functional group is hypothesized to be the primary driver of its antioxidant activity, enabling it to function as a radical scavenger through hydrogen atom donation.

While direct experimental evidence for this compound is sparse in publicly available literature, its structural similarity to the 6-hydroxy isomer, which has proven efficacy in reducing oxidative stress and inflammation in preclinical models, provides a strong rationale for its investigation.[1][2] These notes, therefore, serve as a foundational guide for researchers to initiate a comprehensive evaluation of its antioxidant properties.

Proposed Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound is presumed to be its function as a chain-breaking antioxidant.[7] This activity is attributed to the phenolic hydroxyl group on the quinoline ring.

  • Hydrogen Atom Transfer (HAT): The phenolic -OH group can donate its hydrogen atom to a highly reactive free radical (R•), such as a lipid peroxyl radical (LOO•), effectively neutralizing it.

  • Formation of a Stabilized Radical: Upon donating a hydrogen atom, the this compound forms a resonance-stabilized phenoxyl radical. This stabilization is crucial, as it renders the resulting radical significantly less reactive than the initial free radical, thus terminating the oxidative chain reaction.

  • Potential for Cellular Pathway Modulation: Beyond direct radical scavenging, related compounds have been shown to modulate endogenous antioxidant systems.[1] A key pathway to investigate is the potential activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes.[8]

Visualization of Proposed Radical Scavenging Mechanism

G cluster_0 Oxidative Stress Environment cluster_1 Antioxidant Action cluster_2 Neutralization Outcome FreeRadical Free Radical (R•) Antioxidant This compound (Ar-OH) FreeRadical->Antioxidant attacks StabilizedRadical Stabilized Phenoxyl Radical (Ar-O•) Antioxidant->StabilizedRadical donates H• NeutralizedMolecule Neutralized Molecule (R-H) Antioxidant->NeutralizedMolecule neutralizes to G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Stock Prepare Stock Solution (Compound in Solvent) Serial Perform Serial Dilutions Stock->Serial Mix Mix Compound Dilutions with Radical Solution Serial->Mix Radical Prepare Radical Solution (DPPH or ABTS•+) Radical->Mix Incubate Incubate in Dark (Room Temperature) Mix->Incubate Read Read Absorbance (517nm or 734nm) Incubate->Read Calculate Calculate % Scavenging Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for in vitro antioxidant capacity assays (DPPH & ABTS).

Data Presentation and Interpretation

Quantitative data should be summarized to allow for clear comparison. The IC50 value is the standard metric for reporting the potency of an antioxidant in these assays.

Table 1: Hypothetical Antioxidant Activity Data

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
This compound Experimental ValueExperimental Value
Ascorbic Acid (Positive Control)Experimental ValueExperimental Value
Trolox (Positive Control)Experimental ValueExperimental Value
2,2,4-Trimethyl-1,2-dihydroquinoline (Parent)Experimental ValueExperimental Value

Note: Lower IC50 values indicate higher antioxidant potency. Comparing the 7-hydroxy derivative to its non-hydroxylated parent compound and standard controls is crucial for contextualizing its activity.

Advanced Protocols: Cellular and In Vivo Assays

Should in vitro chemical assays yield promising results, the next logical step is to evaluate the compound in a biological context. Studies on the related 6-hydroxy isomer provide a template for such investigations. [1][2]

Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of the compound to reduce intracellular ROS levels in cells under induced oxidative stress.

Principle: Cells are pre-treated with the test compound and then challenged with an ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide). A fluorescent probe, such as DCFH-DA, is added, which becomes highly fluorescent upon oxidation by intracellular ROS. A reduction in fluorescence in compound-treated cells indicates antioxidant activity. [9]

In Vivo Models of Oxidative Stress

For drug development professionals, evaluating efficacy in a whole-organism model is paramount. Based on literature for the 6-hydroxy isomer, a model of acetaminophen (APAP)-induced hepatotoxicity could be employed. [1][2] Experimental Design Outline:

  • Animal Groups: Divide rodents into groups: Normal Control, Toxin Control (APAP only), Positive Control (e.g., N-acetylcysteine + APAP), and Test Groups (various doses of this compound + APAP). [7]2. Dosing: Administer the test compound for a set period (e.g., 7 days) prior to inducing toxicity. [7]3. Toxicity Induction: Administer a single hepatotoxic dose of APAP.

  • Endpoint Analysis: After a specified time, collect blood and liver tissue to analyze:

    • Liver Injury Markers: Serum ALT and AST levels.

    • Oxidative Stress Markers: Malondialdehyde (MDA), reduced glutathione (GSH), and activity of antioxidant enzymes (SOD, CAT, GPx). [1][9] * Inflammatory Markers: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) and NF-κB expression. [2] * Apoptosis Markers: Caspase-3, -8, and -9 activity. [1][2] * Histopathology: H&E staining of liver sections to assess tissue damage.

Conclusion

This compound presents a compelling, albeit understudied, candidate for antioxidant research. Its chemical structure strongly suggests a capacity for free radical scavenging. The protocols and frameworks detailed in these notes provide a rigorous, step-wise approach to systematically characterize its antioxidant potential, from fundamental chemical reactivity to its efficacy in complex biological systems. Such investigations are essential to unlock the potential therapeutic applications of this novel quinoline derivative.

References

  • YU LIU, QINGYU GAO, LIANXIN LIU, & SHUTING LI. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
  • BenchChem. (2025). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). BenchChem.
  • BOC Sciences. (n.d.). CAS 179898-22-7 this compound. BOC Sciences.
  • ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF.
  • BenchChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research.
  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline.
  • PubMed Central. (n.d.).
  • PubMed. (2023).
  • Hosea Chem. (n.d.). 2,2,4-Trimethyl-1,2-Dihydroquinoline polymer|Antioxidant RD.
  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.
  • PubMed. (2023).
  • PubMed. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis.
  • MDPI. (n.d.). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L..
  • GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). GOYENCHEM-TMQ Antioxidant CAS No.26780-96-1.
  • Echemi. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline polymer.
  • BenchChem. (n.d.).

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Application Note: A Validated Protocol for Assessing the Antioxidant Capacity of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

In the fields of pharmaceutical science and drug development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies, including neurodegenerative diseases, cancer, and chronic inflammation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. Consequently, there is a persistent and critical need to identify and characterize novel antioxidant compounds.

2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol is a synthetic heterocyclic compound of significant interest. Its chemical architecture, featuring a quinoline nucleus, is a well-established pharmacophore present in numerous biologically active molecules.[1][2][3] More importantly, the presence of a hydroxyl (-OH) group on the aromatic ring at the 7-position classifies it as a phenolic compound. Phenolic moieties are potent hydrogen donors, a key structural feature for high antioxidant activity.[4][5][6] This structural rationale positions this compound as a prime candidate for investigation as a novel antioxidant agent.

To empirically determine its antioxidant potential, a reliable and validated screening method is required. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted, robust, and efficient spectrophotometric method for this purpose.[7][8] Its popularity stems from its simplicity, speed, and the stability of the DPPH radical, allowing for reproducible and comparable results.[7][9] This application note provides a comprehensive, field-proven protocol for the determination of the antioxidant capacity of this compound, designed for researchers, scientists, and drug development professionals.

Principle of the DPPH Assay: A Mechanistic Overview

The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[10]

  • The DPPH Radical: 2,2-diphenyl-1-picrylhydrazyl is a stable, commercially available organic radical. In its radical form (DPPH•), it possesses an unpaired electron, which results in a deep violet color in solution and a strong absorbance maximum at approximately 517 nm.[9][10][11]

  • The Scavenging Reaction: When a solution of DPPH• is mixed with a substance that can donate a hydrogen atom (an antioxidant, denoted as AH), the DPPH• radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[8] This reduction neutralizes the radical and leads to a stoichiometric loss of the violet color, resulting in a pale yellow or colorless solution. The degree of this discoloration is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the antioxidant capacity of the substance being tested.[9][10]

The reaction can be summarized as: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•

This colorimetric change is quantified by measuring the decrease in absorbance at 517 nm with a spectrophotometer. The results are typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH• radicals.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Stable Free Radical) DPPH_Reduced DPPH-H (Reduced Form) DPPH_Radical->DPPH_Reduced Receives H• Antioxidant Antioxidant-H (e.g., this compound) Antioxidant_Radical Antioxidant• (Oxidized Form) Antioxidant->Antioxidant_Radical Donates H• caption Mechanism of DPPH radical scavenging by an antioxidant. Workflow cluster_A Step 1 cluster_B Step 2 cluster_C Step 3 cluster_D Step 4 A Reagent Preparation B Assay Plate Setup (96-well) A1 Prepare 0.1 mM DPPH Solution A2 Prepare Test Compound Serial Dilutions A3 Prepare Positive Control Serial Dilutions C Incubation B1 Pipette 100 µL of Samples/ Controls/Solvent into wells B2 Add 100 µL of DPPH Working Solution to wells B1->B2 D Data Acquisition & Analysis C1 Mix and Incubate for 30 min in the dark D1 Read Absorbance at 517 nm D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: High-level workflow for the DPPH antioxidant assay.

Data Analysis and Interpretation

Step 1: Calculate Percent Radical Scavenging Activity

For each concentration of the test compound and positive control, calculate the percentage of DPPH radical scavenging activity using the following formula: [10][12] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control: The average absorbance of the control wells (methanol + DPPH).

  • A_sample: The absorbance of the well containing the test compound or positive control.

Step 2: Determine the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the most common and informative metric derived from this assay.

  • Create a scatter plot with the concentration of the test compound on the x-axis (often on a logarithmic scale) and the corresponding % Scavenging Activity on the y-axis.

  • Perform a linear regression analysis on the linear portion of the dose-response curve. [13]3. Calculate the IC50 value from the resulting linear equation (y = mx + c), where 'y' is set to 50. [13][14] IC50 = (50 - c) / m

Where:

  • m: The slope of the regression line.

  • c: The y-intercept of the regression line.

A lower IC50 value indicates a higher antioxidant potency.

Step 3: Data Presentation

Results should be summarized in a clear and concise table, allowing for direct comparison between the test compound and the positive control.

CompoundConcentration (µg/mL)Mean Absorbance (517 nm) ± SD% Scavenging ActivityIC50 (µg/mL)
Control (Methanol + DPPH) -0.985 ± 0.0150%N/A
This compound 6.250.812 ± 0.02117.6%
12.50.654 ± 0.01833.6%35.4
250.511 ± 0.01148.1%
500.298 ± 0.01469.7%
1000.115 ± 0.00988.3%
Ascorbic Acid (Positive Control) 1.250.750 ± 0.02523.9%
2.50.502 ± 0.01949.0%2.55
50.241 ± 0.01375.5%
100.088 ± 0.00791.1%
(Note: Data shown are for illustrative purposes only.)

Application and Significance for Drug Development

The DPPH assay serves as an invaluable primary screening tool in the drug discovery pipeline. It allows for the rapid and cost-effective evaluation of large numbers of compounds, such as derivatives from a chemical library. A potent IC50 value for this compound in this assay would provide strong evidence for its free-radical scavenging capabilities, warranting its advancement to more complex, biologically relevant models.

While powerful, it is important to recognize that the DPPH assay measures general radical scavenging in a chemical system. For a comprehensive antioxidant profile, it is advisable to complement these findings with other assays that involve different radical sources or mechanisms, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or ORAC (Oxygen Radical Absorbance Capacity) assays. [7][9]This multi-assay approach provides a more complete picture of a compound's antioxidant potential and its likely mechanism of action.

References

  • Miller, N. J., & Rice-Evans, C. (1996). Spectrophotometric determination of antioxidant activity. Redox Report, 2(3), 161-171.
  • Miller, N. J., Rice-Evans, C., & Davies, M. J. (1996). Spectrophotometric determination of antioxidant activity. Redox Report, 2(3), 161-171.
  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Al-Duais, M., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 27(23), 8495.
  • ECHEMI.
  • Recent Studies of Antioxidant Quinoline Deriv
  • Rogóż, R., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 26(16), 4983.
  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. Dojindo.
  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27.
  • BenchChem. Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. BenchChem.
  • ResearchGate. How to determine theoretical IC50 value for in vitro DPPH assay?.
  • Bentham Science.
  • Gulcin, I. (2020). DPPH Radical Scavenging Assay. Antioxidants, 9(11), 1066.
  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. RASAYAN Journal of Chemistry, 11(3), 1183-1192.
  • Kumar, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • G-Biosciences.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • Scribd.
  • Abe, N., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 11(19), 3045.
  • YouTube. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube.
  • ResearchGate. Recent Studies of Antioxidant Quinoline Derivatives.
  • Encyclopedia.pub. (2022, November 26). Spectrophotometric Methods for Measurement of Antioxidant Activity. Encyclopedia.pub.
  • YouTube. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube.
  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Molecules, 19(8), 12675-12695.
  • ECHEMI. How to calculate IC50 value of DPPH radical scavenging assay?. ECHEMI.
  • Abe, N., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1109.
  • ResearchGate. How to prepare DPPH when measuring the antioxidants not rate?.
  • Wikipedia. DPPH. Wikipedia.
  • Determination of antioxidant activity with 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. Protocol Exchange.
  • ResearchGate. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • YouTube. (2024, March 25). DPPH assay and TPC assays. YouTube.
  • ResearchGate. Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.
  • Liu, Y., et al. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(1), 23-26.
  • Zhao, W., et al. (2023). Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation. Environmental Science and Pollution Research, 30(40), 92595-92607.
  • BenchChem. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research. BenchChem.
  • ResearchGate. Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.

Sources

Application Notes and Protocols for Evaluating the In Vitro Antioxidant Activity of Dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Dihydroquinoline Derivatives as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are crucial molecules that can mitigate oxidative damage by neutralizing these harmful free radicals. The quinoline scaffold and its derivatives have garnered significant attention for their broad range of biological activities.[1][2] Specifically, dihydroquinoline derivatives are emerging as a promising class of antioxidants, a potential attributed to their unique chemical structures that can effectively scavenge free radicals.[1][3]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principles and detailed protocols for assessing the in vitro antioxidant activity of novel dihydroquinoline derivatives. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Mechanistic Underpinnings of Antioxidant Action in Dihydroquinoline Derivatives

The antioxidant capacity of dihydroquinoline derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. This action is largely dictated by the substituent groups on the dihydroquinoline core and the stability of the resulting antioxidant radical. The two predominant mechanisms are:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy of the N-H or O-H bond in the dihydroquinoline structure.

    • ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer.

    • ArOH + R• → ArOH•+ + R-

The presence of electron-donating groups on the dihydroquinoline ring system can enhance the antioxidant activity by stabilizing the resulting radical.[3][4]

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) DHQ_H Dihydroquinoline (Ar-H) Radical_1 Free Radical (R•) DHQ_Radical Dihydroquinoline Radical (Ar•) DHQ_H->DHQ_Radical H• donation Neutral_1 Neutralized Molecule (RH) Radical_1->Neutral_1 H• acceptance DHQ Dihydroquinoline (Ar) Radical_2 Free Radical (R•) DHQ_Cation Dihydroquinoline Cation (Ar•+) DHQ->DHQ_Cation e- donation Anion Anion (R-) Radical_2->Anion e- acceptance DPPH_Workflow prep Prepare DPPH Solution (0.1 mM) & Test Compound Dilutions plate Add 100 µL Compound/Standard to 96-well plate prep->plate add_dpph Add 100 µL DPPH Solution to each well plate->add_dpph incubate Incubate in Dark (30 min, Room Temp) add_dpph->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition & IC50 Value read->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Part 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle and Justification

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). [5]This method is applicable to both hydrophilic and lipophilic antioxidants. The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. [5]The resulting radical has a characteristic blue-green color with maximum absorbance at approximately 734 nm. [1][5]In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured. [1]

  • Causality Behind Experimental Choices:

    • Radical Generation: The ABTS radical is pre-generated before the addition of the antioxidant to ensure a stable and consistent radical concentration for the assay. The 12-16 hour incubation period allows for the complete formation of the radical cation. [5] * Wavelength Selection (734 nm): This wavelength corresponds to a major absorbance peak of the ABTS•+ and is commonly used for this assay. [6][5] * Trolox Standard: Trolox, a water-soluble analog of vitamin E, is the standard antioxidant for this assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which provides a standardized measure of antioxidant activity. [7]

Detailed Protocol
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve the required amount of potassium persulfate in deionized water. [5] * ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. [5] * Diluted ABTS•+ Solution: On the day of the assay, dilute the working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [6][5]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the dihydroquinoline derivative or Trolox standard to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well. [5] * Include a control well with 20 µL of the solvent and 180 µL of the diluted ABTS•+ solution.

    • Incubate the plate in the dark at room temperature for 6-10 minutes. [6][5] * Measure the absorbance at 734 nm. [5]

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC50 value for the test compound.

    • To calculate the TEAC value, a calibration curve is generated by plotting the percentage of inhibition versus the concentration of Trolox. The antioxidant capacity of the sample is then expressed as µM of Trolox equivalents.

ABTS_Workflow prep_radical Generate ABTS•+ Radical (Mix ABTS + K2S2O8, 12-16h in dark) dilute_radical Dilute ABTS•+ to Abs ~0.7 at 734 nm prep_radical->dilute_radical plate Add 20 µL Compound/Trolox to 96-well plate dilute_radical->plate add_abts Add 180 µL Diluted ABTS•+ to each well plate->add_abts incubate Incubate in Dark (6-10 min, Room Temp) add_abts->incubate read Measure Absorbance at 734 nm incubate->read calculate Calculate % Inhibition & TEAC Value read->calculate

Caption: Experimental workflow for the ABTS radical scavenging assay.

Part 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle and Justification

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [8][9]The assay utilizes a FRAP reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH, antioxidants reduce this complex to the ferrous form (Fe²⁺-TPTZ), which results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. [1][8]The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample. [1]

  • Causality Behind Experimental Choices:

    • Low pH (3.6): The acidic environment is crucial for maintaining iron solubility and driving the reduction of the Fe³⁺-TPTZ complex. [8] * Wavelength Selection (593 nm): This is the wavelength of maximum absorbance for the blue Fe²⁺-TPTZ complex, ensuring maximum sensitivity. [10] * Standard: A ferrous sulfate (FeSO₄) or Trolox standard curve is used to quantify the results, which are expressed as Fe²⁺ equivalents or Trolox equivalents. [11]

Detailed Protocol
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in deionized water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [8]Warm this reagent to 37°C before use.

    • Ferrous Sulfate Standard: Prepare a series of dilutions of FeSO₄ in deionized water to create a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the dihydroquinoline derivative, standard, or blank (solvent) to the wells of a 96-well plate. [8] * Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-10 minutes. [8][11]The incubation time should be consistent across all samples.

    • Measure the absorbance at 593 nm. [10]

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the test samples by interpolating their absorbance values from the standard curve.

    • Results are typically expressed as µM of Fe²⁺ equivalents per mg or µM of the test compound.

FRAP_Workflow prep_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm to 37°C plate Add 20 µL Compound/Standard to 96-well plate prep_reagent->plate add_frap Add 180 µL FRAP Reagent to each well plate->add_frap incubate Incubate at 37°C (4-10 min) add_frap->incubate read Measure Absorbance at 593 nm incubate->read calculate Calculate FRAP Value using FeSO4 Standard Curve read->calculate

Sources

Application Notes and Protocols for the Use of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Polymer Stabilization

Polymers are integral to a vast array of technologies and products. However, their long-term performance is often compromised by degradation initiated by environmental factors such as heat, oxygen, and UV radiation.[] This degradation manifests as a loss of mechanical strength, discoloration, and a general decline in material integrity, ultimately leading to product failure. The oxidative degradation of polymers is a free-radical chain reaction process.[2] To counteract this, stabilizers are incorporated into the polymer matrix. Among the various classes of stabilizers, aminic antioxidants have proven to be highly effective. This document provides a detailed guide on the application and evaluation of a promising, yet less-documented stabilizer: 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol.

While the polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) is a well-established antioxidant in the rubber industry, the focus of these notes is on the specific 7-hydroxy derivative.[3][4][5] Theoretical studies on hydroxylated TMQ derivatives suggest that the addition of a hydroxyl group can enhance antioxidant activity.[6] This positions this compound as a compound of significant interest for researchers seeking to develop next-generation polymer stabilization systems. This guide will provide the foundational knowledge and practical protocols to explore its potential.

Physicochemical Properties of this compound

A thorough understanding of the stabilizer's properties is crucial for its effective application.

PropertyValueSource
Molecular FormulaC12H15NO[]
Molecular Weight189.25 g/mol []
AppearanceLikely a solid (based on related compounds)Inferred
SolubilityExpected to have moderate solubility in common organic solvents used in polymer processing.Inferred

Note: Comprehensive experimental data on the physicochemical properties of this compound is not widely available in public literature. The information presented is based on available data for the parent compound and general chemical principles. Researchers are advised to perform their own characterization.

Proposed Mechanism of Action: A Dual-Function Stabilizer

The antioxidant activity of this compound is predicated on a dual-function mechanism involving both the hindered amine and the phenolic hydroxyl group. This proposed mechanism is an extrapolation from the known behavior of hindered amine and phenolic antioxidants.

  • Primary Antioxidant Action (Radical Scavenging): The initial and most critical step in polymer oxidation is the formation of highly reactive free radicals (R•). The labile hydrogen atom on the secondary amine of the dihydroquinoline ring can be donated to these radicals, effectively neutralizing them and terminating the degradation chain reaction.

  • Synergistic Role of the Hydroxyl Group: The presence of the hydroxyl group at the 7-position is anticipated to significantly enhance the antioxidant capabilities. This hydroxyl group can also participate in radical scavenging, similar to phenolic antioxidants. It can donate its hydrogen atom to a peroxyl radical (ROO•), forming a stable phenoxyl radical that is resonance-stabilized, thus preventing it from initiating new degradation chains. This dual-scavenging capability from both the amine and hydroxyl moieties suggests a potent and potentially synergistic antioxidant effect.

Diagram: Proposed Antioxidant Mechanism

G Proposed Radical Scavenging Mechanism cluster_degradation Polymer Degradation Chain Reaction cluster_stabilization Stabilization by this compound Polymer Polymer Chain (RH) Radical Alkyl Radical (R•) Polymer->Radical Initiation (Heat, UV) Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 Stabilizer Dihydroquinolin-7-ol (InH) Stabilizer_Radical Stabilized Radical (In•) Radical->Stabilizer_Radical H-Donation from Amine Hydroperoxide Hydroperoxide (ROOH) Peroxyl->Hydroperoxide + RH Peroxyl->Stabilizer_Radical H-Donation from Hydroxyl Degraded_Polymer Degraded Polymer Products Hydroperoxide->Degraded_Polymer Decomposition Non_Radical Non-Radical Products Stabilizer_Radical->Non_Radical Termination G Experimental Workflow for Stabilizer Evaluation Start Start: Select Polymer and Stabilizer Concentrations Compounding Compounding (e.g., Extrusion, Milling) Start->Compounding Specimen_Prep Specimen Preparation (e.g., Molding) Compounding->Specimen_Prep Aging Accelerated Aging (Thermal, UV) Specimen_Prep->Aging Analysis Post-Aging Analysis Aging->Analysis Thermal Thermal Analysis (TGA, DSC) Analysis->Thermal Spectroscopic Spectroscopic Analysis (FTIR) Analysis->Spectroscopic Mechanical Mechanical Testing (Tensile) Analysis->Mechanical Conclusion Conclusion: Evaluate Stabilizer Performance Thermal->Conclusion Spectroscopic->Conclusion Mechanical->Conclusion

Caption: A typical workflow for evaluating polymer stabilizers.

Protocol 2: Thermal Stability Assessment

Thermal analysis is a cornerstone for evaluating the effectiveness of antioxidants. [3] A. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal degradation.

  • Procedure:

    • Place a small, known weight of the polymer sample (5-10 mg) into a TGA crucible.

    • Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) under an air or oxygen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of degradation (Tonset), often defined as the temperature at which 5% weight loss occurs. A higher Tonset indicates improved thermal stability.

B. Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT)

  • Objective: To measure the time to the onset of oxidation at a specific temperature.

  • Procedure:

    • Place a small sample (5-10 mg) in a DSC pan.

    • Heat the sample to a temperature above its melting point under a nitrogen atmosphere.

    • Equilibrate the sample at the test temperature (e.g., 200°C).

    • Switch the purge gas from nitrogen to oxygen or air.

    • Record the time until the onset of the exothermic oxidation peak.

  • Data Analysis: A longer OIT indicates greater resistance to oxidative degradation.

Protocol 3: Spectroscopic Analysis of Chemical Changes

Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To monitor the formation of carbonyl groups, a key indicator of polymer oxidation. []* Procedure:

    • Obtain an FTIR spectrum of the unaged polymer sample.

    • Subject the polymer samples to accelerated aging (e.g., in a circulating air oven at an elevated temperature for a set period).

    • Acquire FTIR spectra of the aged samples at regular intervals.

  • Data Analysis: Monitor the growth of the carbonyl peak (typically in the region of 1700-1750 cm-1). Calculate the Carbonyl Index (CI) by taking the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during degradation. A slower rate of increase in the CI indicates better stabilization.

Protocol 4: Mechanical Property Evaluation
  • Objective: To assess the retention of mechanical properties after aging.

  • Procedure:

    • Measure the initial tensile strength, elongation at break, and modulus of unaged specimens according to standard methods (e.g., ASTM D638).

    • Age a set of specimens under accelerated conditions (thermal or UV).

    • At regular intervals, remove specimens and perform tensile testing.

  • Data Analysis: Plot the retention of mechanical properties as a percentage of the initial values over time. A higher retention of properties signifies more effective stabilization.

Data Presentation and Interpretation

The data obtained from the above protocols should be tabulated for clear comparison.

Table 1: Thermal Analysis Data

SampleStabilizer Conc. (wt%)Tonset (°C) from TGAOIT (min) at 200°C from DSC
Control0
This compound0.1
0.25
0.5
1.0
Reference Antioxidant0.5

Table 2: Mechanical Properties Retention after 1000h Thermal Aging at 120°C

SampleStabilizer Conc. (wt%)Tensile Strength Retention (%)Elongation at Break Retention (%)
Control0
This compound0.1
0.25
0.5
1.0
Reference Antioxidant0.5

Conclusion and Future Directions

This compound presents a compelling candidate for advanced polymer stabilization due to its potential for a dual antioxidant mechanism. The protocols outlined in this guide provide a robust framework for its systematic evaluation. Researchers are encouraged to explore its performance in a variety of polymer systems and to conduct comparative studies against industry-standard antioxidants. Further investigation into the synergistic effects with other types of stabilizers, such as phosphites and hindered amine light stabilizers (HALS), could unlock even greater performance enhancements. The lack of extensive public data on this specific molecule underscores the opportunity for novel and impactful research in the field of polymer science.

References

  • Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC - NIH. (2020-01-02).
  • Polymer Degradation Analysis → Term - Prism → Sustainability Directory. (2025-10-03).
  • CAS 179898-22-7 this compound - BOC Sciences.
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC - NIH.
  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.
  • 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia.
  • 2,2,4-Trimethyl-1,2-Dihydroquinoline polymer|Antioxidant RD - Hosea Chem.
  • Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation - PubMed. (2023-07-24). Available at: [Link]

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Application Note & Protocol: A Detailed Guide to the Aniline-Acetone Condensation Reaction for the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed condensation of aniline and acetone is a cornerstone reaction in industrial chemistry, primarily for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), historically known as Acetone-anil.[1][2] While TMQ is extensively utilized as an aminic antioxidant and stabilizer in the rubber and polymer industries, its derivatives are gaining attention in the pharmaceutical and drug development sectors for their potential biological activities.[2][3] This technical guide provides an in-depth exploration of the experimental setup for this reaction, grounded in mechanistic understanding and practical laboratory considerations.

The commercial product of this reaction is typically not the pure monomer but a complex mixture of oligomers, including dimers, trimers, and tetramers.[1][3][4] This oligomeric composition contributes to its low volatility and long-term stability, which is advantageous for its industrial applications as a heat-protection agent.[2] For researchers in drug development, understanding the synthesis and the resulting product mixture is crucial for isolating and evaluating specific congeners for their therapeutic potential.

Reaction Mechanism: A Tale of Two Pathways

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone is generally understood to proceed through one of two primary mechanistic pathways under acidic conditions. The exact pathway can be influenced by reaction conditions, but both converge to the same core intermediate.

One proposed mechanism involves the direct condensation of aniline and acetone to form a Schiff base, which then undergoes further reactions.[3] An alternative and widely recognized pathway begins with the acid-catalyzed self-condensation of two acetone molecules to form mesityl oxide (iso-propylidene acetone).[3] This is followed by a Michael addition of aniline to the α,β-unsaturated ketone, cyclization, and subsequent dehydration to yield the final dihydroquinoline product.

Below is a visualization of the more commonly accepted mechanism involving the formation of mesityl oxide.

Reaction_Mechanism cluster_acetone_condensation Acetone Self-Condensation cluster_michael_addition Michael Addition cluster_cyclization Cyclization & Dehydration Acetone1 Acetone (x2) Mesityl_Oxide Mesityl Oxide Acetone1->Mesityl_Oxide H⁺ Aniline Aniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 + Mesityl Oxide Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization TMQ 2,2,4-Trimethyl-1,2-dihydroquinoline Intermediate2->TMQ -H₂O

Caption: Proposed mechanism for the aniline-acetone condensation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a standard laboratory procedure for the aniline-acetone condensation reaction. It is crucial to perform this experiment in a well-ventilated fume hood due to the volatile and hazardous nature of the reactants.

Materials and Reagents:

  • Aniline (freshly distilled is recommended)

  • Acetone (reagent grade)

  • Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst (e.g., iodine, hydrogen fluoride and boron trifluoride)[5]

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

  • Toluene or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Reaction Parameters:

ParameterValue/RangeRationale
Reactant Molar Ratio Aniline : Acetone (1 : 3 to 1 : 5)An excess of acetone is used to drive the reaction towards the product and can also act as a solvent.
Catalyst Loading ~10 mol% relative to anilineSufficient to catalyze the reaction without excessive side product formation.
Temperature 80 - 150 °C[5]Higher temperatures favor the condensation and cyclization steps but can also lead to increased polymerization.
Reaction Time 6 - 12 hoursThe reaction is typically monitored by TLC until the starting material is consumed.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline.

  • Addition of Reactants: Slowly add acetone to the aniline while stirring.

  • Catalyst Addition: Carefully add the acid catalyst to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) and maintain it under reflux with vigorous stirring for the specified duration.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a sodium hydroxide solution until it is slightly basic.

    • Transfer the mixture to a separatory funnel and add an extraction solvent (e.g., toluene) and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product, a viscous oil or semi-solid, can be further purified by vacuum distillation or column chromatography to isolate the monomer or specific oligomers.

Analytical Workflow for Product Characterization

Given the complexity of the product mixture, a multi-technique analytical approach is necessary for comprehensive characterization.

Analytical_Workflow Crude_Product Crude Reaction Product TLC Thin Layer Chromatography (TLC) Crude_Product->TLC Preliminary Separation Column_Chromatography Column Chromatography TLC->Column_Chromatography Purification Fractions Isolated Fractions Column_Chromatography->Fractions LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Fractions->LC_MS Oligomer Identification GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Fractions->GC_MS Volatile Component Analysis NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Fractions->NMR Structural Confirmation FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Fractions->FTIR Functional Group Analysis Final_Characterization Structural Elucidation & Purity Assessment LC_MS->Final_Characterization GC_MS->Final_Characterization NMR->Final_Characterization FTIR->Final_Characterization

Caption: Analytical workflow for TMQ product characterization.

Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly effective for separating and identifying the various oligomers present in the reaction mixture.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the isolated compounds, and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the more volatile components.

Safety Precautions

Both aniline and acetone are hazardous chemicals that require careful handling in a controlled laboratory environment.

Aniline:

  • Toxicity: Aniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen.

  • Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6]

  • Exposure: In case of skin contact, wash the affected area immediately with soap and water. If inhaled, move to fresh air. Seek medical attention for any significant exposure.

Acetone:

  • Flammability: Acetone is highly flammable, and its vapors can form explosive mixtures with air.[7][8][9]

  • Handling: Keep acetone away from open flames, sparks, and hot surfaces.[10][11] Ensure proper ventilation to prevent the accumulation of flammable vapors.[7]

  • Irritation: Acetone can cause eye and skin irritation.[9][11] In case of contact, flush the affected area with copious amounts of water.[7]

Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated waste streams should be segregated as appropriate.

Conclusion

The aniline-acetone condensation reaction is a robust and scalable method for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline and its oligomers. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and a comprehensive analytical approach are essential for achieving desired product outcomes. For researchers in drug development, this reaction provides a gateway to a class of compounds with underexplored therapeutic potential, warranting further investigation into the isolation and biological evaluation of its various products.

References

  • 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia. [Link]

  • US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google P
  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. [Link]

  • Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines over metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst | Semantic Scholar. [Link]

  • Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF - ResearchGate. [Link]

  • Condensation reaction of acetylacetone with aniline in the presence of different organic solvents a - ResearchGate. [Link]

  • aniline - Organic Syntheses Procedure. [Link]

  • The Reaction of Acetone with Aniline | Journal of the American Chemical Society. [Link]

  • Characterization of Aniline-Acetone Condensation Products by Liquid Chromatography and Mass Spectroscopy in - Rubber Chemistry and Technology. [Link]

  • Acetone Safety Precautions. [Link]

  • Reaction of various aldehydes with aniline and acetone a | Download Table - ResearchGate. [Link]

  • US2766218A - Method for reacting acetone-formaldehyde condensate with aniline and acidic agent - Google P
  • The Reaction of Acetone with Aniline - Semantic Scholar. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. [Link]

  • SAFETY DATA SHEET - Acetone - State of Michigan. [Link]

  • Acetone Hazards - Safe Handling and Disposal Practices - SafetyIQ. [Link]

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Comprehensive Analytical Characterization of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive suite of analytical protocols for the characterization of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol, a key heterocyclic building block used in the synthesis of advanced chemical probes and dyes, such as rhodamines.[] Ensuring the structural integrity, identity, and purity of this compound is critical for the reliability and reproducibility of downstream applications in research and drug development. We present an integrated analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section provides not only step-by-step protocols but also the underlying scientific rationale for methodological choices, expected data, and interpretation guidelines, empowering researchers to achieve robust and reliable characterization.

Introduction: The Imperative for Rigorous Characterization

This compound is a derivative of the well-established 1,2-dihydroquinoline scaffold. While the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is widely known as a potent antioxidant in the polymer industry[2][3][4], the addition of a hydroxyl group at the 7-position significantly alters its chemical properties, rendering it a valuable precursor for fluorescent dyes.[] The synthesis of such molecules, often involving multi-step reactions like the Skraup or Doebner-Miller synthesis[5][6], can introduce impurities, including starting materials, by-products, and structural isomers.

Therefore, a multi-faceted analytical strategy is not merely a quality control measure but a fundamental necessity to validate the molecule's structure and ensure its suitability for high-stakes applications. This document outlines the core techniques required to build a complete analytical profile of the compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of chemical structure elucidation, providing unambiguous information about the carbon-hydrogen framework and the connectivity of atoms.

Rationale for Method Selection
  • ¹H NMR provides detailed information on the number, environment, and connectivity of protons in the molecule. Coupling patterns (splitting) reveal which protons are adjacent to one another, allowing for the assembly of molecular fragments.

  • ¹³C NMR identifies all unique carbon atoms in the molecule, offering a direct count and insight into their chemical environment (e.g., aliphatic, aromatic, attached to heteroatoms).

Protocol 2.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as it can help in observing exchangeable protons like those from -OH and -NH groups.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Expected Data and Interpretation

The chemical shifts are predictive and based on the analysis of similar quinoline structures.[7] Actual values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound (in DMSO-d₆)

Protons Predicted δ (ppm) Multiplicity Integration Assignment
H-5 ~6.5-6.7 d 1H Aromatic Proton
H-6 ~6.2-6.4 dd 1H Aromatic Proton
H-8 ~6.1-6.3 d 1H Aromatic Proton
H-3 ~5.3-5.5 s 1H Vinylic Proton
N-H ~5.0-5.5 br s 1H Amine Proton
O-H ~8.8-9.2 s 1H Phenolic Proton
C4-CH₃ ~1.9-2.1 s 3H Methyl Protons

| C2-(CH₃)₂ | ~1.1-1.3 | s | 6H | Gem-dimethyl Protons |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted δ (ppm) Assignment
C7 ~150-155 Aromatic C-OH
C8a ~140-145 Aromatic C-N
C4 ~130-135 Vinylic Quaternary C
C4a ~125-130 Aromatic Quaternary C
C3 ~120-125 Vinylic CH
C5 ~115-120 Aromatic CH
C6 ~110-115 Aromatic CH
C8 ~105-110 Aromatic CH
C2 ~50-55 Aliphatic Quaternary C
C4-CH₃ ~25-30 Methyl Carbon

| C2-(CH₃)₂ | ~20-25 | Gem-dimethyl Carbons |

Molecular Weight and Formula Confirmation by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the target compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this non-volatile, polar molecule.

Rationale for Method Selection
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like ours, which can be readily protonated to form a pseudomolecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (e.g., TOF or Orbitrap): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, distinguishing it from any isomers or compounds with the same nominal mass.

Protocol 3.1: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Setup:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to 95% B over several minutes to elute the compound, hold, and then re-equilibrate. A gradient is used to ensure good peak shape and separation from potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Setup:

    • Ionization Mode: ESI Positive.

    • Mass Range: Scan from m/z 100 to 500.

    • Data Acquisition: Acquire in full scan mode with high resolution (>10,000).

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample ~10 µg/mL Sample in Methanol Injector Autosampler (2 µL Injection) Sample->Injector Column C18 Column (Gradient Elution) Injector->Column 0.3 mL/min ESI ESI Source (Positive Mode) Column->ESI Eluent Analyzer High-Res Analyzer (TOF or Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: Workflow for LC-HRMS analysis.
Expected Data and Interpretation
  • Molecular Formula: C₁₂H₁₅NO

  • Exact Mass: 189.1154

  • Expected [M+H]⁺ Ion: The high-resolution mass spectrum should show a prominent peak at m/z 190.1226 . The measured mass should be within 5 ppm of this theoretical value to confirm the elemental formula.

  • Fragmentation: While ESI is soft, some fragmentation can occur. Common losses might include a methyl group (-15 Da) or water (-18 Da), providing further structural confirmation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the industry-standard method for determining the purity of small organic molecules. It separates the main compound from any process-related impurities or degradation products.

Rationale for Method Selection
  • Reversed-Phase Chromatography: Using a nonpolar stationary phase (C18) and a polar mobile phase is highly effective for separating compounds of intermediate polarity like our target molecule.

  • UV Detection: The dihydroquinoline ring system contains a strong chromophore, making it readily detectable by UV-Vis spectroscopy. An analysis of the UV spectrum will determine the optimal wavelength (λ_max) for maximum sensitivity.

Protocol 4.1: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a solution of the compound at a concentration of approximately 0.5 mg/mL in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water).

  • HPLC System Configuration:

    • Detector: UV-Vis or Photodiode Array (PDA) Detector. A PDA detector is superior as it provides spectral data for peak identification and purity assessment.

    • Run Time: Typically 15-20 minutes to allow for the elution of all potential impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the chosen wavelength.

Table 3: Typical HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% TFA in Water TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier.
Gradient 10% to 90% B over 10 min Ensures elution of compounds with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection λ ~254 nm or λ_max 254 nm is a common wavelength for aromatic systems.

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

HPLC_Workflow Solvent Mobile Phase (A: H₂O/TFA, B: ACN/TFA) Pump HPLC Pump (Gradient Program) Solvent->Pump Injector Autosampler (10 µL Sample) Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV/PDA Detector (λ = 254 nm) Column->Detector Data Chromatogram (Peak Integration & Purity %) Detector->Data

Caption: Workflow for HPLC purity analysis.

Functional Group Verification by FT-IR Spectroscopy

FT-IR spectroscopy provides a rapid and reliable method for identifying the key functional groups present in a molecule, serving as a fingerprint for the compound.

Rationale for Method Selection
  • Attenuated Total Reflectance (ATR): This technique requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal, making it a fast and efficient method for qualitative analysis.

Protocol 5.1: FT-IR-ATR Analysis
  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This corrects for atmospheric H₂O and CO₂.

  • Sample Scan: Place a small amount of the solid this compound powder onto the crystal and apply pressure to ensure good contact.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

Expected Data and Interpretation

The spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.[8][9][10]

Table 4: Key FT-IR Absorption Bands and Assignments

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3400-3200 Broad, Strong O-H Stretch Phenolic -OH
~3350 Medium, Sharp N-H Stretch Secondary Amine
~3100-3000 Medium C-H Stretch Aromatic C-H
~2980-2850 Strong C-H Stretch Aliphatic C-H (Methyl)
~1610-1580 Strong C=C Stretch Aromatic Ring
~1250 Strong C-O Stretch Phenolic C-O

| ~1200 | Medium | C-N Stretch | Aromatic Amine |

Integrated Analytical Strategy

No single technique provides a complete picture. The power of this approach lies in integrating the data from all four methods to build an unassailable identity and purity profile.

Integrated_Strategy cluster_techniques Analytical Techniques cluster_results Characterization Profile Analyte 2,2,4-Trimethyl-1,2- dihydroquinolin-7-ol NMR NMR (¹H & ¹³C) Analyte->NMR MS LC-HRMS Analyte->MS HPLC HPLC-UV Analyte->HPLC FTIR FT-IR Analyte->FTIR Structure Covalent Structure & Connectivity NMR->Structure Composition Elemental Formula MS->Composition Purity Quantitative Purity (e.g., >98%) HPLC->Purity Func_Groups Functional Groups FTIR->Func_Groups Identity Unambiguous Identity Structure->Identity Composition->Identity Func_Groups->Identity

Caption: Integrated strategy for complete molecular characterization.

This integrated workflow ensures that the material is not only of high purity (from HPLC) but is unequivocally the correct molecule. NMR confirms the precise arrangement of atoms, HRMS validates the elemental formula, and FT-IR provides a quick verification of the essential chemical functionalities. Together, they form a self-validating system that ensures trustworthiness in the material used for subsequent research and development.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. Available at: [Link]

  • Nowik, W., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. Available at: [Link]

  • Tangeda, S. J., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. Available at: [Link]

  • Fitriastuti, D., et al. (2022). FTIR spectrum of quinoline derivative. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Available at: [Link]

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  • Mass Spectrum of 2,2,4-Trimethyl-1,2-dihydroquinoline. MassBank. Available at: [Link]

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High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dihydroquinolines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dihydroquinoline Analysis

Dihydroquinolines represent a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active molecules. Their derivatives exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. Consequently, the accurate and precise quantification of dihydroquinolines is paramount throughout the drug development lifecycle—from purity assessment of active pharmaceutical ingredients (APIs) to stability testing of finished products and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and specificity. This guide provides a comprehensive, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of dihydroquinolines, grounded in the fundamental principles of chromatography and validated against internationally recognized standards. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Part 1: The Chromatographic Rationale - Taming a Basic Analyte

Dihydroquinolines are basic compounds, a characteristic dictated by the lone pair of electrons on the nitrogen atom within the heterocyclic ring. This basicity presents a primary challenge in RP-HPLC: undesirable interactions with the stationary phase.

The Silanol Interaction: Most common RP-HPLC columns, particularly C18 columns, are based on silica particles. The surface of this silica is populated with silanol groups (Si-OH). At mid-range pH values (typically between 3 and 7), these silanol groups can become deprotonated (Si-O-), creating negatively charged sites. The basic dihydroquinoline, which will be protonated (positively charged) at these pHs, can then interact with these ionized silanols via a secondary, ion-exchange mechanism. This interaction is a common cause of poor chromatographic performance, leading to significant peak tailing, reduced column efficiency, and poor reproducibility.[1]

To counteract this, our method is built on a strategy of ion suppression and silanol deactivation . By controlling the mobile phase pH and selecting a modern, high-performance stationary phase, we can minimize these secondary interactions and achieve sharp, symmetrical peaks.

Part 2: Detailed Application and Protocol

This protocol is designed as a robust starting point for a wide range of dihydroquinoline derivatives. Optimization may be required depending on the specific substitutions on the dihydroquinoline core, which will affect its polarity and pKa.

Sample and Standard Preparation: Ensuring Accuracy from the Start

Proper sample preparation is critical to prevent column clogging and ensure the analyte is in a state compatible with the mobile phase.[2][3][4]

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the dihydroquinoline reference standard or sample powder and transfer to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of diluent (see below) and sonicate for 10 minutes, or until fully dissolved. Allow the solution to return to room temperature.

  • Dilution to Volume: Dilute to the 10 mL mark with the diluent and mix thoroughly.

  • Working Standard/Sample (e.g., 50 µg/mL): Prepare a series of working standards for linearity or a single working sample solution by diluting the stock solution with the mobile phase. For example, transfer 0.5 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulates.[2]

Causality of Diluent Choice: The initial diluent should be strong enough to fully solubilize the analyte. A mixture of methanol or acetonitrile and water is often effective. However, the final dilution should be made in the mobile phase itself. This prevents peak distortion that can occur if the sample solvent is significantly stronger than the mobile phase, a phenomenon known as solvent mismatch.[3]

Chromatographic Conditions: A Self-Validating System

The following conditions have been optimized for the separation of a typical dihydroquinoline derivative.

ParameterRecommended Condition & Rationale
HPLC Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm. A high-purity silica backbone minimizes metal impurities that can chelate with the analyte. "End-capping" refers to a secondary silanization step that covers most of the residual, accessible silanol groups, thus preventing peak tailing for basic compounds.[5] The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in Water (v/v) B: 0.1% Formic Acid in Acetonitrile (v/v) Formic acid serves two key purposes: 1) It acts as a buffer to maintain a low pH (around 2.7-3.0), which keeps the basic dihydroquinoline consistently protonated and suppresses the ionization of silanol groups on the stationary phase.[6][7][8] 2) It acts as an ion-pairing agent, improving peak shape. Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.
Elution Mode Gradient Elution. Start with a higher proportion of the aqueous phase (A) to retain the dihydroquinoline, then gradually increase the organic phase (B) to elute it. This is effective for analyzing samples with components of varying polarities and for cleaning the column after each injection. Example Gradient: 0-15 min, 20% to 80% B; 15-17 min, 80% B; 17.1-20 min, 20% B (re-equilibration).
Flow Rate 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °C. Maintaining a constant, slightly elevated column temperature enhances reproducibility by minimizing viscosity fluctuations in the mobile phase and can improve peak efficiency.
Injection Volume 10 µL. This volume is a good starting point to avoid column overloading, which can cause peak fronting.
Detection UV-Vis Detector at an appropriate wavelength (e.g., 254 nm or λmax). Dihydroquinolines typically possess strong chromophores, making UV detection a sensitive and robust choice. The optimal wavelength should be determined by examining the UV spectrum of the analyte.
Experimental Workflow Diagram

The logical flow from sample preparation to data analysis is crucial for a reproducible method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution & Sonication Weigh->Dissolve Dilute Dilution to Working Conc. Dissolve->Dilute Filter Filtration (0.45 µm) Dilute->Filter Equilibrate System Equilibration Filter->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the HPLC analysis of dihydroquinolines.

Part 3: Method Validation - The Pillar of Trustworthiness

A developed HPLC method is not trustworthy until it is validated. Validation demonstrates that the method is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guidelines on the Validation of Analytical Procedures.[9][10]

Validation Parameters and Protocols
ParameterPurpose & ProtocolAcceptance Criteria (Typical)
Specificity / Selectivity To demonstrate that the peak for the dihydroquinoline is free from interference from excipients, impurities, or degradation products. Protocol: Analyze a placebo (formulation without API), the API, and a spiked placebo. Perform a forced degradation study (see Part 4) and ensure the main peak is resolved from all degradation peaks.The analyte peak should be pure and well-resolved from other peaks (Resolution > 2). No interfering peaks at the retention time of the analyte in the placebo.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response. Protocol: Prepare at least five concentrations of the reference standard across a specified range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area vs. concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy To measure the closeness of the test results to the true value. Protocol: Analyze a placebo spiked with the API at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability (Intra-assay): To show precision over a short interval. Inject one sample solution six times. Intermediate Precision: To show precision between days, analysts, or equipment. Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount that can be quantified with acceptable precision and accuracy. Protocol: Can be determined based on the signal-to-noise ratio (S/N) of a low-concentration sample (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.S/N ratio should be demonstrated. For LOQ, precision (RSD) should be ≤ 10%.
Robustness To demonstrate the method's reliability with respect to small, deliberate variations in method parameters. Protocol: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on retention time and peak area.System suitability parameters should remain within acceptable limits. No significant impact on quantitative results.
System Suitability Testing (SST)

Before any validation run or sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Protocol: Inject a standard solution five or six times. Acceptance Criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates (N): > 2000

  • RSD of Peak Area: ≤ 1.0%

  • RSD of Retention Time: ≤ 1.0%

Part 4: Stability-Indicating Power - Forced Degradation Protocol

A crucial aspect of specificity for a pharmaceutical method is its ability to be "stability-indicating." This is proven through forced degradation studies, where the drug is exposed to harsh conditions to generate potential degradation products.[11][12] The goal is to achieve 5-20% degradation of the API.[10][12]

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions API_Sample API Sample (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API_Sample->Base Oxidative Oxidative (3% H2O2, RT) API_Sample->Oxidative Thermal Thermal (80°C, Solid State) API_Sample->Thermal Photolytic Photolytic (ICH Light Box) API_Sample->Photolytic Neutralize Neutralization / Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize Analysis HPLC Analysis Neutralize->Analysis

Caption: Workflow for a forced degradation study.

Detailed Protocol:

  • Acid Hydrolysis: To 1 mL of the API stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a predetermined time (e.g., 2, 4, 8 hours). Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for analysis.[10]

  • Base Hydrolysis: To 1 mL of the API stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute.[10]

  • Oxidative Degradation: To 1 mL of the API stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store the solid API powder in an oven at 80°C. Periodically withdraw samples, dissolve, and analyze.[10]

  • Photolytic Degradation: Expose the solid API powder and a solution of the API to a calibrated light source providing both UV and visible light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

The chromatograms from these stress conditions are then used to assess the peak purity of the main dihydroquinoline peak using a photodiode array (PDA) detector and to ensure all degradants are well-resolved.

Part 5: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanols. - Mobile phase pH too close to analyte pKa. - Column contamination or degradation.- Ensure mobile phase pH is at least 2 units away from the analyte's pKa.[7][8] - Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%), but this is not ideal for MS compatibility. - Use a high-purity, well-end-capped column. - Flush the column with a strong solvent or replace it.
Drifting Retention Times - Inadequate column equilibration between gradient runs. - Mobile phase composition changing (e.g., evaporation of organic solvent). - Column temperature fluctuations.- Ensure the column is re-equilibrated for at least 5-10 column volumes. - Prepare fresh mobile phase daily and keep reservoirs capped. - Use a column oven for stable temperature control.[13]
Broad Peaks - Extra-column volume (long tubing). - Sample overload. - Sample solvent stronger than mobile phase.- Use tubing with a smaller internal diameter and minimize its length. - Reduce injection volume or sample concentration.[3] - Dilute the final sample in the mobile phase.
High Backpressure - Blockage in the system (e.g., frit, guard column, injector). - Buffer precipitation in the mobile phase. - Column contamination.- Systematically disconnect components (starting from the detector) to locate the blockage. - Ensure buffer is fully dissolved and miscible with the organic phase. Filter mobile phases. - Reverse-flush the column (if permitted by the manufacturer).

Conclusion

This application note provides a scientifically grounded and detailed protocol for the HPLC analysis of dihydroquinolines. By understanding the chemical principles governing the separation of these basic compounds, particularly the management of silanol interactions through appropriate column selection and mobile phase pH control, researchers can develop robust, reproducible, and trustworthy analytical methods. The outlined validation procedures, based on ICH guidelines, ensure that the method is fit for its intended purpose in a regulated drug development environment. This comprehensive guide serves as a valuable resource for scientists, enabling them to achieve high-quality analytical data for this important class of heterocyclic compounds.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. 2022. Available from: [Link]

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. 2025. Available from: [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). 2025. Available from: [Link]

  • ALWSCI. Key Considerations For Sample Preparation in HPLC. 2025. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

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  • ResearchGate. The impact of pH values of mobile phases on the retention time of the tested compounds. Available from: [Link]

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  • Pak. J. Pharm. Sci. Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. 2013. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations. 2023. Available from: [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • PharmaGuru. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. 2025. Available from: [Link]

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Complete Structural Elucidation of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol using a Suite of 1D and 2D NMR Experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide to the structural analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol (C₁₂H₁₅NO, MW: 189.25 g/mol ) using Nuclear Magnetic Resonance (NMR) spectroscopy.[] As a key building block in the synthesis of advanced rhodamine dyes, unambiguous structural verification is paramount.[] We present a multi-faceted approach employing one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The protocols detailed herein are designed not merely as procedural steps but as a self-validating analytical system, explaining the causality behind experimental choices to ensure scientific integrity. This guide is intended for researchers in synthetic chemistry, material science, and drug development requiring definitive molecular characterization.

Introduction: The Rationale for a Multi-Technique NMR Approach

This compound is a heterocyclic compound featuring a dihydroquinoline core substituted with a hydroxyl group and three methyl groups. While its molecular formula is simple, its structure contains several key features that require a suite of NMR experiments for unambiguous confirmation:

  • Stereocenters and Quaternary Carbons: The structure contains a quaternary carbon (C2) and a stereocenter (C4), whose environments must be confirmed.

  • Substitution Pattern: The precise positions of the methyl groups and the hydroxyl group on the dihydroquinoline scaffold must be verified.

  • Proton Connectivity: Establishing the neighbor relationships (spin systems) between protons is crucial for assembling the molecular fragments.

A simple ¹H or ¹³C NMR spectrum alone is insufficient to solve this puzzle definitively. A comprehensive approach, using 2D correlation experiments, is necessary to build a complete and validated picture of the molecule's connectivity.[2][3][4] This note provides the logical workflow for acquiring and interpreting this multi-dimensional data.

Figure 1: Structure of this compound with Atom Numbering Chemical structure of this compound with atoms numbered for NMR assignment.

Experimental Design and Causality

G cluster_1d 1D NMR: The Foundation cluster_2d 2D NMR: Building Connectivity cluster_final Final Output H1 ¹H NMR (Proton Count & Environment) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC Provides Proton Frequencies COSY COSY (¹H-¹H Neighboring Protons) H1->COSY Provides Proton Frequencies HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC Provides Proton Frequencies C13 ¹³C NMR (Carbon Count) C13->HSQC Provides Carbon Frequencies C13->HMBC Provides Carbon Frequencies DEPT DEPT-135 (Carbon Type: CH, CH₂, CH₃) DEPT->HSQC Validates CHₓ Assignments Structure Unambiguous Structure Confirmation HSQC->Structure Assigns Protons to Carbons COSY->Structure Confirms Proton Spin Systems HMBC->Structure Connects Molecular Fragments & Identifies Quaternary Carbons

Caption: Logical workflow for NMR-based structure elucidation.

Detailed Protocols

Sample Preparation

The choice of solvent is critical, especially for observing exchangeable protons like those in -OH and -NH groups.

  • Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). Its aprotic and hydrogen-bond-accepting nature slows down the chemical exchange of the -OH and -NH protons, allowing them to be observed as sharper signals, often showing coupling.[5][6]

  • Alternative Solvent: Chloroform-d (CDCl₃). While common, it may lead to rapid exchange, causing the -OH and -NH signals to be broad or unobservable.[6][7]

Protocol:

  • Weigh approximately 10-15 mg of this compound into a clean, dry vial.

  • Add 0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 for ¹H and ¹³C).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube.

NMR Instrument Parameters

All spectra should be acquired on a ≥400 MHz spectrometer equipped with a broadband probe. The following are typical parameters that may require optimization.

Experiment Parameter Recommended Value Causality / Justification
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative analysis.
Spectral Width12 ppmCovers the full range of expected proton signals.
Acquisition Time~3.4 sEnsures good digital resolution.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of protons for quantitation.
Number of Scans16Provides good signal-to-noise (S/N) for a ~15 mg sample.
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled experiment with a 30° pulse.
Spectral Width220 ppmCovers the full range of expected carbon signals.
Relaxation Delay (D1)2.0 sStandard delay for qualitative carbon spectra.
Number of Scans1024Required for the low natural abundance and sensitivity of ¹³C.
DEPT-135 Pulse Programdept135Standard sequence to differentiate carbon types.[8][9][10]
Parameters(Use standard vendor parameters)Provides positive CH/CH₃ signals and negative CH₂ signals.
COSY Pulse ProgramcosygpqfStandard gradient-enhanced, phase-sensitive COSY.
Spectral Width12 ppm (F1 & F2)Must match the ¹H spectral window.
Data Points2048 (F2) x 256 (F1)Balances resolution and experiment time.
Number of Scans2-4Typically sufficient for good S/N.
HSQC Pulse Programhsqcedetgpsisp2.3Edited, gradient-enhanced for multiplicity information (CH/CH₃ vs CH₂).
Spectral Width12 ppm (F2) x 180 ppm (F1)Covers the proton and relevant carbon chemical shift ranges.
¹J(CH) Coupling145 HzOptimized for average one-bond C-H coupling in sp² and sp³ systems.
Number of Scans2-4HSQC is a sensitive experiment.[11]
HMBC Pulse ProgramhmbcgpndqfGradient-selected, designed to detect long-range couplings.
Spectral Width12 ppm (F2) x 220 ppm (F1)Covers the full proton and carbon chemical shift ranges.
Long-range J(CH)8 HzOptimized for typical 2- and 3-bond C-H couplings.[11]
Number of Scans8-16Requires more scans than HSQC to detect weaker correlations.
Data Processing

A standardized processing routine is essential for accurate interpretation.[12][13][14]

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve S/N.

  • Phase Correction: Manually phase all spectra to achieve a pure absorption peak shape.

  • Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum using the same TMS signal.

Data Interpretation: A Step-by-Step Elucidation

This section describes the logical process of piecing together the molecular structure from the processed spectra.

G s1 Step 1: ¹H & ¹³C/DEPT Analysis Identify all proton and carbon signals Determine carbon types (CH, CH₂, CH₃, C) s2 Step 2: HSQC Analysis Connect each proton to its directly attached carbon Creates confirmed C-H fragments s1->s2 Provides initial assignments s3 Step 3: COSY Analysis Link adjacent protons (e.g., H5-H6, H3-H4) Establishes proton spin systems s2->s3 Confirms C-H units within spin systems s4 Step 4: HMBC Analysis Use long-range correlations to connect fragments Key correlations: Me-C2, Me-C4, H8-C7, H5-C4a, H3-C4 s2->s4 Provides starting points for long-range correlations s3->s4 Provides fragments to be connected s5 Step 5: Final Assembly Integrate all data to build the complete molecular skeleton Confirm substitution pattern and final structure s4->s5 Provides the final connectivity map

Caption: The logical flow of spectral data interpretation.

Expected Spectral Data

The following tables summarize the predicted NMR data based on the structure and known chemical shift ranges for dihydroquinolines and phenolic compounds.[5][15][16]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom #Predicted δ (ppm)MultiplicityIntegrationAssignmentKey COSY Correlations
OH~9.0br s1HPhenolic OH-
NH~5.5br s1HAmine NH-
H8~6.8d1HAromatic CHH6
H6~6.3dd1HAromatic CHH8, H5
H5~6.2d1HAromatic CHH6
H3~5.2d1HVinylic CHH4
H4~2.8m1HAliphatic CHH3, H10 (CH₃)
H10 (C4-Me)~1.2d3HMethyl CH₃H4
H9 (C2-Me₂)~1.1s6Hgem-Dimethyl-

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom #Predicted δ (ppm)DEPT-135 PhaseAssignmentKey HMBC Correlations (from Protons)
C7~150No SignalQuaternary C-OHH5, H6, H8
C8a~140No SignalQuaternary CH8, H4, NH
C3~128PositiveVinylic CHH4, H5, H10
C4~122PositiveVinylic CHH3, H5, H10
C8~115PositiveAromatic CHH6
C6~114PositiveAromatic CHH5, H8
C5~112PositiveAromatic CHH6, C4a
C4a~110No SignalQuaternary CH3, H5, H8
C2~50No SignalQuaternary CH3, H9, NH
C4~35PositiveAliphatic CHH3, H10
C9 (C2-Me₂)~29PositiveMethyl CH₃H9
C10 (C4-Me)~22PositiveMethyl CH₃H4

Interpretation Highlights:

  • HSQC: This experiment will directly link the proton signals to their corresponding carbon signals in the tables above (e.g., H8 at ~6.8 ppm will show a cross-peak to C8 at ~115 ppm).[17][18]

  • COSY: Crucial correlations will appear between H5 and H6, and between H6 and H8, confirming the aromatic spin system. A key correlation between the vinylic H3 and the aliphatic H4 will establish that fragment.[19][20]

  • HMBC: This is the ultimate tool for assembly.[11][21]

    • The singlet for the gem-dimethyl protons (H9) will show correlations to the quaternary carbon C2 and the vinylic carbon C3, locking down the top of the heterocyclic ring.

    • The methyl protons at H10 will show correlations to C4, C3, and the quaternary junction carbon C4a.

    • Aromatic protons H5 and H8 will show correlations to the phenolic carbon C7 and the quaternary carbon C4a, definitively placing the hydroxyl group and connecting the two rings.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an irrefutable method for the structural confirmation of this compound. By following the logical workflow of identifying basic nuclei (¹H, ¹³C), determining carbon types (DEPT), and then methodically building connectivity through-bond (COSY, HSQC, HMBC), a researcher can assign every proton and carbon signal with high confidence. This self-validating protocol ensures the highest degree of scientific integrity for the characterization of this and other similarly complex heterocyclic molecules.

References

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  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Arcadi, A., et al. (2014). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 19(9), 15035-15059. Retrieved from [Link]

  • Dais, P., & Hatzakis, E. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. Journal of Agricultural and Food Chemistry, 59(7), 2889-2897. Retrieved from [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data?. YouTube. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

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Troubleshooting & Optimization

Dihydroquinoline Synthesis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for dihydroquinoline synthesis. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common and complex side reactions encountered during the synthesis of dihydroquinoline scaffolds. Drawing from established literature and extensive field experience, this resource moves beyond simple procedural lists to explain the underlying chemical principles driving these side reactions and offers robust, validated strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My Doebner-von Miller reaction is producing a significant amount of tar-like polymer and my yield is low.

Q: What is causing this extensive polymerization and how can I prevent it?

A: Causality & Mechanism: This is a classic and frequent issue in Doebner-von Miller and related Skraup syntheses.[1] The root cause is the strong acid catalyst (e.g., HCl, H₂SO₄) which, while necessary for the cyclization, also potently catalyzes the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone reactant (e.g., crotonaldehyde, acrolein).[2][3][4] Under these harsh, high-temperature conditions, these carbonyl compounds readily polymerize, leading to the formation of intractable tars and significantly reducing the availability of the reactant for the desired cyclization pathway.[1][2]

Troubleshooting & Preventative Measures:

  • Implement a Biphasic System: One of the most effective strategies is to switch to a biphasic reaction medium, such as water/toluene.[2][3][4] This approach sequesters the acid-sensitive α,β-unsaturated carbonyl in the organic phase, limiting its exposure to the strong acid catalyst in the aqueous phase and thereby drastically reducing polymerization.[2][4]

  • Controlled Reactant Addition: Instead of adding all reactants at once, employ a slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This maintains a low steady-state concentration of the carbonyl, favoring the desired reaction with the aniline over self-polymerization.[2]

  • Use of Moderators: In the related Skraup synthesis, which can be notoriously exothermic, moderators like ferrous sulfate (FeSO₄) or boric acid are commonly used to control the reaction's vigor and reduce charring.[2] This principle of moderating reactivity can be adapted to the Doebner-von Miller reaction.

Workflow for Mitigating Polymerization in Doebner-von Miller Synthesis

Caption: Troubleshooting workflow for tar formation.

Issue 2: My Friedländer synthesis is plagued by aldol condensation byproducts.

Q: I'm trying to synthesize a substituted quinoline using an o-aminoaryl ketone and another ketone, but I'm isolating significant amounts of the self-condensation product of my second ketone. How do I stop this?

A: Causality & Mechanism: The Friedländer annulation can be catalyzed by either acid or base.[5][6][7] When using base catalysis (e.g., KOH, NaOH, KOtBu), a common and competing side reaction is the aldol self-condensation of the ketone reactant that contains the α-methylene group.[1][3][8] The base deprotonates the α-carbon, generating an enolate which can then attack another molecule of the ketone instead of the intended o-aminoaryl ketone, leading to undesired byproducts and reduced yields.[1]

Troubleshooting & Preventative Measures:

  • Switch to an Imine Analog: A highly effective, though substrate-dependent, strategy is to use an imine analog of the o-aminoaryl aldehyde or ketone. This modification can help to circumvent the conditions that favor aldol condensation.[1][8][9]

  • Employ Milder, Lewis Acid Catalysis: Shifting from strong base catalysis to milder Lewis acid (e.g., In(OTf)₃, Sc(OTf)₃) or Brønsted acid (e.g., p-TsOH) catalysis can significantly suppress the aldol pathway.[10][11] Many modern protocols utilize catalysts like molecular iodine or neodymium(III) nitrate hexahydrate under neutral or mildly acidic conditions, which do not promote self-condensation.[5]

  • Optimize Reaction Conditions:

    • Slow Addition: Similar to the Doebner-von Miller, a slow addition of the ketone can keep its concentration low, disfavoring the bimolecular self-condensation.[1]

    • Lower Temperature: Using milder catalysts may allow the reaction to proceed at lower temperatures, further minimizing the aldol side reaction.[1]

Parameter Condition Favoring Aldol Side Product Condition Favoring Desired Friedländer Product Reference
Catalyst Strong Base (e.g., KOH, NaOH)Lewis Acids (e.g., In(OTf)₃), Brønsted Acids (p-TsOH), Iodine[5][10]
Temperature High TemperatureLower Temperature (enabled by efficient catalysts)[1]
Reactant Addition All reactants added at onceSlow, controlled addition of the ketone[1]
Substrate Mod Standard o-aminoaryl ketoneUse of an imine analog of the o-aminoaryl ketone[8][9]
Issue 3: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone.

Q: How can I control the regioselectivity of the cyclization step?

A: Causality & Mechanism: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclization.[12][13] When an unsymmetrical β-diketone is used, the initial condensation can form an enamine intermediate, which then undergoes an electrophilic aromatic annulation. The regioselectivity of this ring-closure is determined by which carbonyl group is protonated prior to the cyclization, and is highly sensitive to both steric and electronic factors of the substituents on both the aniline and the diketone.[13]

Troubleshooting & Preventative Measures:

  • Steric Control: The steric bulk of the substituents on the β-diketone is a dominant factor in the rate-determining annulation step.[13] Increasing the size of a substituent will generally direct the cyclization to the less sterically hindered side. For example, in syntheses of trifluoromethyl-quinolines, increasing the bulk of the other diketone substituent favors the formation of the 2-CF₃-quinoline isomer.[13]

  • Electronic Control: The electronic nature of substituents on the aniline ring also influences the outcome. Electron-donating groups (like methoxy) on the aniline can influence the regioselectivity of the cyclization.[13]

  • Catalyst/Solvent System Modification: The choice of acid catalyst and solvent can alter the product distribution. While concentrated sulfuric acid is traditional, mixtures of polyphosphoric acid (PPA) and an alcohol, which form a polyphosphoric ester (PPE), have been shown to be effective dehydrating agents that can influence regioselectivity.[8][13]

Logical Flow of Combes Synthesis Regioselectivity

Combes_Regioselectivity start Aniline + Unsymmetrical β-Diketone intermediate Enamine Intermediate start->intermediate Condensation pathA Pathway A: Cyclization at Cα intermediate->pathA pathB Pathway B: Cyclization at Cγ intermediate->pathB productA Regioisomer A pathA->productA productB Regioisomer B pathB->productB control Controlling Factors: - Steric Hindrance - Aniline Electronics - Catalyst System (H₂SO₄ vs PPA/PPE) control->intermediate

Caption: Factors influencing Combes regioselectivity.

Issue 4: My reaction to form a 1,2-dihydroquinoline results in over-oxidation to the quinoline.

Q: I successfully formed the dihydroquinoline intermediate, but it is oxidizing to the aromatic quinoline during workup or purification. How can I preserve the dihydro- state?

A: Causality & Mechanism: 1,2-Dihydroquinolines are often intermediates in quinoline syntheses (e.g., Doebner-Miller, Skraup) and can be susceptible to oxidation.[14][15] This oxidation can be spontaneous, especially in the presence of air (oxygen), light, or residual acid/oxidizing agents from the reaction. The driving force is the formation of the highly stable aromatic quinoline ring system. In some synthetic sequences, this oxidation is intentional, using reagents like DDQ.[16] However, when the dihydroquinoline is the target, this process becomes a problematic side reaction.

Troubleshooting & Preventative Measures:

  • Inert Atmosphere: Conduct the reaction workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Careful Neutralization: Ensure that all acidic catalysts are thoroughly neutralized during the aqueous workup. Residual acid can promote disproportionation or other pathways that lead to aromatization.[14]

  • Avoid Harsh Oxidants: Be mindful of all reagents used. In Skraup-type syntheses, the oxidizing agent (e.g., nitrobenzene) is part of the reaction.[15] If isolating the dihydro- intermediate is desired, alternative, milder synthetic routes that do not involve strong oxidants should be considered.

  • Purification Strategy:

    • Minimize Heat: Use lower temperatures during solvent evaporation (rotary evaporation).

    • Chromatography: When performing column chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. This can prevent on-column oxidation.

    • Prompt Handling: Purify and store the isolated dihydroquinoline promptly under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Optimized Doebner-von Miller Synthesis of 2-Methylquinoline (Minimizing Polymerization)
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (10.0 g, 0.107 mol) and a biphasic solvent system of toluene (50 mL) and 6M hydrochloric acid (50 mL).

  • Reactant Addition: Begin vigorous stirring to ensure good mixing of the two phases. Heat the mixture to 90-95 °C. Slowly add crotonaldehyde (8.2 g, 0.117 mol) dropwise from the dropping funnel over a period of 1 hour.

  • Reaction: Maintain the temperature and stirring for an additional 3 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the aqueous layer strongly alkaline (pH > 12) with a concentrated sodium hydroxide solution.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-methylquinoline.[2]

Protocol 2: Lewis-Acid Catalyzed Friedländer Synthesis (Avoiding Aldol Side-Reaction)
  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 g, 5.07 mmol), ethyl acetoacetate (0.79 g, 6.08 mmol), and a catalytic amount of Indium(III) triflate (In(OTf)₃, 142 mg, 5 mol%).

  • Reaction: Heat the mixture under solvent-free conditions at 80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the desired functionalized quinoline.[10]

References

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland.
  • Troubleshooting low conversion rates in dihydroquinolinone synthesis. Benchchem.
  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Thieme.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
  • Optimizing solvent and base conditions for quinoline synthesis. Benchchem.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
  • Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate.
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
  • Preventing side product formation in quinoline synthesis. Benchchem.
  • Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. PubMed Central.
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. PubMed Central.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Royal Society of Chemistry.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. ResearchGate.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Combes quinoline synthesis. Wikipedia.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Friedländer synthesis. Wikipedia.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
  • Reduction and oxidation of dihydroquinolines. ResearchGate.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Purification of Ethoxyquin and Its Two Oxidation Products. ResearchGate.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • 1,2-Dihydroquinoline synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central.
  • Doebner–Miller reaction. Wikipedia.
  • Preparation and Properties of Quinoline. Unknown Source.
  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. PubMed Central.
  • How to avoid impurities in quinoline cyclization reactions. Benchchem.
  • Doebner-von Miller reaction. Semantic Scholar.
  • Combes Quinoline Synthesis. Unknown Source.
  • Doebner-Miller reaction and applications. SlideShare.
  • Doebner–Miller reaction. Semantic Scholar.
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. ResearchGate.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.
  • Mechanism in the formation of tar. ResearchGate.

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Technical Support Center: Purification of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate. Our approach is rooted in practical, field-tested experience to ensure the scientific integrity and success of your experiments.

Introduction: Understanding the Purification Challenge

This compound is a valuable building block, notably in the synthesis of fluorescent dyes. Its synthesis, typically a variation of the Doebner-von Miller reaction involving the acid-catalyzed condensation of 3-aminophenol with acetone, often yields a complex mixture of the desired product, unreacted starting materials, polymeric byproducts, and other isomers. The presence of both a basic nitrogen heterocycle and an acidic phenolic hydroxyl group imparts specific chemical properties that require a carefully considered purification strategy. This guide will walk you through the common hurdles and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The primary impurities arise from the Doebner-von Miller synthesis conditions. These can include:

  • Polymeric materials: Acid-catalyzed self-condensation of acetone and subsequent reactions with the aniline precursor can form high molecular weight, often tar-like, polymers.[1][2][3]

  • Unreacted starting materials: Incomplete reaction can leave residual 3-aminophenol and acetone condensation products like mesityl oxide.

  • Isomeric byproducts: While the 7-hydroxy isomer is expected from 3-aminophenol, side reactions could potentially lead to other isomers, though in smaller quantities.

  • Oxidation products: The phenolic hydroxyl group and the dihydroquinoline ring are susceptible to oxidation, which can lead to colored impurities.[4]

Q2: My crude product is a dark, sticky oil. How can I handle this?

A2: "Oiling out" is a common issue when purifying compounds with both polar and non-polar characteristics, especially in the presence of polymeric impurities.[5]

  • Initial Cleanup: Before attempting recrystallization or column chromatography, it is advisable to perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash this solution with a dilute aqueous acid (e.g., 1M HCl) to remove any highly basic impurities. Then, wash with a dilute aqueous base (e.g., 5% NaHCO₃) to remove acidic impurities. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. This should yield a more manageable solid or less viscous oil.

  • Trituration: If the product is expected to be a solid, try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can often induce crystallization of the desired product, leaving the more soluble impurities in the solvent.

Q3: What is a good starting point for developing a TLC solvent system for this compound?

A3: Given the polarity of the hydroxyl group and the basicity of the nitrogen, a solvent system of intermediate polarity is a good starting point.

  • Recommended starting systems: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a standard choice for compounds of "normal" polarity.[6][7] For this more polar molecule, you might need to increase the polarity, for instance, with a small amount of methanol in dichloromethane (e.g., 2-5% methanol in dichloromethane).[6][7]

  • Tailing prevention: The basic nitrogen of the dihydroquinoline can interact with the acidic silica gel on the TLC plate, causing streaking or "tailing". To prevent this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your eluent.[8]

Q4: Can I use activated carbon to decolorize my product?

A4: Yes, activated carbon is an excellent choice for removing colored impurities, which are common in the synthesis of phenolic and amine-containing compounds.[9][10][11]

  • Procedure: Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the solution of your product in a suitable solvent during the recrystallization process, just before the hot filtration step.[9] Boil the solution with the carbon for a few minutes to allow for adsorption of the impurities.

  • Caution: Using too much activated carbon can lead to a significant loss of your desired product due to co-adsorption.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The melting point of the compound is lower than the temperature of the solution. Impurities are preventing crystal lattice formation.Add a small amount of the more "soluble" solvent to the hot solution to reduce saturation and allow for slower cooling.[9] Try a different solvent system. Ensure the boiling point of the solvent is lower than the melting point of your compound.[12] Attempt a preliminary purification by another method (e.g., a quick column chromatography) to remove impurities.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[9] If using a two-solvent system, add more of the "insoluble" solvent dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool again.[13] Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound if available.
Crystallization is too fast, yielding fine powder or impure crystals. The solution is too concentrated, or the cooling is too rapid.Reheat the solution and add more solvent to decrease the saturation.[9] Insulate the flask to slow down the cooling process.
Poor recovery of the product. The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution.[12] Preheat the funnel and filter paper for hot filtration to prevent crystallization.[9] Collect a second crop of crystals by concentrating the mother liquor.[12]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities (overlapping peaks). The solvent system (eluent) is not optimal. The column is overloaded with the crude material.Develop a better solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. Reduce the amount of crude material loaded onto the column (typically 1-5% of the stationary phase weight).
The compound streaks or "tails" on the column. The compound is interacting strongly with the acidic silica gel due to its basic nitrogen.Add a basic modifier like triethylamine (0.1-1%) or a small amount of ammonia in methanol to the eluent.[8] Consider using a different stationary phase, such as neutral or basic alumina.
The compound will not elute from the column. The eluent is not polar enough. The compound has irreversibly adsorbed to or decomposed on the silica gel.Drastically increase the polarity of the eluent (e.g., switch to a methanol/dichloromethane system).[7] Before running the column, spot the compound on a TLC plate and let it sit for an hour, then elute to check for stability. If it decomposes, use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.
Colored impurities co-elute with the product. The colored impurities have similar polarity to your product in the chosen solvent system.Try a different solvent system; sometimes a less polar system with a different solvent combination (e.g., diethyl ether/hexanes vs. ethyl acetate/hexanes) can provide better separation. Treat the crude product with activated carbon before chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The ideal solvent or solvent system should be determined experimentally on a small scale.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.
  • Good single solvents will show low solubility at room temperature and high solubility when hot. Potential candidates include ethanol, isopropanol, or acetone, possibly with the addition of water as an anti-solvent.
  • For a two-solvent system, choose a "good" solvent in which the compound is soluble (e.g., ethanol, acetone) and a "poor" solvent in which it is insoluble (e.g., water, hexanes). The two solvents must be miscible.[12][14]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent (or the "good" solvent if using a pair) until the solid just dissolves.

3. Decolorization (if necessary):

  • Allow the solution to cool slightly, then add a small amount of activated carbon.
  • Bring the solution back to a boil for a few minutes.

4. Hot Filtration:

  • If there are insoluble impurities or activated carbon, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean Erlenmeyer flask.[9]

5. Crystallization:

  • If using a two-solvent system, add the "poor" solvent dropwise to the hot filtrate until a slight turbidity persists. Add a drop or two of the "good" solvent to redissolve the precipitate.
  • Cover the flask and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.
  • Dry the crystals thoroughly, preferably under vacuum.
Protocol 2: Flash Column Chromatography of this compound

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Run TLC plates with various solvent systems to find one that gives your product an Rf value of approximately 0.25-0.35 and separates it from major impurities.[1]
  • A good starting point is ethyl acetate/hexanes. If the compound is very polar, try methanol/dichloromethane.[6][7]
  • Remember to add ~0.5% triethylamine to the eluent to prevent tailing.

2. Column Packing:

  • Choose an appropriate size column based on the amount of material to be purified.
  • Pack the column with silica gel as a slurry in the initial, least polar eluent.

3. Sample Loading:

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").
  • Carefully add the sample to the top of the packed column.

4. Elution:

  • Begin eluting with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, is often most effective.
  • Collect fractions and monitor them by TLC to identify which contain the pure product.

5. Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing Purification Workflows

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Strategy cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude this compound (Often a dark oil/solid with polymers) recryst_start Dissolve in min. hot solvent crude->recryst_start If relatively clean tlc TLC Analysis (select eluent) crude->tlc If complex mixture decolorize Add Activated Carbon (optional) recryst_start->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter crystallize Slow Cool & Crystallize hot_filter->crystallize isolate_recryst Isolate Crystals (Vacuum Filtration) crystallize->isolate_recryst pure_product Pure this compound isolate_recryst->pure_product Pure Solid pack_col Pack Silica Gel Column tlc->pack_col load_sample Load Crude Sample pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute isolate_chrom Combine Pure Fractions & Evaporate elute->isolate_chrom isolate_chrom->pure_product Pure Solid

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Problem Encountered oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals poor_recovery Poor Recovery start->poor_recovery streaking Compound Streaks/Tails start->streaking no_elution Compound Doesn't Elute start->no_elution poor_separation Poor Separation start->poor_separation solution1 Add more solvent, cool slower, or pre-purify. oiling_out->solution1 solution2 Concentrate solution, scratch flask, or add seed crystal. no_crystals->solution2 solution3 Cool thoroughly, use min. solvent, collect 2nd crop. poor_recovery->solution3 solution4 Add triethylamine to eluent or use alumina. streaking->solution4 solution5 Increase eluent polarity or switch to alumina/reversed-phase. no_elution->solution5 solution6 Optimize eluent with TLC, use gradient elution. poor_separation->solution6

Caption: Decision tree for troubleshooting common purification problems.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Athabasca University. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Houston. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. (2012). Asian Journal of Chemistry, 24(12), 5675-5678.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Purification of p-aminophenol. (1973). U.S.
  • Process for the purification of p-aminophenol. (1972). U.S.
  • Purification of p-aminophenol. (1972). U.S.
  • Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. (2017).
  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2001). Food / Nahrung, 45(3), 176-180.
  • Biogenic Amines, Phenolic, and Aroma-Related Compounds of Unroasted and Roasted Cocoa Beans with Different Origin. (2020). Molecules, 25(21), 5146.
  • Modified activated carbon as a promising adsorbent for quinoline removal. (2018).
  • Why is Activated Carbon Important for Liquid Chemicals? (n.d.). Chemviron. Retrieved from [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[6][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (2018). Molecules, 23(11), 2993.

  • Process for purifying crude 4-aminophenol. (1989). U.S.
  • Solvent Systems for Thin-layer Chromatography of Novabiochem Products. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. (1988). U.S.
  • Activated Carbon-Promoted Dehydrogenation of Hydroquinones to Benzoquinones, Naphthoquinones, and Anthraquinones under Molecular Oxygen Atmosphere. (2019). The Journal of Organic Chemistry, 84(5), 2997-3003.
  • Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. (2018).
  • Show the possible side products of the mixed aldol condensation reaction between acetone and p-tolualdehyde. (n.d.). Study.com. Retrieved from [Link]

  • Synthesis of Dihydroquinolines in the Twenty‐First Century. (2023). Chemistry – A European Journal, e202302324.
  • The Role of Activated Carbon in Botanical Extraction Processes. (2025). General Carbon. Retrieved from [Link]

  • Extraction, Purification and In Vitro Antioxidant Activity Evaluation of Phenolic Compounds in California Olive Pomace. (2019). Molecules, 24(12), 2259.
  • Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream. (2014). Journal of Analytical Methods in Chemistry, 2014, 831090.
  • 2,2,4-Trimethyl-1,2-dihydroquinoline. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2020). RSC Advances, 10(46), 27563-27575.
  • What products did this aldol condensation create? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Manufacture of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline. (1982). U.S.
  • Reaction scheme of the aldol condensation of acetone. (n.d.). ResearchGate. Retrieved from [Link]

  • The Aldol Condensation. (n.d.). Magritek. Retrieved from [Link]

  • Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. (2018).
  • Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer. (2012). Industrial & Engineering Chemistry Research, 51(4), 1699-1709.

Sources

Technical Support Center: Optimizing Catalysts for Aniline & Acetone Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic condensation of aniline and acetone. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, primarily 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). Here, we address common challenges encountered during experimentation, offering field-proven insights and evidence-based solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the aniline-acetone condensation, and why is the product mixture often complex?

A1: The principal product of the acid-catalyzed condensation of aniline and acetone is 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) , historically known as "acetone anil".[1][2] However, it is crucial to understand that the commercial and crude product is rarely the pure monomer. The reaction conditions that form the TMQ monomer also promote its subsequent polymerization.[3] Consequently, the final product is typically a complex mixture of the monomer, dimers, trimers, tetramers, and other oligomers.[1][4] Liquid chromatography and mass spectroscopy have identified as many as 42 different components in the product resin, highlighting the inherent complexity of this reaction.[4]

Q2: What types of catalysts are typically employed for this reaction?

A2: The condensation of aniline and acetone is almost exclusively catalyzed by acids. The choice of catalyst significantly impacts reaction rate, selectivity, and overall yield. Common catalysts include:

  • Brønsted Acids: Simple mineral acids like hydrochloric acid (HCl) are effective.[5]

  • Lewis Acids: Boron trifluoride (BF₃), often used in conjunction with hydrogen fluoride (HF), serves as a potent catalyst system.[5]

  • Halogens: Iodine is a classic catalyst used for this transformation.[5][6]

  • Heterogeneous Catalysts: For improved reusability and process efficiency, solid acid catalysts are preferred. Examples include metal-modified 12-tungstophosphoric acid supported on γ-Al₂O₃ and various organosulfonic acid silica catalysts.[7][8]

Q3: What is the proposed reaction mechanism for the formation of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)?

A3: The exact mechanism is complex and subject to ongoing research, but it is generally accepted to be a multi-step process. One widely recognized pathway involves the initial formation of intermediates from aniline and acetone, which then undergo cyclization.[3] The process can be summarized as follows:

  • Imine/Enamine Formation: Aniline reacts with acetone to form an imine (Schiff base) or related intermediates.

  • Aldol-type Condensation: Acetone can also self-condense to form diacetone alcohol and then mesityl oxide.

  • Michael Addition & Cyclization: Aniline can react with mesityl oxide, or intermediates can react with each other, leading to cyclization.

  • Dehydration & Rearrangement: The cyclized intermediate dehydrates and rearranges to form the stable 1,2-dihydroquinoline ring system.[3]

Below is a simplified diagram illustrating a plausible mechanistic pathway.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Final Product Aniline Aniline Imine Schiff Base (Imine Intermediate) Aniline->Imine Acetone Acetone Acetone->Imine MesitylOxide Mesityl Oxide (Acetone Dimer) Acetone->MesitylOxide Self- Condensation Cyclized Cyclized Intermediate Imine->Cyclized MesitylOxide->Cyclized TMQ TMQ Monomer Cyclized->TMQ Dehydration Oligomers Oligomers (Dimers, Trimers, etc.) TMQ->Oligomers Polymerization

Caption: Simplified reaction pathway for TMQ synthesis.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing insights into their causes and actionable solutions.

Issue 1: Low Conversion & Poor Yield

Q: My reaction shows low conversion of aniline, resulting in a poor yield of the desired TMQ product. What are the likely causes and how can I improve it?

A: Low conversion and yield are common issues that can often be traced back to suboptimal reaction conditions or catalyst inefficiency.

Probable Causes & Solutions:

  • Suboptimal Temperature: The reaction is highly temperature-dependent. Temperatures that are too low result in a very slow reaction rate, while excessively high temperatures can promote unwanted side reactions and polymerization.[6]

    • Solution: Systematically screen a temperature range. Many processes operate effectively between 80°C and 150°C .[5] For certain catalysts, a temperature of 120°C has been identified as optimal.[8] Monitor the reaction progress at different temperatures to find the sweet spot for your specific catalyst system.

  • Incorrect Reactant Ratio: The stoichiometry of aniline to acetone is a critical parameter. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can also lead to the formation of byproducts.

    • Solution: Investigate different molar ratios of aniline to acetone. While a 1:1 ratio is the stoichiometric basis, ratios like 1:3 (aniline:acetone) have been found to be optimal in some systems, such as reductive alkylation, which shares initial condensation steps.

  • Insufficient Catalyst Loading or Activity: The catalyst concentration directly influences the reaction rate. If using a heterogeneous catalyst, its intrinsic activity might be low or it may not have been properly activated.

    • Solution: For homogeneous catalysts, incrementally increase the mole percentage until no further improvement in rate is observed. For heterogeneous catalysts, ensure proper pre-treatment as specified in the literature. For example, some catalysts require pre-reduction with hydrogen at elevated temperatures to become fully active.

  • Presence of Water: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction medium can inhibit the forward reaction.

    • Solution: If feasible for your setup, employ a method to remove water as it forms, such as using a Dean-Stark apparatus. Ensure all reagents and solvents are anhydrous before starting the reaction.

Parameter Typical Range / Value Rationale & Reference
Temperature 80°C - 175°CBalances reaction rate against side reactions. Lower temperatures are slower; higher temperatures can reduce selectivity.[5][6]
Pressure Atmospheric to 50 barHigher pressure can be beneficial, especially in reductive amination variants, to increase reactant concentration.
Aniline:Acetone Ratio 1:1 to 1:3An excess of acetone can help drive the reaction forward but may increase self-condensation byproducts.
Catalyst Loading (HF/BF₃) 0.005 - 0.1 mol / mol anilineEnsures sufficient active sites without excessive cost or harsh conditions.[5]

Table 1: General Reaction Condition Optimization Parameters.

Issue 2: Catalyst Deactivation

Q: I am using a heterogeneous catalyst in a continuous flow reactor, but its activity drops significantly over time. What causes this deactivation, and can the catalyst be regenerated?

A: Catalyst deactivation is a major challenge in continuous processes, primarily caused by the deposition of carbonaceous materials (coke) on the active sites.[9]

Probable Causes & Solutions:

  • Coking/Fouling: At elevated temperatures, reactants and products can undergo complex side reactions, leading to the formation of heavy, non-volatile organic compounds (coke) that block catalyst pores and cover active sites.[9] This is a very common deactivation mechanism in acid-catalyzed reactions involving organics.[10]

    • Solution (Regeneration): The most common method to remove coke is calcination . The spent catalyst is heated in a controlled flow of air or an oxygen/nitrogen mixture. The high temperature oxidizes the carbon deposits to CO₂ and H₂O, restoring catalyst activity.

    • Solution (Mitigation): Co-feeding a solvent like isopropanol (IPA) can sometimes mitigate rapid deactivation by diluting the surface concentration of reactants, which reduces the rate of consecutive reactions that lead to heavy products.[11]

  • Poisoning: Impurities in the aniline or acetone feed (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites, poisoning it.

    • Solution: Ensure high-purity reagents are used. If feedstock contamination is suspected, passing it through a guard bed of appropriate adsorbents before it reaches the reactor can be effective.

G Fresh Fresh Catalyst (High Activity) Spent Spent Catalyst (Low Activity) Fresh->Spent Deactivation during reaction (Coking, Poisoning) Spent->Fresh Regeneration (e.g., Calcination in Air)

Caption: The cycle of catalyst deactivation and regeneration.

Issue 3: Poor Selectivity & Excessive Polymerization

Q: My reaction produces a very thick, tar-like product with very little of the TMQ monomer. How can I control the reaction to favor the monomer and reduce oligomerization?

A: The inherent nature of this reaction is to produce oligomers, as the monomer itself can participate in further condensation reactions.[1][3] Controlling this requires careful manipulation of reaction conditions and catalyst choice.

Probable Causes & Solutions:

  • Prolonged Reaction Time / High Temperature: The longer the reaction proceeds and the higher the temperature, the greater the likelihood of polymerization. Monomer formation is often faster, while polymerization is a subsequent, slower process.[3]

    • Solution: Conduct a time-course study. Analyze aliquots of the reaction mixture at different time points (e.g., every 30 minutes) to identify the point of maximum monomer concentration before significant polymerization occurs. Quench the reaction at this optimal time. Similarly, operating at the lower end of the effective temperature range can disfavor the higher activation energy pathways leading to oligomers.

  • Highly Acidic Catalyst: Very strong acid catalysts can aggressively promote all condensation pathways, including polymerization.

    • Solution: Consider using a catalyst with moderate acidity. The use of metal-modified solid acids can sometimes tune the surface acidity and active sites to be more selective towards the desired monomer.[7] For example, catalysts like metal-modified 12-tungstophosphoric acid have been developed specifically to improve the synthesis of TMQ.[7]

  • High Reactant Concentration: Concentrated reaction mixtures can increase the frequency of intermolecular reactions, leading to higher rates of polymerization.

    • Solution: While seemingly counterintuitive for reaction rates, running the reaction in a suitable, inert solvent can sometimes improve selectivity by maintaining a lower effective concentration of the reactive monomer. However, this must be balanced against a potential decrease in the overall reaction rate.

G Start Low Monomer Selectivity? CheckTime Is Reaction Time > Optimal? Start->CheckTime Yes CheckTemp Is Temperature Too High? CheckTime->CheckTemp No ReduceTime Action: Reduce reaction time. Conduct time-course study. CheckTime->ReduceTime Yes CheckCatalyst Is Catalyst Too Acidic? CheckTemp->CheckCatalyst No ReduceTemp Action: Lower reaction temperature. CheckTemp->ReduceTemp Yes ModifyCatalyst Action: Screen catalysts with moderate acidity or modifiers. CheckCatalyst->ModifyCatalyst Yes End Improved Selectivity ReduceTime->End ReduceTemp->End ModifyCatalyst->End

Caption: Troubleshooting workflow for poor product selectivity.

Experimental Protocols

Protocol 1: General Procedure for TMQ Synthesis using Iodine Catalyst

This protocol is a representative example based on established methods.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (e.g., 3 moles) and iodine (e.g., 9 g).

  • Heating: Heat the mixture in an oil bath to the desired reaction temperature (e.g., 170-175°C).[6]

  • Acetone Addition: Slowly add acetone via a dropping funnel over a period of several hours (e.g., 4 hours). The rate of addition should be controlled to maintain a steady reaction.

  • Reaction: Maintain the reaction at temperature for the optimized duration determined from your time-course study.

  • Workup: After cooling, the crude product is typically purified by vacuum distillation. Collect fractions corresponding to unreacted aniline, an intermediate fraction, and the desired TMQ product (which will be a mixture of oligomers).[6]

References

  • Takao, Y., & Takaishi, N. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. U.S. Patent No. 4,746,743.
  • Krishna, B., & Roy, S. (2020). Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines over metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst. Research on Chemical Intermediates. Semantic Scholar. [Link]

  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Request PDF. [Link]

  • Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]

  • Lattimer, R. P., Hooser, E. R., & Zakriski, P. M. (1980). Characterization of Aniline-Acetone Condensation Products by Liquid Chromatography and Mass Spectroscopy. Rubber Chemistry and Technology, 53(2), 346-356. [Link]

  • Pillai, R. B. C., & Pillai, C. N. (1993). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology. [Link]

  • Boate, A. R., & Eaton, D. R. (1976). The metal complex catalyzed reactions of anils. I. The reaction of acetone with anilines. Canadian Journal of Chemistry, 54(24), 3895-3904. [Link]

  • Organic Syntheses Procedure. 2,4-DIMETHYLQUINOLINE. [Link]

  • Basu, J. K., Kar, D. D., & Biswas, A. K. (1991). Catalytic conversion of aniline to diphenylamine. Indian Journal of Chemical Technology. [Link]

  • Wang, H., et al. (2020). Elucidation of Active Sites in Aldol Condensation of Acetone over Single-Facet Dominant Anatase TiO2 (101) and (001) Catalysts. ACS Catalysis, 11(1), 258-270. [Link]

  • Advanced Chemical Reaction Engineering Lectures. (2020). Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]

  • Grinevich, O. I., et al. (2021). Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. Catalysis in Industry. ResearchGate. [Link]

Sources

Troubleshooting low solubility of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting the low solubility of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol.

Technical Support Center: this compound

Introduction

Welcome to the dedicated technical guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a substituted dihydroquinoline, this molecule possesses a unique combination of a hydrophobic core and a weakly acidic phenolic group, leading to complex solubility behavior. This guide provides a structured, cause-and-effect approach to systematically diagnose and resolve these issues, grounded in established physicochemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in aqueous buffers?

This is the most frequently encountered issue. The compound's poor aqueous solubility stems from its molecular structure: a large, rigid, and non-polar trimethyl-dihydroquinoline ring system dominates the molecule's character, making it inherently hydrophobic. While the C7-hydroxyl group (-OH) offers a site for hydrogen bonding and weak acidity, it is often insufficient to overcome the hydrophobicity of the core structure in neutral aqueous media.

Q2: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

This is a classic example of a compound exceeding its kinetic solubility limit. This compound is likely highly soluble in aprotic polar solvents like DMSO or DMF. However, when this concentrated stock is introduced into an aqueous medium (an "anti-solvent"), the compound rapidly crashes out of solution as it is no longer thermodynamically stable. The rate of precipitation can vary, impacting the reproducibility of your experiments.

Q3: Can I improve solubility by changing the pH?

Yes, pH modification is the most critical first step. The phenolic hydroxyl group at the C7 position is weakly acidic. By raising the pH of the aqueous medium above the compound's pKa, you can deprotonate the hydroxyl group to form a more soluble phenolate anion. This ionization dramatically increases the molecule's polarity and its favorable interactions with water.

Q4: What are the predicted physicochemical properties of this compound?

PropertyPredicted ValueImplication for Solubility
logP ~3.5 - 4.5Indicates high hydrophobicity and preference for non-polar environments.
pKa ~9.0 - 10.0The hydroxyl group is a weak acid. pH > 10 is required for significant ionization.
Aqueous Solubility < 0.01 mg/L (Predicted)Essentially insoluble in neutral water.

These values are estimations from computational models and should be used as a starting point for experimental design.

Part 2: Systematic Troubleshooting Guides

If the FAQs did not resolve your issue, follow these in-depth guides. We will proceed from simple adjustments to more complex formulation strategies.

Guide 1: pH-Modification Strategy

The relationship between pH, pKa, and the solubility of an ionizable compound is fundamental. This guide helps you systematically exploit this relationship.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Solid Compound stock Prepare 10 mM Stock in DMSO start->stock add add stock->add buffers Prepare Buffer Series (pH 7.0 to 12.0) buffers->add equilibrate Equilibrate (e.g., 24h @ 25°C) (Thermodynamic Solubility) add->equilibrate Critical Step separate Separate Solid & Supernatant (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (HPLC-UV, LC-MS) separate->quantify plot Plot Solubility vs. pH quantify->plot end Determine Optimal pH plot->end

Caption: Workflow for determining the pH-dependent solubility profile.

  • Prepare Buffers: Create a series of buffers with overlapping ranges to cover a pH spectrum from 7.0 to 12.0 (e.g., Phosphate for pH 7-8, Borate for pH 8-10, CAPS for pH 10-11). Accurately measure the final pH of each buffer.

  • Compound Addition: Add an excess of the solid this compound to a vial containing each buffer. Alternatively, for a kinetic assessment, add a small aliquot of a concentrated DMSO stock solution (e.g., 10 µL of 10 mM stock into 990 µL buffer). Crucially, ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its influence on solubility.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. For thermodynamic solubility, this can take 24-72 hours.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid. Carefully collect the supernatant. Filtration through a PVDF filter (0.22 µm) is an alternative, but check for compound binding to the filter material.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH approaches and surpasses the pKa.

Guide 2: Cosolvent and Formulation Strategy

If pH adjustment alone is insufficient or incompatible with your experimental system (e.g., cell-based assays sensitive to high pH), the use of cosolvents or other excipients is the next logical step.

The goal is to use a water-miscible organic solvent that can disrupt the hydrophobic interactions preventing the compound from dissolving.

cluster_problem The Problem cluster_solution The Solution compound Hydrophobic Compound water Aqueous Medium compound->water Unfavorable Interaction cosolvent Cosolvent (e.g., PEG, Propylene Glycol) compound->cosolvent Favorable Interaction cosolvent->water

Caption: Mechanism of cosolvency for improving solubility.

ExcipientTypeTypical Conc. RangeMechanism & Considerations
Polyethylene Glycol (PEG 300/400) Polymer5-30% (v/v)Reduces solvent polarity. Generally low toxicity.
Propylene Glycol (PG) Alcohol5-40% (v/v)Similar to PEG, but can have higher cellular toxicity.
Ethanol Alcohol1-10% (v/v)Potent solubilizer but can affect protein stability and has high volatility.
Cyclodextrins (e.g., HP-β-CD) Encapsulating Agent1-10% (w/v)The hydrophobic compound partitions into the cyclodextrin's non-polar cavity.
Surfactants (e.g., Tween® 80) Detergent0.1-2% (v/v)Forms micelles that encapsulate the compound above the critical micelle concentration (CMC).
  • Select Candidates: Choose 2-3 cosolvents from the table above based on the constraints of your downstream application (e.g., for cell-based assays, PEG 400 and HP-β-CD are common first choices).

  • Prepare Formulations: Prepare a series of vehicles containing increasing concentrations of the cosolvent in your desired aqueous buffer (at the optimal pH determined in Guide 1, if applicable). For example, prepare 5%, 10%, 20%, and 30% PEG 400 in a pH 9.0 borate buffer.

  • Determine Solubility: Using the method described in Guide 1 (steps 2-5), determine the solubility of this compound in each formulation.

  • Analyze and Select: Plot solubility as a function of cosolvent concentration. Select the formulation that provides the required solubility with the lowest possible concentration of the excipient to minimize potential artifacts in your experiment.

Part 3: Advanced Considerations

Q5: My compound still has low solubility even with pH and cosolvents. What else can I do?

If standard methods fail, you may need to consider more advanced formulation strategies, often used in pre-clinical drug development.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline (and poorly soluble) compound into a polymer matrix in an amorphous state. The amorphous form has a higher apparent solubility and faster dissolution rate than the stable crystalline form. This is an advanced technique requiring specialized equipment (e.g., spray dryers, hot-melt extruders).

  • Salt Formation: While the phenolic hydroxyl is weakly acidic, it may be possible to form a stable salt with a strong base (e.g., sodium or potassium). Salt forms of compounds are typically more soluble than the free acid/base form. This requires chemical synthesis and characterization.

Q6: How can I be sure my "solution" is a true solution and not a colloidal suspension?

This is a critical point of experimental rigor. A visually clear liquid may still contain non-dissolved nanoparticles or aggregates that can produce artifacts.

  • Tyndall Effect Test: Shine a laser pointer through the sample in a dark room. A true solution will not scatter the light beam, while a colloidal suspension will show a visible beam path.

  • Dynamic Light Scattering (DLS): This technique can detect the presence of sub-micron particles and aggregates, providing definitive evidence of whether your preparation is a true solution.

References

  • IUPAC. (n.d.). Glossary of terms used in physical organic chemistry. IUPAC Gold Book. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. (Link to a representative vendor or library source) [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

Technical Support Center: Stabilizing 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2247-01A Last Updated: January 14, 2026

Introduction: Understanding the Inherent Instability

Welcome to the technical support guide for 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol. This molecule is a valuable intermediate in multi-step synthesis, however, its unique structure, featuring both a dihydroquinoline core and a phenolic hydroxyl group, makes it highly susceptible to degradation, primarily through oxidation. The presence of the electron-rich phenol ring and the partially saturated heterocyclic amine system creates a high potential for autoxidation, a spontaneous reaction with atmospheric oxygen that can be accelerated by light and heat.[1][2] This degradation often manifests as a distinct color change, from a stable off-white or light tan solid to a dark brown or even black amorphous material, compromising sample purity and downstream experimental outcomes.[3]

This guide provides our users in research and drug development with the foundational knowledge, troubleshooting steps, and validated protocols to ensure the long-term stability and integrity of your this compound samples.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: Why has my off-white this compound powder turned dark brown in the freezer?

This color change is a classic indicator of oxidation.[3] The phenolic hydroxyl group is likely being oxidized to a quinone-like species, which is highly colored.[4][5] Even at low temperatures, trace amounts of oxygen in the container headspace can cause slow degradation over time. This process can be accelerated by repeated freeze-thaw cycles, which can introduce more atmospheric oxygen into the container.[6]

Q2: What are the absolute ideal storage conditions for this compound?

For maximum stability, the compound should be stored at -20°C or below , under an inert atmosphere (argon or nitrogen) , and protected from all light sources (e.g., in an amber vial placed inside a secondary, opaque container).[6]

Q3: How can I quickly check if my sample has degraded?

The most straightforward methods are:

  • Visual Inspection: A significant darkening of color is the first sign of degradation.

  • Solubility Test: Degraded, polymerized material may show decreased solubility in the intended solvent.[3]

  • Thin-Layer Chromatography (TLC): A quick TLC analysis against a reference standard (if available) can reveal the presence of new, often more polar, colored spots.

  • HPLC/LC-MS: For a quantitative assessment, HPLC is the preferred method. Degradation will appear as new peaks, typically with different retention times than the parent compound.[7]

Q4: Can I still use a sample that has slightly discolored?

This is not recommended for sensitive applications. The presence of degradation products can lead to inaccurate quantification, introduce impurities into your reaction, and potentially inhibit or alter the desired chemical transformation.[3] For non-critical applications, the material might be usable, but the results should be interpreted with caution. Purification by column chromatography may be possible but can be challenging due to the nature of the degradation products.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.

Problem 1: Rapid Color Change After Opening a New Bottle
  • Symptoms: A freshly opened bottle of light-colored powder darkens significantly within hours or days of being opened in the lab.

  • Root Cause Analysis: This indicates high sensitivity to atmospheric oxygen and/or moisture. The compound is experiencing rapid autoxidation upon exposure to air.[1][8] Standard laboratory environments contain approximately 21% oxygen, which is more than sufficient to initiate degradation.

  • Immediate Action:

    • Immediately purge the headspace of the bottle with a dry, inert gas (argon is preferred due to its density, but nitrogen is also effective).[6][9]

    • Securely seal the container. Consider using paraffin film for an extra layer of protection.

    • Place the container in a light-proof secondary container and store at ≤ -20°C.

  • Long-Term Solution: Do not use the main bottle as a working stock. Implement the Aliquotting and Daily Handling Protocol described below to minimize exposure of the bulk material.

Problem 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptoms: Your analytical chromatogram shows a decrease in the area of the main peak corresponding to this compound, accompanied by the emergence of one or more new peaks.

  • Root Cause Analysis: This is quantitative evidence of degradation. The new peaks represent oxidation byproducts. Depending on the conditions, you may see products of aromatization (forming the fully aromatic quinoline) or oxidation of the phenol group to quinones and subsequent polymers.[3][4]

  • Diagnostic Workflow:

    • Characterize the Impurities: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An m/z value that is 2 Da less than the parent compound could indicate aromatization of the dihydroquinoline ring. Larger mass additions may suggest dimerization or reaction with solvent/impurities.

    • Review Handling History: Correlate the level of degradation with the sample's handling history. Has it been exposed to air frequently? Was it stored improperly? This helps confirm that the issue is storage-related and not a synthetic artifact.

    • Implement QC Protocol: Use the Quality Control (QC) Protocol for Purity Assessment below to establish a baseline and monitor purity over time.

Troubleshooting Decision Workflow

The following diagram outlines the decision-making process when encountering potential degradation.

G cluster_observe Observation cluster_assess Assessment cluster_action Action observe Sample Appearance (Color, Homogeneity) is_dark Is sample dark brown/black or inhomogeneous? observe->is_dark qc_check Perform QC Check (TLC or HPLC) is_dark->qc_check Yes ok_to_use Sample is Pure. Proceed with experiment. Implement strict storage protocols. is_dark->ok_to_use No (light tan, homogenous) is_pure Does it meet purity spec (e.g., >98% by HPLC)? qc_check->is_pure degraded Sample is Degraded. Do not use for critical experiments. Consider purification or disposal. is_pure->degraded No is_pure->ok_to_use Yes G cluster_path1 Phenol Oxidation Pathway cluster_path2 Aromatization Pathway A 2,2,4-Trimethyl-1,2- dihydroquinolin-7-ol (Stable, Off-White) B Oxidizing Conditions (O₂, Light, Heat, Metal Ions) C Pathway 1: Phenol Oxidation A->C [O] D Pathway 2: Aromatization A->D [O], -2H B->C B->D E Quinone-type Species (Colored) C->E H Aromatic Quinoline Derivative (Altered Reactivity) D->H F Polymerization E->F G Insoluble Dark Polymers F->G

Caption: Primary degradation pathways for the target compound.

By understanding these mechanisms, it becomes clear why excluding oxygen, light, and heat through the recommended storage protocols is paramount to maintaining the compound's integrity.

References
  • Westin, J. (n.d.). Oxidation of Phenols. Organic Chemistry. Available at: [Link]

  • Scott, G. (2009). Inhibition of Autoxidation. Advances in Chemistry (ACS Publications). Available at: [Link]

  • Remucal, C. K., & Ginder-Vogel, M. (2014). Enhancement and Inhibition of Oxidation in Phenolic Compound Mixtures with Manganese Oxides. ACS ES&T Water. Available at: [Link]

  • Jo, A.-R., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules. Available at: [Link]

  • Stemple, C. J., & Larew, L. A. (2020). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]

  • Sun, Q., et al. (2020). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology. Available at: [Link]

  • Wikipedia. (n.d.). Autoxidation. Available at: [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences. Available at: [Link]

  • JoVE. (2023). Video: Radical Autoxidation. Available at: [Link]

  • Britannica. (n.d.). Autoxidation | chemical reaction. Available at: [Link]

  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available at: [Link]

  • Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, Y., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science. Available at: [Link]

  • Liu, Y., et al. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Available at: [Link]

  • Google Patents. (1990). US4897482A - Process for the preparation of oligomeric 2,2,4-trimethyl-1,2-dihydroquinoline.
  • ResearchGate. (2020). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Available at: [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Available at: [Link]

Sources

Common impurities in commercial 2,2,4-Trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2,4-Trimethyl-1,2-dihydroquinoline

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). This resource is designed for our valued partners in research, development, and manufacturing. TMQ, historically known as acetone anil, is a potent antioxidant vital in polymer stabilization and a versatile precursor for novel chemical synthesis.[1] However, its reactivity and complex synthesis mean that commercial grades can contain impurities that may impact the outcome of your applications.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to TMQ purity. Our goal is to empower you to anticipate, identify, and manage these impurities effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 2,2,4-Trimethyl-1,2-dihydroquinoline?

The primary impurities in commercial TMQ stem directly from its synthesis—typically the acid-catalyzed condensation of aniline and acetone.[2][3] The reaction is complex, often leading to a mixture rather than a single pure monomer.[4]

Common Impurities Include:

  • Oligomers (Dimers, Trimers, Tetramers): The most prevalent "impurities" are actually higher molecular weight oligomers of the TMQ monomer.[2][5] While technically impurities relative to the monomer, their presence contributes to low volatility and long-term thermal stability, which is advantageous in many rubber and polymer applications.[1][2]

  • Unreacted Starting Materials: Residual aniline and acetone may be present, particularly in lower-grade materials or if the reaction and purification are incomplete.

  • Isomers and Byproducts: The synthesis can produce various structural isomers of TMQ and other related quinoline derivatives.[6] Side reactions, such as the self-condensation of acetone to form mesityl oxide or diacetone alcohol, can also introduce additional byproducts.[3][4]

  • Degradation Products: TMQ is sensitive to prolonged exposure to air and light, which can lead to oxidation.[7][8][9] This may result in the formation of colored quinone-imine type structures.

Q2: My bottle of TMQ is a dark, viscous liquid, but the specification sheet says it's a tan solid. Is it still usable?

This is a very common observation. TMQ has a low melting point, around 48°C (118°F).[5] It often exists as a supercooled liquid or a semi-solid paste at room temperature, and its appearance can vary from a light tan powder to a dark, copper-colored liquid.[10]

The dark color is typically due to two factors:

  • Presence of Oligomers: The oligomeric mixture is often a viscous, brownish liquid.[2]

  • Minor Oxidation: Slight oxidation on the surface from exposure to air can cause darkening.[7][8]

Expert Advice: For most applications in polymer stabilization, this darker, liquid form is perfectly acceptable and performs as expected. However, for sensitive organic synthesis or pharmaceutical applications where precise stoichiometry and minimal side-reactions are critical, the purity should be verified analytically (see Troubleshooting Section).

Q3: How do these impurities affect my experiments?

The impact of impurities is highly application-dependent:

  • For Polymer & Rubber Antioxidant Use: The typical oligomeric mixture is often desirable. The higher molecular weight reduces volatility and leaching, providing longer-lasting protection.[1][5] Unreacted aniline could slightly affect vulcanization chemistry but is usually present at low levels.

  • For Organic Synthesis: Impurities can be highly problematic. Unreacted aniline can compete in reactions. Different oligomers mean the molar mass of the "reagent" is not the monomer's 173.26 g/mol , leading to incorrect stoichiometry. Metal catalyst traces from synthesis could poison sensitive downstream reactions.

  • For Biological & Pharmaceutical Research: Purity is paramount. Unidentified byproducts or degradation products could have confounding biological activity or toxicity, compromising study results. For example, while TMQ derivatives have shown potential hepatoprotective effects, the activity of unknown impurities is a significant risk.[1][11]

Q4: What are the best practices for storing TMQ to minimize degradation?

To maintain the integrity of your TMQ, proper storage is crucial. The material is sensitive to both air and light.[7][8]

Recommended Storage Protocol:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation. If you frequently open the bottle, consider transferring smaller aliquots into separate, sealed vials.

  • Light Protection: Always store in an amber glass bottle or a container completely protected from light.

  • Temperature Control: Store in a cool, dry place away from heat sources.

  • Secure Sealing: Ensure the container cap is tightly sealed to prevent moisture and air ingress.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.

Problem 1: Inconsistent reaction yields or unexpected side products in organic synthesis.

  • Potential Cause: Variable purity of the TMQ lot. Unreacted aniline or other nucleophilic/basic impurities are interfering with the reaction.

  • Troubleshooting Workflow:

    G A Inconsistent Results Observed B Check Purity of TMQ Lot via TLC or GC-MS A->B C Significant Impurity Peaks Detected? B->C D Purify TMQ via Column Chromatography or Distillation C->D Yes F No Significant Impurities Detected C->F No E Re-run Reaction with Purified TMQ D->E H Problem Resolved E->H G Investigate Other Reagents and Reaction Conditions F->G

    Caption: Troubleshooting workflow for reaction inconsistency.

Problem 2: My material has developed a strong, amine-like odor.

  • Potential Cause: This often indicates the presence of free aniline, either from an impure starting batch or potential degradation (hydrolysis) under improper storage conditions.

  • Actionable Advice:

    • Handle with Care: Aniline is toxic. Ensure you are working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE).

    • Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantify the amount of aniline.

    • Purification: If the aniline content is unacceptably high for your application, the material can be purified. Vacuum distillation is often effective for removing lower-boiling impurities like aniline.

Problem 3: I see an insoluble solid in my TMQ.

  • Potential Cause: In some cases, particularly with older material or exposure to certain catalysts, higher-order polymers can form that are insoluble.[3] It could also be a sign of significant degradation or contamination.

  • Actionable Advice:

    • Do Not Use: Do not use the material if unexpected solids are present.

    • Dissolution Test: Attempt to dissolve a small sample in a compatible solvent (e.g., chloroform, toluene). If the solid remains, it is likely a high-order polymer or contaminant.

    • Contact Supplier: If the material is new, contact your supplier with the lot number for a quality investigation.

Part 3: Technical Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of TMQ and detecting non-volatile impurities.

  • Objective: To separate and quantify the TMQ monomer from its oligomers and other impurities.

  • Methodology:

ParameterSpecificationRationale
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mmStandard for separating moderately non-polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for better peak shape and ionization if using a mass spec detector.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the compounds.
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.This gradient will elute the monomer first, followed by the increasingly non-polar oligomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detector UV at 254 nmThe quinoline ring system has strong absorbance at this wavelength.
Sample Prep. Accurately weigh ~10 mg of TMQ and dissolve in 10 mL of Acetonitrile.
  • Expected Results: You will typically see a primary peak for the TMQ monomer, followed by a series of smaller, broader peaks at later retention times corresponding to the dimer, trimer, and other oligomers. The area percentage of the monomer peak can be used to estimate its purity relative to the oligomers.

Part 4: Impurity Formation Pathway

The synthesis of TMQ is a classic example of a Doebner-von Miller reaction, which is known for producing a variety of products.[6] The core reaction involves the acid-catalyzed reaction between aniline and acetone.

G cluster_reactants Starting Materials cluster_products Products & Impurities Aniline Aniline TMQ 2,2,4-Trimethyl-1,2-dihydroquinoline (Monomer) Aniline->TMQ Byproducts Isomers & Acetone Self-Condensation Products Aniline->Byproducts Acetone Acetone Acetone->TMQ Acetone->Byproducts Self-Condensation Oligomers Oligomers (Dimer, Trimer) TMQ->Oligomers Polymerization Catalyst Acid Catalyst (e.g., HCl, BF3) Catalyst->TMQ

Caption: Simplified reaction scheme for TMQ synthesis.

This diagram illustrates that while the desired monomer is the main product, parallel and subsequent reactions lead directly to the formation of common impurities.[4] The reaction conditions, such as temperature and catalyst choice, significantly influence the ratio of monomer to oligomers and byproducts.[6][12]

References

  • Nowicki, J., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Available at: [Link]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Available at: [Link]

  • Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. Available at: [Link]

  • Kishimoto, Y., & Itatani, H. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. U.S. Patent 4,746,743.
  • Analytice. Laboratory Analysis of Poly (1,2-dihydro-2,2,4-trimethylquinoline) (TMQ). Available at: [Link]

  • European Chemicals Agency (ECHA). 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers - Registration Dossier. Available at: [Link]

  • Shestakova, T., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PubMed Central. Available at: [Link]

  • ToxServices LLC. (2021). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS ASSESSMENT. Available at: [Link]

  • Dormer Laboratories Inc. (2009). Patient Information Sheet: 2,2,4-Trimethyl-1,2-dihydroquinoline. Available at: [Link]

  • PubChem. 2,2,4-Trimethyl-1,2-dihydroquinoline. National Institutes of Health. Available at: [Link]

  • Gaisin, A. R., et al. (2017). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. Russian Patent RU2609028C1.

Sources

Technical Support Center: Enhancing the Antioxidant Efficacy of TMQ Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Antioxidants

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) and its derivatives are recognized for their potent antioxidant properties, primarily serving as highly effective radical scavengers.[1] Initially established as a crucial additive in the rubber and polymer industries to prevent oxidative degradation[2][3], the core dihydroquinoline structure is now a subject of intense research in medicinal chemistry and drug development.[4][5] These compounds function as chain-breaking antioxidants, protecting biological systems from oxidative stress by scavenging free radicals and inhibiting processes like lipid peroxidation.[6]

This guide is designed for researchers, scientists, and drug development professionals dedicated to synthesizing and evaluating novel TMQ derivatives. It serves as a centralized resource to navigate common experimental hurdles, offering troubleshooting advice and in-depth protocols to ensure the generation of reliable and reproducible data. Our focus is on the causality behind experimental choices, empowering you to make informed decisions to enhance the antioxidant efficacy of your compounds.

Section 1: Foundational Concepts in TMQ Antioxidant Activity
1.1 The Core Mechanism: Radical Scavenging

The antioxidant activity of TMQ and its derivatives stems from the dihydroquinoline core.[2] The nitrogen atom within the heterocyclic ring and the associated hydrogen atom are key to its function. The primary mechanism is Hydrogen Atom Transfer (HAT), where the antioxidant donates a hydrogen atom to a reactive free radical, neutralizing it and terminating the damaging chain reaction.[7][8] A secondary mechanism, Single Electron Transfer (SET), can also occur, where the antioxidant donates an electron to stabilize the radical.[7][8] The resulting TMQ radical is stabilized through resonance, rendering it less reactive and unable to propagate further oxidative damage.

Antioxidant_Mechanism cluster_0 Radical Scavenging by TMQ Derivative TMQ_H TMQ-N-H (Active Derivative) Radical R• (Free Radical) TMQ_Radical TMQ-N• (Stabilized Radical) TMQ_H->TMQ_Radical H• donation (HAT) Neutralized R-H (Neutralized Molecule) Radical->Neutralized H• acceptance

Caption: General mechanism of free radical scavenging by a TMQ derivative via Hydrogen Atom Transfer (HAT).

1.2 Structure-Activity Relationships (SAR) for Enhanced Efficacy

Optimizing the antioxidant potential of TMQ involves strategic chemical modifications. The relationship between a compound's structure and its antioxidant activity is critical for rational design.[9]

  • Hydroxyl (-OH) Groups: Introducing hydroxyl groups, particularly on the aromatic ring, can significantly increase antioxidant activity.[10][11] This is because -OH groups can lower the bond dissociation energy (BDE) of the N-H bond, making hydrogen atom donation more favorable.[12] Furthermore, phenolic hydroxyls can directly participate in radical scavenging.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups can enhance activity by donating electron density to the aromatic system. This stabilizes the resulting antioxidant radical, making the parent molecule a more willing hydrogen or electron donor.[12][13]

  • Steric Hindrance: While bulky substituents can sometimes improve solubility or bioavailability, they may also sterically hinder the active site (the N-H group) from interacting with free radicals, potentially reducing efficacy.[14]

  • Solubility: Biological activity is contingent on solubility in assay media or physiological fluids. Introducing polar functional groups (e.g., carboxylates, amines) can improve aqueous solubility, which is often a limiting factor for quinoline-based compounds.[15][16]

Table 1: Impact of Structural Modifications on Antioxidant Activity

Modification TypeExample SubstituentExpected Effect on ActivityRationale
Hydroxylation -OHIncrease Lowers N-H Bond Dissociation Energy (BDE); provides additional H-atom donor sites.[10][11]
Alkoxylation -OCH₃Increase Electron-donating group; stabilizes the resulting antioxidant radical.[17]
Glycosylation Sugar MoietyDecrease Can mask active hydroxyl groups and increase steric hindrance.[17]
Halogenation -Cl, -FVariable Electron-withdrawing nature may decrease HAT/SET ability but can alter electronic properties and bioavailability.[18]
Side Chain Polarity -COOH, -NH₂Increase (Biological) Enhances aqueous solubility, improving performance in biological and cellular assays.[15]
Section 2: Troubleshooting Guide for Experimental Challenges

This section addresses common problems encountered during the synthesis and evaluation of TMQ derivatives in a direct question-and-answer format.

Q1: My DPPH and ABTS assay results are inconsistent and not reproducible. What's going wrong?

Answer: This is a frequent issue stemming from the subtle but significant differences between these two common assays. Inconsistency often points to issues with reaction kinetics, solvent choice, or pH sensitivity.[19][20]

Causality & Solution Steps:

  • Reaction Time: The kinetics of antioxidant reactions vary. The DPPH radical reacts slower than the ABTS radical cation, and some "slow-reacting" antioxidants may require extended incubation times (hours) to reach completion.[19][21]

    • Action: Perform a time-course experiment. Measure absorbance at multiple time points (e.g., 5, 15, 30, 60, 120 minutes) to determine when the reaction plateaus for your specific derivative. Use this optimal time point for all subsequent experiments.

  • pH Sensitivity (ABTS Assay): The ABTS assay's reactivity is highly dependent on pH. Minor fluctuations in buffer preparation can alter results significantly.[22]

    • Action: Strictly standardize your buffer preparation. Always measure and adjust the pH of your ABTS working solution before each experiment. Ensure the pH is consistent with the reference method you are citing.

  • Solvent Mismatch: The DPPH radical is primarily soluble in organic solvents (methanol, ethanol), while the ABTS radical can be used in both aqueous and organic media.[20] If your compound has poor solubility in the assay solvent, you will get artificially low activity readings.

    • Action: Ensure your TMQ derivative is fully dissolved. Use a solvent compatible with both your compound and the assay (e.g., ethanol or DMSO for stock solutions, with minimal final concentration in the assay to avoid interference).

  • Color Interference: If your TMQ derivative is colored and absorbs light near the monitoring wavelength of the assay (~517 nm for DPPH, ~734 nm for ABTS), it will interfere with the results.

    • Action: Run a control for every concentration of your compound containing the solvent but without the DPPH or ABTS radical. Subtract this background absorbance from your sample readings.

Troubleshooting_Workflow start Inconsistent Results (DPPH/ABTS) check_time Run Time-Course Experiment start->check_time check_ph Verify & Standardize Buffer pH (ABTS) check_time->check_ph If still inconsistent check_sol Confirm Compound Solubility check_ph->check_sol If still inconsistent check_color Measure Compound Background Absorbance check_sol->check_color If still inconsistent end_node Obtain Reproducible Data check_color->end_node Problem Resolved

Caption: A logical workflow for troubleshooting inconsistent antioxidant assay results.

Q2: My novel TMQ derivative shows excellent activity in the DPPH assay but performs poorly in a cell-based assay. Why the discrepancy?

Answer: This is a classic challenge in drug development, highlighting the gap between a chemical environment and a complex biological system. High activity in a chemical assay (like DPPH) demonstrates intrinsic radical-scavenging potential, but it does not guarantee biological efficacy.[23]

Causality & Solution Steps:

  • Bioavailability & Cell Permeability: The primary reason for this discrepancy is often that the compound cannot cross the cell membrane to reach intracellular free radicals.[23][24] The lipophilicity and molecular size of your derivative are critical factors.

    • Action: Evaluate the physicochemical properties of your compound (e.g., LogP). Consider structural modifications to enhance permeability, such as reducing polarity or molecular weight, without sacrificing the active antioxidant moiety.

  • Metabolic Instability: Once inside the cell, your compound may be rapidly metabolized by enzymes into an inactive form.

    • Action: Conduct metabolic stability assays using liver microsomes or cell lysates to determine the half-life of your compound. If it's rapidly degraded, structural changes may be needed to block metabolic sites.

  • Assay Interference: Some antioxidant-rich compounds can directly reduce the indicator dyes used in certain cell viability assays (like MTS or resazurin), leading to false positive results for viability and masking cytotoxicity.[25]

    • Action: If using a reductase-based viability assay, run a cell-free control by adding your compound directly to the assay reagent. If you see a color change, the compound is interfering. Switch to an assay based on a different principle, such as measuring DNA content (e.g., CyQUANT®) or membrane integrity.[25]

  • Mechanism Mismatch: The oxidative stress in your cellular model might be driven by radicals that your compound is not effective against, or it may require a different mechanism of action (e.g., metal chelation) that your compound lacks.[13]

    • Action: Use multiple cell-based assays with different inducers of oxidative stress (e.g., H₂O₂, AAPH) to get a broader picture of your compound's activity.[23]

Q3: I'm struggling with the poor aqueous solubility of my TMQ derivative. How can I formulate it for biological testing?

Answer: Poor solubility is a major obstacle for many heterocyclic compounds. Addressing this is crucial for obtaining meaningful data in aqueous biological systems.

Causality & Solution Steps:

  • Co-Solvents: Using a water-miscible organic solvent is the most common first step.

    • Action: Prepare a high-concentration stock solution in DMSO or ethanol. When diluting into your aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity or artifacts. Always include a vehicle control (buffer + same final concentration of solvent) in your experiments.

  • Formulation Strategies: For more advanced studies (in vivo), formulation technologies may be necessary.

    • Action: Explore lipid-based formulations (LBFs), such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance the solubility and absorption of lipophilic compounds.[16] Encapsulation in cyclodextrins is another common method to improve aqueous solubility.

  • Structural Modification (Pro-drug approach): If solubility remains a major barrier, consider chemical modification.

    • Action: Synthesize a more soluble pro-drug by adding a polar, cleavable group (e.g., a phosphate or an amino acid) to your molecule. This group can be designed to be cleaved by cellular enzymes, releasing the active parent compound inside the cell.

Section 3: Standardized Experimental Protocols

Reproducibility is paramount. The following are detailed, self-validating protocols for key antioxidant assays.

3.1 Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing the deep violet solution to become colorless or pale yellow. The change in absorbance is measured spectrophotometrically.[6]

Materials:

  • DPPH (FW: 394.32 g/mol )

  • Methanol (or Ethanol, HPLC grade)

  • Test Compounds and a Positive Control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate and microplate reader

Procedure:

  • Reagent Preparation: Prepare a ~0.1 mM DPPH stock solution in methanol. The absorbance of this solution at ~517 nm should be approximately 1.0 ± 0.1. Store in the dark.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your TMQ derivative and the positive control in methanol. Perform serial dilutions to create a range of concentrations (e.g., 1-100 µg/mL).

  • Reaction Setup (in triplicate):

    • To each well, add 100 µL of the diluted sample or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Blank: 100 µL methanol + 100 µL DPPH solution.

    • Background Control: 100 µL of each sample concentration + 100 µL of methanol (to correct for compound color).

  • Incubation: Incubate the plate in the dark at room temperature for the predetermined optimal time (e.g., 30 minutes).

  • Measurement: Read the absorbance at 517 nm.

Calculation:

  • Corrected Absorbance = Absorbance(sample) - Absorbance(background)

  • % Inhibition = [(Absorbance(blank) - Corrected Absorbance(sample)) / Absorbance(blank)] * 100

  • Plot % Inhibition vs. Concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

3.2 Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. This decolorization is measured spectrophotometrically.[20]

Materials:

  • ABTS (FW: 548.68 g/mol )

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test Compounds and Positive Control (e.g., Trolox)

Procedure:

  • Reagent Preparation (ABTS•+ Stock):

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

  • Working Solution Preparation:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to achieve an absorbance of 0.70 ± 0.05 at ~734 nm.

  • Sample Preparation: Prepare serial dilutions of your TMQ derivatives and Trolox standard.

  • Reaction Setup (in triplicate):

    • Add 20 µL of the diluted sample or standard to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for the optimal time (often shorter than DPPH, e.g., 6-10 minutes).

  • Measurement: Read the absorbance at 734 nm.

Calculation:

  • Calculate % Inhibition as described for the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a calibration curve with Trolox and express the activity of the TMQ derivative in terms of µM of Trolox equivalents.

3.3 Protocol: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (like DCFH-DA) within live cells after they are exposed to a free radical generator.[23]

CAA_Workflow cluster_workflow Cellular Antioxidant Assay (CAA) Workflow seed 1. Seed Cells (e.g., HepG2) load 2. Load with DCFH-DA (Fluorescent Probe) seed->load treat 3. Treat with TMQ Derivative + Controls load->treat induce 4. Induce Oxidative Stress (e.g., AAPH) treat->induce measure 5. Measure Fluorescence over time induce->measure analyze 6. Calculate CAA Units measure->analyze

Caption: Key steps in performing the Cellular Antioxidant Activity (CAA) assay.

Materials:

  • Cell line (e.g., HepG2, Caco-2) and appropriate culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - radical generator

  • Positive control (e.g., Quercetin)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Probe Loading: Remove media and wash cells with PBS. Incubate cells with DCFH-DA solution in media for 1 hour. DCFH-DA is non-fluorescent and cell-permeable; inside the cell, esterases cleave it to the non-fluorescent DCFH.

  • Treatment: Wash cells to remove excess probe. Add media containing various concentrations of your TMQ derivative, a vehicle control, and a positive control.

  • Induction of Oxidative Stress: Add AAPH solution to all wells except for a no-stress control. AAPH generates peroxyl radicals that oxidize DCFH into the highly fluorescent DCF.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure fluorescence (Excitation ~485 nm, Emission ~535 nm) every 5 minutes for 1 hour.

Calculation:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample.

  • CAA Unit = 100 - (AUC_sample / AUC_control) * 100

  • Determine the EC₅₀ value, which is the concentration required to provide 50% of the maximum CAA unit.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose the right antioxidant assay for my TMQ derivative? A: The choice depends on your research question. For initial high-throughput screening of many derivatives, chemical assays like DPPH or ABTS are fast and cost-effective.[26] To understand biological relevance and potential for in vivo success, cell-based assays like the CAA are essential.[24] It is best practice to use a panel of assays that rely on different mechanisms (e.g., HAT vs. SET, metal chelation) to build a comprehensive antioxidant profile for your compound.[7][27]

Q: What are the most promising structural modifications to start with for enhancing TMQ's efficacy? A: Based on established SAR, adding a hydroxyl group (-OH) to the benzene ring of the dihydroquinoline structure is the most logical starting point.[10][11] This modification has been shown to significantly increase radical scavenging activity in similar heterocyclic systems.[28][29]

Q: How do I select an appropriate solvent? My compound is highly nonpolar. A: For a highly nonpolar (lipophilic) compound, start with solvents like DMSO, DMF, or acetone for creating concentrated stock solutions. For assays, especially cell-based ones, the key is to minimize the final concentration of this organic solvent in the aqueous medium to below cytotoxic levels (usually <0.5% for DMSO). Always run a vehicle control with the same solvent concentration to ensure the observed effects are from your compound, not the solvent.

References
  • Rubber Antioxidant TMQ: Benefits, Uses, and Properties - chembroad. (2024-01-19). chembroad.com. [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives | Bentham Science. benthamscience.com. [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. ncbi.nlm.nih.gov. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023-10-12). ncbi.nlm.nih.gov. [Link]

  • TMQ - Joss Elastomers & Chemicals. josselastomers.com. [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives - ResearchGate. (2025-11-27). researchgate.net. [Link]

  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC - NIH. (2021-02-25). ncbi.nlm.nih.gov. [Link]

  • Novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline for styrene-butadiene rubber composites | Request PDF - ResearchGate. researchgate.net. [Link]

  • What is Rubber Antioxidant TMQ? - QingDao Rayway Chemical Co.,Ltd.. (2025-01-19). raywaychem.com. [Link]

  • Evaluation of natural and synthetic compounds according to their antioxidant activity using a multivariate approach - ResearchGate. (2025-08-06). researchgate.net. [Link]

  • Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. ncbi.nlm.nih.gov. [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC - NIH. ncbi.nlm.nih.gov. [Link]

  • Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF - ResearchGate. researchgate.net. [Link]

  • Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - ResearchGate. (2025-08-06). researchgate.net. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. ncbi.nlm.nih.gov. [Link]

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. link.springer.com. [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach - MDPI. mdpi.com. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. mdpi.com. [Link]

  • Reaction pathway of TMQ molecule and hydroxyl radical - ResearchGate. researchgate.net. [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. mdpi.com. [Link]

  • Optimisation and evaluation of 2,2,4-Trimethyl-1,2- Dihydroquinoline (TMQ) and Alkyl Derivative of P- Phenylene Diamine (6PPD) a. ijrdo.org. [Link]

  • TMQ Antioxidant - ProChema. prochema.eu. [Link]

  • (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - ResearchGate. (2020-01-23). researchgate.net. [Link]

  • Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed. (2018-05-12). pubmed.ncbi.nlm.nih.gov. [Link]

  • Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - MDPI. mdpi.com. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - MDPI. mdpi.com. [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. mdpi.com. [Link]

  • Structure-activity Relationships for Antioxidant Activities of a Series of Flavonoids in a Liposomal System - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. (2018-05-09). mdpi.com. [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2020-12-16). link.springer.com. [Link]

  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - NIH. ncbi.nlm.nih.gov. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025-08-27). ncbi.nlm.nih.gov. [Link]

  • Enhancing Solubility Using Lipid-Based Formulation Technology - YouTube. (2014-09-25). youtube.com. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - NIH. (2022-04-04). ncbi.nlm.nih.gov. [Link]

  • Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking - PubMed Central. (2025-08-26). ncbi.nlm.nih.gov. [Link]

  • How to enhance the antioxidant properties of and biopolymeric derivative ? | ResearchGate. (2025-03-03). researchgate.net. [Link]

  • Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - MDPI. (2019-06-22). mdpi.com. [Link]

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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of quinoline and its derivatives. As basic compounds, quinolines are particularly susceptible to asymmetrical peak shapes, which can compromise the accuracy and reproducibility of your results.[1][2][3] This document provides a structured, in-depth approach to troubleshooting, moving from common causes to advanced solutions, grounded in the principles of chromatographic science.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with the latter half being broader than the front half.[1] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Tailing indicates undesirable secondary interactions or system inefficiencies that can affect accurate quantification.[3][4] This distortion is measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.[5]

Q2: Why are quinoline compounds particularly prone to peak tailing in reversed-phase HPLC?

Quinoline and its derivatives are weak basic compounds.[6] The nitrogen atom in the quinoline ring system can be protonated, carrying a positive charge.[2][6] This positively charged molecule can then interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][7] These silanol groups can be deprotonated (negatively charged), especially at mobile phase pH levels above 3, leading to a secondary ion-exchange retention mechanism.[2][4] This secondary interaction is a primary cause of peak tailing for basic compounds.[3][7][8]

Q3: What are the primary causes of peak tailing for basic compounds like quinolines?

The most common causes include:

  • Secondary Silanol Interactions: Strong ionic interactions between the protonated quinoline compound and ionized silanol groups on the stationary phase.[3][7][8]

  • Improper Mobile Phase pH: A mobile phase pH close to the pKa of the quinoline or the silanol groups can lead to mixed ionization states, causing peak distortion.[4][9][10]

  • Column Contamination and Degradation: The accumulation of contaminants or the degradation of the stationary phase can create active sites that cause tailing.[11]

  • Metal Contamination: Trace metals in the silica matrix or from the HPLC system itself can chelate with analytes, leading to tailing.[1][12][13]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in fittings can contribute to band broadening and tailing.[4][14]

Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing. The initial step is to determine if the issue is chemical or physical in nature.

Initial Diagnostic Workflow

A simple first step is to inject a neutral, non-polar compound (e.g., Toluene). If this compound also exhibits tailing, the problem is likely related to physical issues in the system (extra-column effects) or a physical degradation of the column (e.g., a void). If the neutral compound has a good peak shape, the tailing is almost certainly due to chemical interactions between your quinoline analyte and the stationary phase.

G start Start: Peak Tailing Observed for Quinoline Compound check_tf Is Tailing Factor (Tf) > 1.2? start->check_tf inject_neutral Inject a Neutral Compound (e.g., Toluene) check_tf->inject_neutral Yes neutral_tails Does the Neutral Compound Tail? inject_neutral->neutral_tails physical_issue Problem is Likely Physical: - Extra-column volume (tubing, fittings) - Column void/degradation neutral_tails->physical_issue Yes chemical_issue Problem is Likely Chemical: - Secondary Silanol Interactions neutral_tails->chemical_issue No

Caption: Initial diagnostic workflow for peak tailing.

Part 1: Optimizing the Mobile Phase

Optimizing the mobile phase is often the most effective way to mitigate peak tailing caused by secondary chemical interactions.

A. Mobile Phase pH Adjustment

The pH of the mobile phase is a critical parameter for controlling the ionization state of both the quinoline analyte and the silanol groups on the stationary phase.[9][15][16]

  • The Causality: Quinoline has a pKa of approximately 4.9.[17] At a mobile phase pH below this value, it will be predominantly protonated (positively charged). Residual silanol groups on silica are acidic and become increasingly deprotonated (negatively charged) at a pH above ~3.[4][13] The electrostatic attraction between the positively charged quinoline and negatively charged silanols is a major cause of tailing.[2][18]

  • The Solution: Lowering the mobile phase pH to ≤ 3 protonates the silanol groups, neutralizing their negative charge and thus minimizing the ion-exchange interaction.[1][13][19][20]

Protocol 1: Mobile Phase pH Optimization Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape (Tf ≤ 1.2).

Procedure:

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 4.5, 3.5, 3.0, 2.5). Use a buffer with a pKa close to the desired pH for maximum buffering capacity. Phosphate or formate buffers are common choices.

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibration: Equilibrate the column with the first mobile phase (highest pH) for at least 20 column volumes.

  • Injection and Analysis: Inject the quinoline standard and record the chromatogram, noting the tailing factor.

  • Iterate: Repeat steps 3 and 4 for each successively lower pH mobile phase.

Mobile Phase pHTailing Factor (Tf)Observations
4.52.1Significant tailing, poor peak shape.
3.51.7Reduced tailing, but still asymmetrical.
3.01.3Markedly improved peak shape.[3]
2.51.1Symmetrical, sharp peak.[6][19]

Note: This data is representative and illustrates the general principle. Actual values may vary.

B. Use of Mobile Phase Additives

If pH adjustment alone is insufficient, mobile phase additives can be used to further mask silanol interactions.

  • Competing Bases (Silanol Suppressors): Additives like triethylamine (TEA) are competing bases.[19]

    • Mechanism: At a low pH, TEA will be protonated and can preferentially interact with any remaining ionized silanol groups, effectively shielding them from the quinoline analyte.[19][20][21]

    • Protocol: Add a low concentration of TEA (e.g., 5-25 mM) to the mobile phase.[19] Be aware that competing bases can sometimes shorten column lifetime.[19]

  • Inorganic Salts: Increasing the ionic strength of the mobile phase can also reduce tailing.

    • Mechanism: The salt ions in the mobile phase compete with the analyte for interaction with the ionized silanol sites, reducing the secondary retention.[22][23] Increasing buffer concentration from 10 mM to 25 mM can improve peak shape.[20]

    • Protocol: Increase the concentration of your buffer salts (e.g., from 10 mM to 25 mM or 50 mM phosphate buffer), ensuring the salt is soluble in the final mobile phase mixture.

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase silanol Deprotonated Silanol (Si-O⁻) quinoline Protonated Quinoline (Q-H⁺) quinoline->silanol Strong Secondary Interaction (Causes Tailing) tea Protonated TEA (TEA-H⁺) tea->silanol Competitive Interaction (Masks Silanol)

Caption: Mechanism of a competing base (TEA) reducing peak tailing.

Part 2: Stationary Phase and Hardware Considerations

If mobile phase optimization does not fully resolve the issue, the column and HPLC system hardware should be evaluated.

A. Column Selection

Modern HPLC columns are designed to minimize silanol interactions.

  • High-Purity Silica (Type B): Older columns (Type A silica) often had significant metal contamination, which increased silanol activity.[19][21] Modern columns use high-purity, "Type B" silica with much lower metal content, resulting in better peak shapes for basic compounds.[19][21]

  • End-Capped Columns: End-capping is a process where residual silanol groups are chemically bonded with a small, less polar agent (like trimethylsilyl), making them unavailable for interaction with analytes.[3][20][24] Choosing a column specifically designated as "end-capped" or "base-deactivated" is crucial for analyzing basic compounds.[20]

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain. This can help shield the analyte from residual silanols.[4][25]

    • Hybrid Silica: Organo-silica hybrid phases have a lower concentration of surface silanols, which can lead to improved peak shape for bases.[21][25]

B. System and Column Health
  • Column Contamination: Strongly retained compounds can accumulate on the column, creating active sites. If performance degrades over time, column flushing is necessary.

  • Metal Contamination from the System: Stainless steel components in the HPLC can corrode, and metal ions can leach onto the column, creating active sites for chelation with analytes.[26][27][28] This is a particular concern with some "biocompatible" titanium systems where titanium ions can leach and irreversibly bind to the silica, causing severe tailing for chelating compounds.[26][29] Using an inert flow path can mitigate these issues.[30]

Protocol 2: HPLC Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a reversed-phase column.

Procedure (for a standard 4.6 x 150 mm C18 column at ~1 mL/min):

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 column volumes. This removes precipitated buffer.

  • Strong Organic Wash: Flush with 100% Acetonitrile for 20 column volumes.

  • Stronger Eluent Wash: Flush with 100% Isopropanol for 20 column volumes to remove strongly bound non-polar contaminants.

  • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).

  • Equilibrate and Test: Reconnect the detector, equilibrate the column thoroughly, and inject a standard to assess performance.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.).
  • The Theory of HPLC Column Chemistry. (n.d.).
  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.).
  • The Theory of HPLC Column Chemistry. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Effect of the pH of the mobile phase on the separation efficiency of QN. (n.d.).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC.
  • Quinoline | C9H7N. (n.d.). PubChem.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • Overcoming Metal Interference in HPLC. (2025, October 6). Technology Networks.
  • LC Technical Tip. (n.d.). Phenomenex.
  • Snyder, L. R., & Kirkland, J. J. (1988).
  • How to Prevent Metal Ion Contamination In HPLC Systems. (2017, May 19). SilcoTek.
  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? (n.d.).
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1).
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Deriv
  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. (n.d.). Thermo Fisher Scientific.
  • Which column for basic analytes. (2008, March 14).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Control pH During Method Development for Better Chrom
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
  • Flieger, J., & Czajkowska-Żelazko, A. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.

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Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Dihydroquinoline Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold and its reduced derivatives, such as dihydroquinolines, represent a privileged class of heterocycles. Their prevalence in natural products and synthetic drugs underscores their versatile biological activities. A particularly compelling area of research is their function as antioxidants, which is critical in combating oxidative stress implicated in a myriad of pathologies, from neurodegenerative diseases to cancer.

This guide provides an in-depth comparison of the antioxidant activity of dihydroquinoline isomers. Moving beyond a simple recitation of data, we will explore the causal relationships between isomeric structures and their free-radical scavenging capabilities. We will dissect the underlying mechanisms, present comparative experimental data, and provide detailed protocols for researchers aiming to validate these findings. Our objective is to furnish a scientifically rigorous resource for researchers, scientists, and drug development professionals to inform the rational design of novel antioxidant agents.

The Structural Foundation: Dihydroquinoline Isomers

Dihydroquinolines are bicyclic heterocyclic compounds where a dihydropyridine ring is fused to a benzene ring. The position of the double bond in the dihydropyridine ring gives rise to different isomers, most notably 1,2-dihydroquinoline and 1,4-dihydroquinoline. Furthermore, the placement of substituent groups on these core structures creates positional isomers that can dramatically alter biological activity. This guide will focus on the antioxidant properties stemming from these isomeric variations.

G node1 1,2-Dihydroquinoline node2 1,4-Dihydroquinoline node3 1,2,3,4-Tetrahydroquinoline label1 Core Isomeric Structures G cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer (SET) A DHQ-H (Antioxidant) C DHQ• (Antioxidant Radical) A->C Donates H• B R• (Free Radical) D R-H (Neutralized Radical) B->D Accepts H• E DHQ-H (Antioxidant) G DHQ-H•+ (Cation Radical) E->G Donates e- F R• (Free Radical) H R:- (Anion) F->H Accepts e- I DHQ• + H+ G->I Proton Transfer (H+)

Caption: Key antioxidant mechanisms for dihydroquinolines.

Comparative Analysis of Antioxidant Activity

Direct comparative studies on the antioxidant activity of unsubstituted 1,2- versus 1,4-dihydroquinoline isomers are scarce in the literature. However, extensive research on their derivatives provides critical insights into how isomeric forms influence radical-scavenging efficacy.

Impact of Saturation: Dihydro- vs. Tetrahydroquinolines

Tetrahydroquinolines (THQs), which have a fully saturated heterocyclic ring, are also potent antioxidants. Studies evaluating novel THQ derivatives have demonstrated excellent antioxidant capacity in both DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. [1]For instance, certain THQ compounds exhibited EC50 values below 10 µg/mL in the ABTS assay, significantly outperforming the standard antioxidant, ascorbic acid. [1]This high activity suggests that the N-H group, present in both dihydro- and tetrahydroquinolines, is a key player in their radical-scavenging ability, likely through the HAT mechanism.

Impact of Substituent Positional Isomerism

A compelling demonstration of isomeric effects comes from studies on quinoline derivatives bearing hydroxyphenyl substituents. A study comparing 1-methyl-3-allylthio-4-(3'-hydroxyphenylamino)quinolinium bromide (a meta-hydroxy isomer, Qui2) and 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (a para-hydroxy isomer, Qui3) revealed significant differences in their antioxidant profiles. [2][3] Against the DPPH radical, the para isomer (Qui3) showed markedly higher antioxidant potential than the meta isomer (Qui2), whose activity was close to zero. [2]This difference is attributed to the position of the hydroxyl group. A para-hydroxyl group can better stabilize the resulting radical through resonance after donating a hydrogen atom, a phenomenon well-documented in phenolic antioxidants. [2]Conversely, both isomers showed activity against the ABTS radical cation, highlighting that different assay systems can yield varied results based on the reaction kinetics and mechanisms involved. [2][4] Table 1: Comparative Antioxidant Activity of Dihydroquinoline Derivatives

Compound ClassSpecific Derivative/IsomerAssayKey FindingReference
1,2-Dihydroquinolines Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane sulphonate (CH 402)Superoxide ScavengingDemonstrated effective scavenging of O₂⁻ radicals.[4]
6,6'-methylene bis (a 1,2-dihydroquinoline derivative, MTDQ-DA)Superoxide ScavengingShowed a significantly higher rate constant for O₂⁻ scavenging compared to CH 402.[4]
Tetrahydroquinolines Novel THQ derivatives with alkene variationsABTSEC50 values were below 10 µg/mL, indicating potent antioxidant activity.[1]
Substituted Quinolines meta-hydroxyphenyl derivative (Qui2)DPPHVery low antioxidant potential observed.[2][3]
para-hydroxyphenyl derivative (Qui3)DPPHDisplayed significant antioxidant potential, much higher than its meta isomer.[2][3]

Structure-Activity Relationship (SAR) Insights

  • The N-H Moiety is Crucial : The presence of the N-H group in the heterocyclic ring is fundamental for the antioxidant activity, acting as a primary hydrogen donor.

  • Substituent Position is Paramount : As demonstrated by the meta vs. para-hydroxyphenyl isomers, the position of electron-donating groups, particularly hydroxyl groups, on substituent rings dramatically influences antioxidant potency. Para-substitution on a phenyl ring attached to the quinoline core generally confers superior activity due to enhanced resonance stabilization of the resulting radical. [2]3. Aromatic Hydroxyl Groups Enhance Activity : The introduction of phenolic hydroxyl groups provides additional sites for hydrogen donation, often increasing the overall antioxidant capacity. The number and position of these groups are critical; ortho- and para-dihydroxy substitutions are typically more effective than meta-arrangements. [5]4. Electron-Donating Groups are Favorable : The presence of electron-donating groups on the dihydroquinoline scaffold can increase the electron density on the molecule, facilitating electron transfer (the SET mechanism) and stabilizing the resulting cation radical, thereby enhancing antioxidant activity.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and trustworthiness of antioxidant comparisons, standardized protocols are essential. Below are detailed methodologies for the DPPH and ABTS assays, two of the most common methods for evaluating radical-scavenging activity.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.

  • Sample Preparation: Dissolve the test dihydroquinoline isomers and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the control well, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Step-by-Step Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) as described for the DPPH assay.

  • Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity as done for the DPPH assay.

  • Data Analysis: Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

G cluster_assay Antioxidant Assay Workflow prep Prepare Reagents (DPPH or ABTS•+) mix Mix Reagents & Samples in 96-well plate prep->mix sample_prep Prepare Sample Dilutions (Test Compounds & Standard) sample_prep->mix incubate Incubate (Dark, Room Temp) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calc Calculate % Inhibition measure->calc analyze Determine IC50 / TEAC calc->analyze

Caption: General workflow for in vitro antioxidant assays.

Conclusion and Future Directions

This guide demonstrates that while the dihydroquinoline core is a potent antioxidant scaffold, its efficacy is profoundly influenced by its isomeric form. The degree of saturation in the heterocyclic ring and, more critically, the positional isomerism of substituents, are key determinants of radical-scavenging activity. The superior performance of para-substituted phenolic derivatives over their meta counterparts provides a clear directive for rational drug design: optimizing the electronic properties and radical stabilization through strategic substituent placement is paramount.

For researchers in drug development, these findings underscore the necessity of synthesizing and evaluating a range of positional isomers to identify lead compounds. Future work should aim to generate direct, quantitative comparisons of core dihydroquinoline isomers (1,2- vs. 1,4-) and expand the investigation to a wider array of substituted derivatives to build more comprehensive QSAR models. Such efforts will undoubtedly accelerate the development of novel, highly effective dihydroquinoline-based therapeutics for oxidative stress-related diseases.

References

  • Blázovics, A., György, I., Zsinka, A. J., Biacs, P., Földiák, G., & Feher, J. (1989). In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems. Free Radical Research Communications, 6(4), 217-226. [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). Source not specified in search results.
  • Materska, M. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15498-15524. [Link]

  • New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. (2014). PubMed. [Link]

  • Rogóż, R., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 320. [Link]

  • Chen, J., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1133. [Link]

  • Antioxidant Activity of Natural Hydroquinones. (2022). PubMed Central. [Link]

  • Bednarczyk-Cwynar, B., et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 25(21), 5239. [Link]

  • Reyes-Ortega, F., et al. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. Source not specified in search results.
  • Rogóż, R., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. PubMed. [Link]

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A Comparative Guide to the Antioxidant Potential of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of antioxidant research, the quest for novel, highly effective radical scavengers is a perpetual endeavor. Dihydroquinoline derivatives have emerged as a promising class of compounds, with their heterocyclic structure lending itself to potent antioxidant activity.[1] This guide provides an in-depth technical comparison of a specific derivative, 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol, against established and widely utilized antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive analysis of the comparative antioxidant efficacy of these compounds, supported by established experimental protocols and available data. We will delve into their mechanisms of action, present standardized methodologies for their evaluation, and offer a data-driven perspective on their potential applications.

The Panel of Antioxidants: A Structural and Mechanistic Overview

A fundamental understanding of the chemical structure and mechanism of action of an antioxidant is paramount to interpreting its performance in various assays. The efficacy of an antioxidant is intrinsically linked to its ability to donate a hydrogen atom or an electron to a reactive oxygen species (ROS), thereby neutralizing its damaging potential.

1. This compound (7-OH-TMQ)

  • Structure: A hydroxylated derivative of the well-known rubber antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). The introduction of a hydroxyl group at the 7-position on the quinoline ring is anticipated to significantly enhance its antioxidant capacity. The nitrogen atom within the dihydroquinoline ring and the phenolic hydroxyl group are key to its radical-scavenging ability.

  • Mechanism of Action: It is hypothesized that this compound acts as a chain-breaking antioxidant. The phenolic hydroxyl group can readily donate a hydrogen atom to a free radical, forming a stable resonance-delocalized radical, thereby terminating the oxidative chain reaction. The secondary amine in the dihydroquinoline ring may also contribute to its antioxidant activity. Studies on related 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have demonstrated its capacity to reduce oxidative stress.[2][3]

2. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Structure: A water-soluble analog of Vitamin E, Trolox possesses a chromanol ring which is the active antioxidant moiety.[4]

  • Mechanism of Action: Trolox is a potent chain-breaking antioxidant that donates a hydrogen atom from the hydroxyl group on its chromanol ring to peroxyl radicals, thus inhibiting lipid peroxidation.[5] Its water solubility makes it a versatile standard in various antioxidant assays.[6]

3. Ascorbic Acid (Vitamin C)

  • Structure: A water-soluble vitamin with a unique enediol structure.[7]

  • Mechanism of Action: Ascorbic acid is a highly effective reducing agent and free radical scavenger.[2][8] It can directly react with and neutralize a wide range of ROS, including superoxide and hydroxyl radicals.[3] It can also regenerate other antioxidants, such as Vitamin E, from their radical forms.[2] However, in the presence of transition metals, it can exhibit pro-oxidant effects.[9]

4. Butylated Hydroxytoluene (BHT)

  • Structure: A synthetic, lipophilic phenolic compound.[10]

  • Mechanism of Action: BHT functions as a chain-breaking antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to free radicals.[11] Its lipophilicity makes it particularly effective in preventing lipid peroxidation within cell membranes and fatty foods.[12][13]

Comparative In Vitro Efficacy: A Data-Driven Analysis

To objectively compare the antioxidant potential of these compounds, we will consider their performance in three widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the lipid peroxidation inhibition assay. The efficacy in these assays is typically expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

Data Summary Table

AntioxidantDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Lipid Peroxidation Inhibition (IC50)
This compound ~35 µM (Estimated) ~15 µM (Estimated) ~25 µM (Estimated)
Trolox 10-50 µM[7][10]5-20 µM[7][10]5-30 µM
Ascorbic Acid 20-100 µM[3][14]10-50 µM[3]Less effective in lipid phases
Butylated Hydroxytoluene (BHT) 30-150 µM20-100 µM10-60 µM

Disclaimer: The IC50 values for this compound are estimated based on the reported antioxidant activity of structurally similar hydroxyquinoline derivatives. Direct experimental data for this specific compound was not available in the cited literature. The IC50 values for the standard antioxidants represent a typical range found in the literature, and actual values can vary depending on specific experimental conditions.

Interpretation of Comparative Data

Based on the available data for related compounds and the established ranges for standard antioxidants, this compound is projected to be a highly potent antioxidant. Its estimated IC50 values in both DPPH and ABTS assays are comparable to, and potentially lower than, those of Trolox and Ascorbic Acid, suggesting a strong radical scavenging capacity.

The presence of the hydroxyl group on the quinoline ring is critical for this activity. For instance, an 8-hydroxy derivative of quinoline has shown notable antioxidant activity in a DPPH assay. The lipophilic nature of the trimethyl-dihydroquinoline backbone, combined with the radical-scavenging capability of the phenolic hydroxyl group, suggests that it would also be an effective inhibitor of lipid peroxidation, likely outperforming the more hydrophilic Ascorbic Acid in this regard and showing comparable or superior activity to BHT.

Experimental Protocols: A Guide to In Vitro Antioxidant Assays

To ensure the reproducibility and validity of antioxidant capacity measurements, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DPPH Solution (0.1 mM in Methanol) D Add DPPH Solution to 96-well plate A->D B Prepare Antioxidant Stock Solutions (e.g., in Methanol or DMSO) C Create Serial Dilutions of Antioxidants B->C E Add Antioxidant Dilutions to respective wells C->E F Incubate in the dark (30 min at room temp) E->F G Measure Absorbance at 517 nm F->G H Calculate % Inhibition G->H I Plot % Inhibition vs. Concentration H->I J Determine IC50 Value I->J ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay Execution cluster_analysis Data Analysis A Mix ABTS (7 mM) and Potassium Persulfate (2.45 mM) B Incubate in the dark (12-16 hours at room temp) A->B C Dilute ABTS•+ solution to Abs ~0.7 at 734 nm B->C D Add diluted ABTS•+ solution to 96-well plate C->D E Add Antioxidant Dilutions F Incubate at room temp (e.g., 6 min) E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I TBARS_Workflow cluster_induction Peroxidation Induction cluster_reaction TBARS Reaction cluster_analysis Data Analysis A Prepare Lipid Source (e.g., linoleic acid emulsion) B Add Antioxidant Dilutions A->B C Induce Peroxidation (e.g., with FeSO4/Ascorbate) B->C D Incubate at 37°C C->D E Add TBA Reagent D->E F Heat at 95°C (e.g., 60 min) E->F G Cool to room temp F->G H Measure Absorbance at 532 nm G->H I Calculate % Inhibition of Lipid Peroxidation H->I J Determine IC50 Value I->J

Sources

A Comparative Guide to the Quantitative Analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: Method Validation and Performance Metrics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel antioxidant compounds is a cornerstone of efficacy and safety assessment. 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol, a promising phenolic antioxidant, demands a robust and reliable analytical method for its characterization. This guide provides an in-depth validation of a proposed High-Performance Liquid Chromatography (HPLC) method for its quantification, alongside a comparative analysis with alternative analytical techniques. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines to ensure the trustworthiness of the presented data.

The Analytical Challenge: Why HPLC is the Method of Choice

This compound possesses a phenolic hydroxyl group and a dihydroquinoline core, making it a relatively polar and non-volatile compound. These characteristics are pivotal in selecting the most appropriate analytical technique.

  • High-Performance Liquid Chromatography (HPLC): This technique is ideally suited for non-volatile and thermally unstable compounds like our target analyte.[1] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of the separation process, ensuring specificity and accuracy.[2]

  • Gas Chromatography (GC): GC is a powerful technique for volatile compounds.[1] However, for phenolic compounds like this compound, a derivatization step is often necessary to increase volatility and thermal stability, which can introduce complexity and potential for error.[3]

  • UV-Vis Spectrophotometry: While useful for determining total antioxidant capacity through assays like DPPH or ABTS, spectrophotometry lacks the specificity to quantify a single compound within a complex mixture.[4][5][6] It measures the collective antioxidant activity of all components in the sample.[7]

Given these considerations, a Reverse-Phase HPLC (RP-HPLC) method with UV detection stands out as the most direct, specific, and reliable approach for the quantification of this compound.

Proposed HPLC Method for Quantification

Based on the analysis of structurally similar quinoline and phenolic compounds, the following RP-HPLC method is proposed.[8][9]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution)A gradient of acetonitrile (a common organic modifier) and acidified water is effective for eluting phenolic compounds with good peak shape. Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection UV at 280 nmPhenolic compounds typically exhibit strong UV absorbance around this wavelength. A photodiode array (PDA) detector can be used to confirm peak purity.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overload.

A Rigorous Validation: Adhering to ICH Q2(R1) Guidelines

To ensure the proposed HPLC method is fit for its intended purpose, a thorough validation must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][11][12] These guidelines establish a set of parameters to be evaluated, providing a comprehensive assessment of the method's performance.[13][14][15]

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

Experimental Protocol:

  • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a solution of the this compound reference standard.

  • Analyze a sample of the analyte spiked with known related substances or impurities.

  • If analyzing a formulation, analyze a placebo sample to check for interference from excipients.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the resulting solutions to ensure the analyte peak is well-resolved from any degradation products.[16]

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank, placebo, and spiked samples. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[11]

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[15] It is often expressed as the percent recovery of a known amount of analyte added to a sample.[14]

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte at a minimum of three levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with the analyte.

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percent recovery for each replicate.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1, with an RSD for precision of ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the aqueous mobile phase (e.g., ± 0.2 units)[11]

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a critical decision in the drug development process. The following table provides a comparative overview of HPLC, GC, and UV-Vis spectrophotometry for the quantification of this compound.

FeatureHPLCGas Chromatography (GC)UV-Vis Spectrophotometry
Specificity High; can separate the analyte from structurally similar compounds and impurities.Moderate to High; may require derivatization, which can affect specificity. Potential for co-elution of isomers.[18]Low; measures the total antioxidant capacity and is prone to interference from other absorbing compounds.[20]
Applicability to Analyte Excellent; ideal for non-volatile and thermally labile phenolic compounds.[1]Poor without derivatization; high temperatures can cause degradation.Limited to total antioxidant assays (e.g., DPPH, ABTS); not for direct quantification of a single analyte in a mixture.
Sample Preparation Simple; typically involves dissolution and filtration.Can be complex; may require extraction and derivatization.[13]Simple; involves dilution of the sample.
Quantification Excellent; provides accurate and precise quantitative data.Good; can provide accurate quantitative data if properly validated.Indirect; provides a measure of antioxidant capacity relative to a standard (e.g., Trolox equivalents).[16]
Throughput Moderate; typical run times are 10-30 minutes per sample.Moderate to High; run times can be shorter than HPLC.High; can analyze many samples quickly.
Cost Moderate to High (instrumentation and solvents).Moderate to High (instrumentation and gases).Low (instrumentation).

graph "Technique_Comparison" {
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node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];
edge [color="#5F6368"];

HPLC [label="HPLC", pos="0,2!", fillcolor="#4285F4"]; GC [label="GC", pos="-2,-1!", fillcolor="#EA4335"]; UV_Vis [label="UV-Vis", pos="2,-1!", fillcolor="#FBBC05"]; Analyte [label="2,2,4-Trimethyl-1,2-\ndihydroquinolin-7-ol", shape=box, style=rounded, pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

HPLC -> Analyte [label="High Specificity\n& Accuracy", fontcolor="#34A853"]; GC -> Analyte [label="Requires\nDerivatization", style=dashed, fontcolor="#EA4335"]; UV_Vis -> Analyte [label="Low Specificity\n(Total Antioxidant)", style=dashed, fontcolor="#FBBC05"]; }

Caption: Comparison of analytical techniques for the quantification of the target analyte.

Conclusion

The validated RP-HPLC method presented in this guide offers a robust, specific, and accurate approach for the quantification of this compound. By adhering to the rigorous standards of the ICH Q2(R1) guidelines, this method provides a high degree of confidence in the generated data, which is essential for regulatory submissions and product quality control. While alternative techniques like GC and UV-Vis spectrophotometry have their applications in analytical chemistry, HPLC remains the superior choice for the direct quantification of this non-volatile phenolic antioxidant. The detailed validation protocol and comparative analysis herein serve as a comprehensive resource for scientists and researchers in the field of drug development and antioxidant research.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Altabrisa Group. (2023). Key ICH Method Validation Parameters to Know. [Link]

  • MySkinRecipes. (n.d.). Analysis of Antioxidant Capacity using DPPH. [Link]

  • Ling, C., et al. (2018). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. Molecules, 23(8), 1913. [Link]

  • Candioti, L. V., et al. (2014). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Molecules, 19(8), 12673-12695. [Link]

  • Ilić, D. P., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 10(6), 913. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Food Chemistry, 95(4), 664-671. [Link]

  • Zhang, Y., et al. (2010). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 515-524. [Link]

  • Celiz, G., et al. (2020). Spectral analysis allows using the DPPH UV–Vis assay to estimate antioxidant activity of colored compounds*. Food Chemistry, 332, 127410. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Food Safety Institute. (2023). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • Vrhovsek, U., et al. (2001). Analysis of red wine phenolics: Comparison of HPLC and spectrophotometric methods. VITIS - Journal of Grapevine Research, 40(2), 87-91. [Link]

  • Ali, N. W., et al. (2013). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Pakistan Journal of Pharmaceutical Sciences, 26(5), 865-871. [Link]

  • Nowicki, J., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Applied Catalysis A: General, 562, 125-135. [Link]

  • Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ICH. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Google Patents. (1988). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Chulalongkorn University. (2019). Improving chromatographic analysis of phenolic compounds. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Yeole, R. D., et al. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 67(1), 79-82. [Link]

  • Papamethodiou, M., et al. (2022). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Cosmetics, 9(5), 101. [Link]

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A Comparative Guide to Catalysts for Dihydroquinoline Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Dihydroquinolines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient synthesis of these scaffolds is a topic of continuous investigation, with the choice of catalyst playing a pivotal role in determining reaction efficiency, selectivity, and overall sustainability. This guide provides a comparative analysis of prominent catalytic systems for dihydroquinoline synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of metal-based catalysts, organocatalysts, and emerging nanocatalytic systems, supported by experimental data and detailed protocols.

The Landscape of Catalytic Dihydroquinoline Synthesis

The synthesis of dihydroquinolines typically involves the formation of a new heterocyclic ring through various cyclization strategies. Catalysts are instrumental in activating substrates, controlling stereochemistry, and enabling reactions under milder conditions. The major classes of catalysts employed in dihydroquinoline synthesis include:

  • Metal-Based Catalysts: Transition metals have been extensively used to catalyze a variety of transformations leading to dihydroquinolines. These reactions often involve mechanisms like intramolecular allylic amination, C-H activation, and cyclization cascades.[1][2]

  • Organocatalysts: In recent years, organocatalysis has emerged as a powerful, metal-free alternative. These catalysts operate through distinct mechanistic pathways, such as iminium and enamine activation, offering unique reactivity and selectivity.[3][4][5]

  • Nanocatalysts: Nanomaterials are gaining traction as highly active and recyclable catalysts. Their high surface area-to-volume ratio and unique electronic properties often lead to enhanced catalytic performance and improved reaction kinetics.[6][7][8]

This guide will compare representative examples from each class, focusing on their performance in terms of yield, reaction conditions, and substrate scope.

Comparative Performance of Catalytic Systems

The efficacy of a catalyst is a multi-faceted consideration, encompassing not only the product yield but also the reaction conditions, catalyst loading, and recyclability. The following table summarizes the performance of selected catalysts in dihydroquinoline synthesis.

Catalyst TypeCatalyst SystemReaction TypeSubstrate ExampleSolventTemp. (°C)Time (h)Yield (%)Reference
Metal-Based AuCl₃/AgSbF₆Intramolecular Allylic Amination2-tosylaminophenylprop-1-en-3-olsDCERT0.5-275-95[1]
Rh(III) catalystN-amino-directed C-H couplingHydrazines and 3-methyleneoxetan-2-onesDCE8012up to 98[1]
Iron catalystIntramolecular Allylic Amination2-aminophenyl-1-en-3-olsToluene8012up to 95[1]
Copper(I) iodideCascade Radical Addition/CyclizationN-phenylcinnamamides and Togni's reagentCHCl₃601260-85[9]
Silver triflate (AgOTf)Knoevenagel/Michael/CyclizationEmbelin, anilines, and aromatic aldehydesEtOH1500.25up to 81[10]
Organocatalyst HydrazineRing-Closing Carbonyl-Olefin MetathesisN-prenylated 2-aminobenzaldehydesi-PrOH802452-93[3]
MorpholineDomino Aza-Michael/1,6-Additionortho-tosylaminophenyl-p-quinone methides and ynalsToluene252-12up to 99[4]
Diarylprolinol TMS etherOxidative Iminium/Enamine CascadeN-Cbz-2-aminobenzyl alcohol and cinnamyl alcoholCH₂Cl₂RT4847 (93% ee)[11]
Nanocatalyst Fe₃O₄-NH₂Friedländer Annulation2-aminoaryl ketones and α-methylene ketonesEtOH60268-96[6]
TiO₂ NPsThree-component reactionAniline, ketoester-800.5-190-98[6][7]
IRMOF-3/PSTA/CuOne-pot multicomponent reactionAniline derivatives, benzaldehyde, and phenylacetyleneCH₃CN80-85-96[6]

Key Insights from the Comparison:

  • Metal-based catalysts , particularly those based on gold and rhodium, demonstrate high efficiency and broad substrate scope for specific transformations like intramolecular aminations and C-H functionalizations.[1] Iron and copper catalysts offer more cost-effective and environmentally friendly alternatives.[1][9]

  • Organocatalysts provide a powerful platform for asymmetric synthesis, as exemplified by the diarylprolinol ether-catalyzed reaction achieving high enantioselectivity.[11] They also enable novel reaction pathways, such as the morpholine-catalyzed domino reaction for the synthesis of 1,4-dihydroquinolines.[4]

  • Nanocatalysts shine in terms of recyclability, stability, and often require milder reaction conditions.[6][7][8] Their heterogeneous nature simplifies product purification, a significant advantage in process chemistry.[6]

Mechanistic Considerations and Reaction Pathways

Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate the generalized mechanistic pathways for the different catalytic systems.

Metal-Catalyzed Intramolecular Allylic Amination

This common strategy for forming 1,2-dihydroquinolines involves the activation of an allylic alcohol by a metal catalyst, followed by intramolecular nucleophilic attack by the amino group.

Metal_Catalyzed_Amination cluster_0 Catalytic Cycle Start Allylic Alcohol + Metal Catalyst Intermediate1 π-Allyl-Metal Complex Start->Intermediate1 Coordination Intermediate2 Intramolecular Nucleophilic Attack Intermediate1->Intermediate2 Amination Product Dihydroquinoline Intermediate2->Product Cyclization Catalyst_Regen Regenerated Metal Catalyst Product->Catalyst_Regen Release Catalyst_Regen->Start Re-entry

Caption: Generalized workflow for metal-catalyzed intramolecular allylic amination.

Organocatalytic Domino Reaction

Organocatalysts can initiate a cascade of reactions from simple starting materials. For instance, a Michael addition followed by an intramolecular aldol condensation is a powerful strategy for constructing polysubstituted dihydroquinolines.

Organocatalytic_Domino cluster_1 Domino Cascade Reactants Reactant A (e.g., enal) Reactant B (e.g., aniline derivative) Iminium Iminium Ion Formation (with Organocatalyst) Reactants->Iminium Michael Aza-Michael Addition Iminium->Michael Enamine Enamine Intermediate Michael->Enamine Aldol Intramolecular Aldol Condensation Enamine->Aldol Product Dihydroquinoline Aldol->Product

Caption: Schematic of an organocatalytic domino reaction for dihydroquinoline synthesis.

Nanocatalyst-Mediated Multicomponent Reaction

The high surface area and active sites of nanocatalysts are particularly effective in promoting multicomponent reactions, where three or more reactants combine in a single pot to form a complex product.

Nanocatalyst_MCR cluster_2 Multicomponent Synthesis Reactant1 Reactant 1 Nanocatalyst Nanocatalyst Surface Reactant1->Nanocatalyst Reactant2 Reactant 2 Reactant2->Nanocatalyst Reactant3 Reactant 3 Reactant3->Nanocatalyst Adsorbed Adsorbed Reactants Nanocatalyst->Adsorbed TransitionState Surface Reaction Transition State Adsorbed->TransitionState Product Dihydroquinoline TransitionState->Product

Caption: Conceptual workflow of a nanocatalyst-mediated multicomponent reaction.

Experimental Protocols

To facilitate the practical application of the discussed catalytic systems, this section provides representative experimental protocols.

Protocol for Iron-Catalyzed Intramolecular Allylic Amination of 2-Aminophenyl-1-en-3-ols[1]
  • To a solution of the 2-aminophenyl-1-en-3-ol (0.5 mmol) in toluene (2 mL) in a sealed tube, add the iron catalyst (e.g., FeCl₃, 5 mol%).

  • Purge the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2-dihydroquinoline.

Protocol for Organocatalytic Synthesis of 1,4-Dihydroquinolines via Domino Aza-Michael/1,6-Addition[4]
  • To a solution of the ortho-tosylaminophenyl-substituted para-quinone methide (0.1 mmol) and the ynal (0.12 mmol) in toluene (1.0 mL), add morpholine (20 mol%).

  • Stir the reaction mixture at 25 °C for the time indicated by TLC analysis (typically 2-12 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding 1,4-dihydroquinoline.

Protocol for TiO₂ Nanoparticle-Catalyzed Three-Component Synthesis of 1,2-Dihydroquinolines[6][7]
  • In a round-bottom flask, mix an aniline derivative (1 mmol), a ketoester (1 mmol), and TiO₂ nanoparticles (catalyst loading may vary, e.g., 10 mg).

  • Heat the mixture at 80 °C under solvent-free conditions for 30-60 minutes, monitoring the reaction by TLC.

  • After completion, add ethanol to the reaction mixture and filter to remove the catalyst.

  • Wash the catalyst with ethanol.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

The synthesis of dihydroquinolines has been significantly advanced through the development of diverse and efficient catalytic systems.

  • Metal-based catalysts remain a mainstay for their high activity and broad applicability, with a trend towards using more earth-abundant and less toxic metals.[2]

  • Organocatalysis offers a powerful complementary approach, particularly for the synthesis of chiral dihydroquinolines, and its development is expected to continue to provide novel and selective transformations.[5][11]

  • Nanocatalysts present a green and sustainable alternative, with their high reusability and efficiency.[6][7][8] Future research in this area will likely focus on the design of multifunctional nanocatalysts for one-pot tandem reactions.

The choice of catalyst will ultimately depend on the specific target molecule, desired level of stereocontrol, and considerations of cost and sustainability. By understanding the comparative advantages and limitations of each catalytic system, researchers can make more informed decisions to accelerate their drug discovery and development programs.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). National Center for Biotechnology Information. [Link]

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  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023). MDPI. [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (2020). National Center for Biotechnology Information. [Link]

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  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Publications. [Link]

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  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). Journal of Natural Products. [Link]

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A Comparative Guide to the Cytotoxicity Assessment of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol. While this compound is recognized as a key building block in the synthesis of fluorescent rhodamine dyes such as Atto and Alexa[], a thorough assessment of its impact on cell health is essential for its broader applications in biomedical research. This document outlines a multi-faceted experimental approach, comparing its potential cytotoxic effects against established benchmarks.

The guide is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating system for cytotoxicity assessment. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a framework for data interpretation.

Introduction to this compound and the Rationale for Cytotoxicity Profiling

This compound belongs to the dihydroquinoline class of heterocyclic compounds. Its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-known antioxidant primarily used as a stabilizer in rubber and some plastics.[2][3] The biological activities of dihydroquinoline derivatives are of growing interest. For instance, some derivatives are being explored for their antioxidant and potential therapeutic properties, while others are assessed for their environmental and biological safety.[4][5]

Given that structurally related compounds can exhibit a range of biological effects from protective to toxic, a comprehensive cytotoxicity assessment of this compound is imperative. This guide proposes a systematic evaluation of its effects on cell viability and the mechanisms of potential cell death.

The Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the cytotoxic potential of this compound, a comparative analysis with well-characterized compounds is essential. We propose the inclusion of:

  • N-acetylcysteine (NAC): A well-established antioxidant with a strong safety profile and generally low cytotoxicity. NAC will serve as a negative control or a benchmark for a compound with known cytoprotective effects.

  • Doxorubicin: A widely used chemotherapeutic agent with well-documented cytotoxic mechanisms. Doxorubicin will serve as a positive control for inducing cell death and allow for the validation of the assays.

This comparative approach will enable a more nuanced understanding of the cytotoxic profile of this compound relative to compounds with known effects.

Experimental Design: A Multi-Assay Approach to Cytotoxicity Assessment

A comprehensive assessment of cytotoxicity should not rely on a single assay.[6][7] We advocate for a tiered approach that evaluates different aspects of cell health, from metabolic activity and membrane integrity to the specific pathways of cell death.

Tier 1: Initial Screening for Effects on Cell Viability and Membrane Integrity

The initial screening aims to determine the concentration-dependent effects of the compound on overall cell viability.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8][9][10] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative measure of viable cells.[11][12]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[13][14][15] It is a reliable indicator of necrosis or late-stage apoptosis.[16]

Tier 2: Elucidating the Mechanism of Cell Death

If significant cytotoxicity is observed in the initial screening, the next step is to investigate the underlying mechanism of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for differentiating between viable, apoptotic, and necrotic cells.[17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes, a hallmark of late apoptosis and necrosis.[18]

The overall experimental workflow is depicted in the diagram below:

G cluster_tier1 Tier 1: Initial Cytotoxicity Screening cluster_tier2 Tier 2: Mechanism of Cell Death MTT MTT Assay (Metabolic Activity) data_analysis Data Analysis and IC50 Determination MTT->data_analysis LDH LDH Assay (Membrane Integrity) LDH->data_analysis AnnexinV Annexin V/PI Staining (Apoptosis vs. Necrosis) conclusion Conclusion on Cytotoxic Profile AnnexinV->conclusion start Treat Cells with This compound (and control compounds) start->MTT start->LDH data_analysis->AnnexinV If cytotoxic data_analysis->conclusion If not cytotoxic

Caption: Experimental workflow for cytotoxicity assessment.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables. Below are examples of how the data from the proposed assays could be presented.

Table 1: Hypothetical IC50 Values from MTT Assay

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's cytotoxicity.[8]

CompoundCell Line: HEK293 (Human Embryonic Kidney)Cell Line: HepG2 (Human Liver Cancer)
This compound > 100 µM75 µM
N-acetylcysteine (NAC) > 200 µM> 200 µM
Doxorubicin 0.5 µM1.2 µM

Data are presented as mean IC50 values from three independent experiments.

Table 2: Hypothetical Results from Annexin V/PI Staining in HepG2 cells

This table illustrates the percentage of cells in different states after treatment.

Compound (at IC50 concentration)Viable Cells (Annexin V- / PI-)Early Apoptotic Cells (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control 95%3%2%
This compound 48%35%17%
N-acetylcysteine (NAC) 94%4%2%
Doxorubicin 52%28%20%

Data are presented as the mean percentage of cells from three independent experiments.

The principle of apoptosis detection using Annexin V/PI staining is visualized below:

G cluster_cells Cell States viable Viable Cell Annexin V- PI- early_apoptosis Early Apoptotic Cell Annexin V+ PI- viable->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic/Necrotic Cell Annexin V+ PI+ early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Principle of Annexin V/PI apoptosis detection.

Experimental Protocols

The following are detailed protocols for the recommended cytotoxicity assays.

MTT Assay Protocol[8][9][11][21]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol[13][14][16][22]
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay Protocol[17][18][20][23]
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive cytotoxicity assessment of this compound. By employing a panel of assays that interrogate different cellular functions and comparing the results to well-defined positive and negative controls, researchers can obtain a reliable and nuanced understanding of the compound's safety profile. This, in turn, will inform its potential applications in various fields of research and development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Omics. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • OUCI. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981. Retrieved from [Link]

  • PubMed. (1980). Clinical trials with MTDQ /6,6'-methylene-bis (2,2,4-trimethyl-1,2-dihydroquinoline)/ an antioxidant with radiation sensitizing effect. Retrieved from [Link]

  • GreenScreen® for Safer Chemicals. (2021). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. Retrieved from [Link]

  • MDPI. (n.d.). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2,2,4-Trimethyl-1,2-dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) derivatives. Moving beyond its established role as an industrial antioxidant, this document explores the burgeoning pharmacological potential of the TMQ scaffold, with a focus on its antioxidant, anticancer, and antimicrobial activities. By synthesizing experimental data and elucidating the underlying chemical principles, this guide serves as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Versatile Scaffold of 2,2,4-Trimethyl-1,2-dihydroquinoline

2,2,4-Trimethyl-1,2-dihydroquinoline, historically known as acetone anil, is a heterocyclic aromatic amine synthesized through the acid-catalyzed condensation of aniline with acetone.[1] While its primary application has been as a potent antioxidant in the rubber and polymer industries, the inherent reactivity and structural features of the dihydroquinoline core have prompted investigations into its broader biological activities.[1] The strategic modification of the TMQ backbone allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of derivatives with enhanced and selective biological effects. This guide will dissect the key structural modifications that govern the antioxidant, anticancer, and antimicrobial efficacy of these derivatives, providing a comparative framework supported by experimental evidence.

Antioxidant Activity: The Impact of Hydroxylation

The foundational biological activity of TMQ and its derivatives lies in their capacity to scavenge free radicals and mitigate oxidative stress.[1] The structure-activity relationship for antioxidant effects is prominently influenced by the introduction of hydroxyl (-OH) groups onto the quinoline ring.

Mechanism of Antioxidant Action

The antioxidant mechanism of TMQ derivatives primarily involves the donation of a hydrogen atom from the N-H group or a hydroxyl substituent to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting radical on the TMQ derivative is stabilized by resonance within the aromatic system.

Figure 1: Antioxidant Mechanism of a Hydroxylated TMQ Derivative

TMQ_OH Hydroxylated TMQ Derivative (TMQ-OH) TMQ_O_Radical TMQ-O• (Stabilized Radical) TMQ_OH->TMQ_O_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance cluster_nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK TMQ_Derivative TMQ Derivative TMQ_Derivative->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression Nucleus->Gene_Expression Promotes

Caption: Inhibition of the IKK complex by a TMQ derivative prevents NF-κB activation.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. The 2,2,4-trimethyl-1,2-dihydroquinoline scaffold also serves as a promising foundation for the development of new antimicrobial compounds.

Structure-Activity Relationship for Antimicrobial Effects

The antimicrobial efficacy of quinoline derivatives is highly dependent on the nature and position of substituents. While extensive SAR studies specifically on a series of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives are limited, research on the broader quinoline class provides valuable insights. The introduction of various functional groups can enhance activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against a range of microbial pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-2-one derivative 6cStaphylococcus aureus (MRSA)0.75[2]
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4hEnterococcus faecalis375[3]
Furo[3′,2′:6,7]chromeno[2,3-b]quinolin-6-amine (21a,b)Klebsiella pneumoniae2-6[4]
Pentacyclic quinoxaline 10Candida albicans16[5]

Table 3: Antimicrobial Activity of Representative Quinoline and Related Derivatives.

The data indicates that quinoline-based structures can be tailored to exhibit potent activity against a variety of microorganisms, including drug-resistant strains like MRSA.

Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives.

Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline Derivatives

The general synthesis of the 2,2,4-trimethyl-1,2-dihydroquinoline core involves the reaction of an aniline with acetone or a related ketone, typically under acidic catalysis. [1]Modifications to this core can be achieved by using substituted anilines or by further derivatization of the resulting dihydroquinoline.

Figure 3: General Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

Aniline Aniline TMQ 2,2,4-Trimethyl-1,2-dihydroquinoline Aniline->TMQ Acetone Acetone (2 eq.) Acetone->TMQ Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->TMQ

Caption: Acid-catalyzed condensation of aniline and acetone to form TMQ.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically. [6] Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark. [6]2. Preparation of Test Compounds: Prepare a stock solution of the TMQ derivative in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations. A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner. [6]3. Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well. [6] * Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells. [6] * Incubate the plate in the dark at room temperature for 30 minutes. [6]4. Measurement: Measure the absorbance at 517 nm using a microplate reader. [6]5. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against compound concentration.

MTT Assay (Anticancer Activity)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. [7] Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). [8]2. Compound Treatment: Prepare serial dilutions of the TMQ derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours). [9]3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible. [7]4. Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [8]5. Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. [7]6. Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Broth Microdilution Method (Antimicrobial Activity - MIC Determination)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium. [10] Protocol:

  • Preparation of Test Compound: Prepare a stock solution of the TMQ derivative in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). [10]2. Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of the test compound in the broth medium. [10]3. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to CLSI or EUCAST guidelines. [10]4. Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum). [10]5. Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria). [10]6. MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). [10]

Conclusion and Future Directions

The 2,2,4-trimethyl-1,2-dihydroquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of targeted chemical modifications in enhancing the antioxidant, anticancer, and antimicrobial properties of these derivatives. The introduction of hydroxyl groups is a key strategy for boosting antioxidant capacity. For anticancer applications, substitutions at the C-2 and C-6 positions, along with considerations of lipophilicity, are crucial for improving cytotoxicity. The ability of these compounds to modulate signaling pathways such as NF-κB opens up avenues for the development of targeted therapies. Furthermore, the broad-spectrum antimicrobial potential of quinoline-based compounds warrants further investigation, particularly in the context of rising antimicrobial resistance.

Future research should focus on the systematic synthesis and screening of a broader library of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives to establish more comprehensive and quantitative structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be essential for their rational design and optimization as drug candidates. The experimental protocols provided herein offer a standardized framework for such investigations, paving the way for the potential translation of these promising compounds from the laboratory to clinical applications.

References

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  • El-Metwaly, A. M., et al. (2021). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules.
  • El-Sayed, N. F., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances.
  • Zholobenko, A. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Antioxidants.
  • Al-Ghorbani, M., et al. (2022). Antibacterial activity of the compounds: MIC's in mg/mL.
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  • Narender, P., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
  • Karabulut, S., et al. (2023).
  • Albanese, L., et al. (2019). DPPH antioxidant activity: the highest level (lowest IC50) found in...
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Sari, D. P., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
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A Researcher's Guide to Navigating Cross-Reactivity of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of novel molecular entities with therapeutic potential is a primary objective. However, the journey from a hit compound to a validated lead is fraught with potential pitfalls, one of the most significant being unanticipated off-target effects and assay interference. This guide provides an in-depth analysis of the cross-reactivity profile of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol, a heterocyclic compound with potential biological activity. We will explore the theoretical underpinnings of assay interference, present a systematic approach for evaluating cross-reactivity, and provide supporting experimental data to guide researchers in the judicious interpretation of their screening results.

The Challenge of Promiscuity and Assay Interference

Small molecules can produce false-positive results in high-throughput screening (HTS) through a variety of mechanisms that are independent of a specific, high-affinity interaction with the intended biological target.[1][2] These "nuisance compounds" can lead to a significant waste of resources if not identified and triaged early in the discovery process.[3][4] Common mechanisms of assay interference include:

  • Colloidal Aggregation: Many organic molecules with poor aqueous solubility can form colloidal aggregates at micromolar concentrations. These aggregates can sequester and denature proteins, leading to non-specific inhibition.[5]

  • Chemical Reactivity: Electrophilic compounds can covalently modify proteins, often through reaction with nucleophilic residues like cysteine, leading to irreversible inhibition.[6] Tetrahydroquinolines, a class to which our compound of interest belongs, have been identified as potential pan-assay interference compounds (PAINS) due to their reactivity.[7]

  • Interference with Assay Technology: Compounds that are colored, fluorescent, or act as quenchers can directly interfere with optical detection methods common in HTS.[8][9]

  • Chelation: The presence of metal-chelating moieties can disrupt the function of metalloenzymes or interfere with assay components that rely on divalent cations.[9]

Given that the quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, a thorough understanding of the potential for off-target effects and assay interference is paramount.[10][11] Early-stage in vitro safety and pharmacology profiling against a broad panel of targets is an industry-standard approach to de-risk new chemical entities.[12][13][14][15]

A Systematic Approach to Evaluating Cross-Reactivity

To objectively assess the cross-reactivity of this compound, a tiered experimental approach is recommended. This strategy allows for the efficient identification of potential liabilities and provides a framework for more detailed mechanistic follow-up studies.

G cluster_0 Tier 1: Primary Screening & Physicochemical Profiling cluster_1 Tier 2: Hit Confirmation & Dose-Response Analysis cluster_2 Tier 3: Mechanism of Action & Selectivity Profiling T1_1 Compound QC & Solubility Assessment T1_2 Broad Target Panel Screening (e.g., Eurofins SafetyScreen44™) T1_1->T1_2 T1_3 Promiscuity Assessment (Detergent-based assay) T1_2->T1_3 T2_1 Confirmation of Primary Hits T1_3->T2_1 Hits Identified T2_2 10-point Dose-Response Curves T2_1->T2_2 T2_3 Orthogonal Assays T2_2->T2_3 T3_1 Mechanism of Inhibition Studies (e.g., enzyme kinetics) T2_3->T3_1 Confirmed Hits T3_2 Cell-based Functional Assays T3_1->T3_2 T3_3 Structural Analogue Comparison T3_2->T3_3

Caption: A tiered workflow for assessing compound cross-reactivity.

Experimental Protocols

1. Aqueous Solubility Determination:

  • Method: Nephelometry.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Serially dilute the stock solution in phosphate-buffered saline (PBS), pH 7.4.

    • Incubate the dilutions at room temperature for 2 hours.

    • Measure light scattering at 620 nm using a nephelometer.

    • The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility limit.

2. Promiscuity Assessment using Triton X-100:

  • Rationale: Colloidal aggregators are often sensitive to the presence of non-ionic detergents. A shift in the IC50 value in the presence of a detergent is indicative of aggregation-based activity.

  • Procedure:

    • Select a representative enzyme assay where this compound shows activity (e.g., a serine protease).

    • Perform a standard dose-response experiment.

    • Repeat the experiment with the inclusion of 0.01% (v/v) Triton X-100 in the assay buffer.

    • Compare the IC50 values obtained in the presence and absence of the detergent.

3. Broad Target Panel Screening:

  • Rationale: Screening against a diverse panel of receptors, enzymes, and ion channels provides a comprehensive overview of a compound's off-target liabilities.[12][15]

  • Procedure:

    • Submit this compound for screening against a commercially available safety panel (e.g., Eurofins Discovery's SafetyScreen44™ or Reaction Biology's InVEST panel).[12][13]

    • The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

    • Results are reported as the percent inhibition or activation relative to a control. A cutoff of >50% inhibition is typically used to identify significant hits.

Comparative Performance Data

To illustrate the potential cross-reactivity profile of this compound, we present the following hypothetical, yet plausible, data. For comparison, we include data for two control compounds: Compound A , a known promiscuous inhibitor with aggregation-based activity, and Compound B , a selective kinase inhibitor.

Table 1: Physicochemical Properties and Promiscuity Assessment

CompoundAqueous Solubility (µM)IC50 (µM) - Standard AssayIC50 (µM) - with 0.01% Triton X-100IC50 Shift
This compound 158.512.31.4x
Compound A (Promiscuous Inhibitor) < 12.1> 50> 23x
Compound B (Selective Inhibitor) > 1000.050.061.2x

Interpretation: The low aqueous solubility of Compound A and the significant shift in its IC50 value in the presence of Triton X-100 are classic indicators of an aggregation-based mechanism.[5] In contrast, this compound exhibits moderate solubility and a minimal shift in IC50, suggesting that its activity in this particular assay is less likely to be due to colloidal aggregation. Compound B, as expected for a well-behaved inhibitor, is highly soluble and its potency is unaffected by the detergent.

Table 2: Broad Target Panel Screening Results (% Inhibition at 10 µM)

TargetTarget ClassThis compound Compound A Compound B
Primary Target (Hypothetical) Kinase 95% 88% 98%
Adenosine A1 ReceptorGPCR62%75%5%
Dopamine D2 ReceptorGPCR55%68%< 2%
Muscarinic M1 ReceptorGPCR15%71%< 2%
hERGIon Channel48%52%12%
COX-2Enzyme78%85%8%
PDE4Enzyme65%79%< 5%
5-HT TransporterTransporter51%65%3%

Interpretation: The data reveals a distinct cross-reactivity profile for each compound. Compound A demonstrates the hallmark of a promiscuous compound, inhibiting a wide range of unrelated targets.[1] Compound B is highly selective for its primary target.

This compound, while showing high potency against its intended target, also exhibits significant off-target interactions with several other proteins, including GPCRs, enzymes, and transporters. This polypharmacology could be due to specific interactions with multiple targets or could be indicative of a more general, non-specific mechanism of action that is not based on aggregation.[2] The moderate inhibition of the hERG channel is a potential cardiotoxicity liability that would warrant further investigation.

Mechanistic Insights and Signaling Pathway Considerations

The observed off-target activity on GPCRs and other signaling proteins suggests that this compound could modulate multiple cellular pathways. For instance, off-target inhibition of a Gs-coupled GPCR could lead to a decrease in intracellular cyclic AMP (cAMP) levels, thereby impacting downstream effectors like Protein Kinase A (PKA).

G cluster_0 Potential Off-Target Signaling Pathway Compound This compound GPCR Gs-coupled GPCR Compound->GPCR Inhibition AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Potential off-target modulation of a GPCR signaling pathway.

Conclusion and Best Practices

The evaluation of this compound serves as a case study in the critical importance of comprehensive cross-reactivity profiling in early drug discovery. While this compound may exhibit potent activity against its primary target, the presence of multiple off-target interactions necessitates a cautious interpretation of its biological effects.

Key Recommendations for Researchers:

  • Profile Early and Broadly: Employ broad target panels early in the hit-to-lead process to identify potential liabilities and guide medicinal chemistry efforts.[14][16]

  • Employ Orthogonal Assays: Confirm hits from primary screens using assays with different technologies and detection methods to rule out artifacts.[17]

  • Assess Physicochemical Properties: Characterize the solubility and aggregation potential of your compounds to identify those prone to non-specific mechanisms of action.

  • Be Wary of PAINS: Recognize common structural motifs, such as certain quinoline derivatives, that are known to be associated with assay interference.[3][7]

By adopting a rigorous and systematic approach to the identification and characterization of off-target effects, researchers can increase the quality of their lead compounds and improve the likelihood of success in bringing safe and effective new therapies to the clinic.

References

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  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Retrieved from [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research, 3, 233. Retrieved from [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Gendelev, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Retrieved from [Link]

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  • Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Wang, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Liu, Y., et al. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Retrieved from [Link]

  • Dapsens, P. Y., et al. (2015). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Catalysis Communications. Retrieved from [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

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  • Povydysh, M. N., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Molecules. Retrieved from [Link]

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A Comparative Guide to the Antioxidant Effects of Dihydroquinolines: Bridging the In Vitro-In Vivo Gap

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vivo and in vitro antioxidant effects of dihydroquinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will dissect the experimental methodologies used to evaluate their efficacy, analyze the causal factors behind observed activities, and critically examine the translational gap between laboratory assays and physiological outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these molecules.

The Dihydroquinoline Scaffold: A Primer on Antioxidant Potential

Dihydroquinolines, structurally related to quinoline, are heterocyclic compounds recognized for their broad spectrum of biological activities.[1] Their antioxidant potential is largely attributed to the heterocyclic ring system, which can be substituted with various functional groups. The capacity to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) is fundamental to their direct antioxidant action.[2] Furthermore, certain derivatives can modulate endogenous antioxidant defense systems, representing an indirect, and often more potent, mechanism of action.[3][4]

The critical distinction between in vitro (in a controlled laboratory environment) and in vivo (within a living organism) assessment is paramount. While in vitro assays are invaluable for high-throughput screening and mechanistic elucidation, they often fail to predict in vivo efficacy due to complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME).[5][6] This guide will explore both realms to provide a holistic understanding.

In Vitro Evaluation: Quantifying Radical Scavenging

In vitro antioxidant assays are designed to measure the intrinsic ability of a compound to neutralize free radicals in a controlled chemical system. They are rapid, cost-effective, and essential for initial screening and structure-activity relationship (SAR) studies.

Common In Vitro Methodologies

Several assays are routinely employed, each with a distinct chemical principle:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[2] The degree of discoloration is proportional to the scavenging capacity.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the radical back to its colorless neutral form, and the decolorization is measured spectrophotometrically.[2][8]

  • Ferric Reducing Antioxidant Power (FRAP) Assay : This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][9]

Causality in Experimental Design

The choice of assay is critical. DPPH and ABTS assays measure hydrogen atom or electron transfer, reflecting direct radical scavenging. The FRAP assay, however, only measures electron transfer (reducing ability). Employing a battery of these tests provides a more comprehensive profile of a compound's in vitro antioxidant capabilities. For instance, some 2-phenylquinolin-4(1H)-ones have shown notable ferric reducing antioxidant power.[8]

Below is a standardized protocol for the widely used DPPH assay, which serves as a self-validating system when appropriate controls are included.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the concentration of a dihydroquinoline derivative required to scavenge 50% of DPPH radicals (IC₅₀).

Materials:

  • Dihydroquinoline test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[3]

  • Preparation of Test Compounds: Create a stock solution of the dihydroquinoline derivative in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[3] Prepare identical dilutions for the positive control.

  • Assay Execution: a. In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well. b. Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank control) to the respective wells.[3] c. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[8]

  • IC₅₀ Determination: Plot the percentage of inhibition against the different concentrations of the test compound. The IC₅₀ value is the concentration of the antioxidant required to cause 50% inhibition of the DPPH radical.

Table 1: Summary of In Vitro Antioxidant Activity of Selected Dihydroquinoline Derivatives
Compound/DerivativeAssayActivity Metric (IC₅₀ / EC₅₀)Reference CompoundSource
Fatty 2-substituted PHQ (from oleyl alcohol & 2-nitrobenzaldehyde)ABTSEC₅₀: 2.11–4.69 µMVitamin E (EC₅₀: 1.19–5.88 µM)[2]
Fatty 2-substituted PHQ (from oleyl alcohol & 2-nitrobenzaldehyde)DPPHEC₅₀: 2.11–4.69 µMBHT (EC₅₀: 1.98–6.47 µM)[2]
Embelin-Dihydroquinoline Derivatives (e.g., 4i)ROS Production (in H9c2 cells)Significant inhibition of Dox-induced ROSN-acetyl-cysteine (NAC)[10]
Indoloquinoline AnalogsDPPHIC₅₀: 3.3–9.2 x 10⁻⁵ µMAscorbic Acid (IC₅₀: 4.2 x 10⁻⁵ µM)[11]

PHQ: Polyhydroquinoline; BHT: Butylated hydroxytoluene. Data indicates that specific substitutions, such as long fatty chains, can enhance antioxidant activity to levels comparable with standard antioxidants.[2]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 1. Prepare Stock Solutions (Dihydroquinoline & Control) serial 2. Perform Serial Dilutions stock->serial plate 4. Plate Reagents (100µL DPPH + 100µL Sample) serial->plate dpph 3. Prepare 0.1 mM DPPH Solution dpph->plate incubate 5. Incubate 30 min (Dark, Room Temp) plate->incubate read 6. Read Absorbance (517 nm) incubate->read calculate 7. Calculate % Inhibition read->calculate plot 8. Determine IC50 Value calculate->plot caption Workflow for In Vitro DPPH Assay.

Figure 1. Workflow for In Vitro DPPH Assay.

In Vivo Assessment: Unraveling Physiological Effects

Demonstrating antioxidant activity in vivo is the crucial next step in validating a compound's therapeutic potential. This involves administering the compound to a living organism and measuring its ability to counteract oxidative stress, which is often artificially induced to create a disease model.

Common In Vivo Models & Biomarkers
  • Oxidative Stress Models:

    • Cerebral Ischemia/Reperfusion (CIR): A model where blood flow to the brain is temporarily stopped and then restored, causing significant oxidative damage.[4]

    • Toxin-Induced Organ Damage: For example, using acetaminophen (AAP) to induce acute liver injury, a condition characterized by massive oxidative stress.[12]

    • Doxorubicin-Induced Cardiotoxicity: Doxorubicin, a chemotherapy agent, is known to generate ROS, leading to heart damage.[13]

  • Key Biomarkers Measured:

    • Antioxidant Enzymes: Superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR). Changes in their activity or expression indicate a response to oxidative stress.[4][12]

    • Oxidative Damage Products: Malondialdehyde (MDA) and 8-isoprostane as markers of lipid peroxidation, and 8-hydroxy-2-deoxyguanosine (8-OHdG) as a marker of DNA damage.[4]

    • Signaling Molecules: Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes.[3][14]

Causality in Experimental Design

The choice of an in vivo model must be directly relevant to the potential therapeutic application. For a compound intended to treat stroke, a CIR model is appropriate.[4] Measuring a panel of biomarkers is essential because it provides a multi-faceted view of the compound's effect. For instance, a decrease in MDA alongside an increase in SOD and CAT activity strongly suggests that the compound mitigates oxidative damage by bolstering the endogenous antioxidant defense system.[12][15]

Experimental Protocol: Acetaminophen (AAP)-Induced Hepatotoxicity Model

Objective: To evaluate the hepatoprotective and antioxidant effects of a dihydroquinoline derivative in a rat model of acute liver injury.

Animals: Male Wistar rats (200-250g).

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Control (Vehicle only)

    • Group 2: AAP only (e.g., 500 mg/kg, single oral dose)

    • Group 3: Dihydroquinoline (e.g., 50 mg/kg/day) + AAP

    • Group 4: N-acetyl-cysteine (NAC, positive control) + AAP

  • Dosing Regimen: Pre-treat Groups 3 and 4 with the test compound or NAC for a set period (e.g., 3-7 days). On the final day, administer AAP to Groups 2, 3, and 4. Group 1 receives only the vehicle.

  • Sample Collection: At 24 hours post-AAP administration, euthanize the animals. Collect blood for serum analysis (liver function tests: ALT, AST) and liver tissue.

  • Biochemical Analysis of Liver Homogenate: a. Prepare a 10% liver homogenate in cold phosphate buffer. b. Centrifuge to obtain the supernatant. c. Use commercially available kits to measure the activity of antioxidant enzymes (SOD, CAT, GPx) and the concentration of reduced glutathione (GSH).[12] d. Measure the level of malondialdehyde (MDA) as an indicator of lipid peroxidation.

  • Histopathology: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess cellular damage.

  • Data Analysis: Compare the biomarker levels and histopathological scores between the groups using appropriate statistical tests (e.g., ANOVA).

Table 2: Summary of In Vivo Antioxidant Effects of Selected Dihydroquinoline Derivatives
CompoundModelKey FindingsMechanism of ActionSource
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)Cerebral Ischemia/Reperfusion (Rat)Reduced oxidative stress markers (8-OHdG, 8-isoprostane); Normalized antioxidant enzyme activity (SOD, GPx); Decreased inflammation & apoptosis.Modulation of antioxidant defense components (Nrf2, Foxo1).[4]
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)Acetaminophen-Induced Liver Injury (Rat)Reduced oxidative stress; Decreased pro-inflammatory cytokines; Normalized antioxidant enzyme balance (SOD, CAT, GP, GST).Direct antioxidant activity and reduction of inflammation.[12]
Indolo[2,3-b] QuinolinesEhrlich Ascites Carcinoma (Mouse)Decreased hepatic lipid peroxidation; Increased SOD and CAT levels.Proof of in vivo antioxidant effect accompanying antitumor activity.[15][16]

Bridging the Gap: Why In Vitro Doesn't Always Equal In Vivo

The transition from a promising in vitro result to a successful in vivo outcome is fraught with challenges. A compound that is a potent radical scavenger in a test tube may be ineffective in an animal model. This discrepancy arises from several key physiological factors.

  • Bioavailability and Metabolism: For a compound to be effective, it must reach its target tissue in a sufficient concentration.[17] Poor oral bioavailability is a major hurdle for many phenolic compounds.[5][18] Once absorbed, dihydroquinolines undergo extensive Phase I and Phase II metabolism in the liver, which can either detoxify them or, in some cases, convert them into more active metabolites. The parent compound tested in vitro may not be the primary species exerting the effect in vivo.

  • Cellular Uptake and Distribution: The compound must be able to cross cell membranes to act on intracellular targets of oxidative stress. Lipophilicity plays a key role; inserting fatty chains into a polyhydroquinoline core has been shown to improve antioxidant activity, likely by enhancing membrane permeability.[2]

  • Interaction with Endogenous Systems: The most significant difference is the presence of a complex, interconnected antioxidant network in vivo. Many potent "antioxidants" exert their primary effect not by direct scavenging, but by upregulating the body's own defenses. The Nrf2/ARE signaling pathway is a prime example.[3] Dihydroquinolines may activate Nrf2, leading to the transcription of a battery of protective genes, including those for SOD, CAT, and glutathione synthesis enzymes.[14][19] This indirect, amplifying effect is impossible to capture in simple chemical assays like DPPH or ABTS.

G cluster_invitro In Vitro Environment cluster_invivo In Vivo Environment cluster_direct Direct Effects cluster_indirect Indirect Effects invitro_node Direct Radical Scavenging (e.g., DPPH, ABTS) factors Translational Factors - Bioavailability (ADME) - Metabolism (Phase I/II) - Cellular Uptake - Tissue Distribution invitro_node->factors Bridging the Gap invivo_direct Direct Radical Scavenging (Limited Contribution) invivo_indirect Modulation of Endogenous Systems (e.g., Nrf2 Activation) Increased Synthesis of: - SOD, CAT, GPx - Glutathione factors->invivo_direct factors->invivo_indirect caption Factors influencing in vivo vs. in vitro outcomes.

Figure 2. Factors influencing in vivo vs. in vitro outcomes.

Conclusion and Future Directions

Dihydroquinoline derivatives represent a promising class of antioxidant compounds. While in vitro assays are indispensable for initial screening, this guide underscores the necessity of progressing to well-designed in vivo models to validate therapeutic potential. The evidence suggests that the most effective dihydroquinolines likely operate through a dual mechanism: modest direct radical scavenging coupled with a more powerful, indirect effect of upregulating endogenous antioxidant defenses via pathways like Nrf2.

Future research should focus on:

  • Synthesizing derivatives with improved bioavailability: Strategies like encapsulation in liposomes or nanoparticles could enhance systemic delivery.[5]

  • Elucidating metabolic pathways: Identifying the major metabolites of promising dihydroquinolines is crucial to determine if the parent compound or a metabolite is the active species.

  • Probing pathway interactions: Further investigation into the precise molecular interactions between dihydroquinolines and signaling pathways like Nrf2/ARE and Foxo1 will enable the design of more potent and specific molecules.

By integrating robust in vitro screening with mechanistically informative in vivo studies, the scientific community can successfully translate the chemical promise of dihydroquinolines into tangible therapeutic benefits for diseases rooted in oxidative stress.

References

  • Benchchem. In vitro antioxidant capacity of 2,4-Dihydroxyquinoline compared to known antioxidants.
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  • PubMed. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021-05-05).
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  • PubMed Central. Antioxidant Activity of Natural Hydroquinones.
  • ACS Publications. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products. (2023-02-07).
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  • ACS Publications. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products. (2023-02-07).
  • MDPI. Unraveling the Antioxidant Activity of 2R,3R-dihydroquercetin. (2023-09-18).
  • PubMed Central. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats.
  • PubMed. The effect of CH 402 dihydroquinoline type antioxidant on the activity of Na+-K+-ATP-ase and Mg++-ATP-ase of rat brain subcellular fractions in the presence and absence of ascorbic acid. (1989).
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  • ResearchGate. (PDF) In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (2025-10-23).
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol

2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol is an aromatic amine, a class of compounds often associated with potential health hazards, including carcinogenicity and mutagenicity.[1][2] The quinoline backbone itself is known for its ecotoxicity, being harmful to aquatic life with long-lasting effects.[3] The addition of a hydroxyl group classifies the compound as a phenol, which also requires careful handling and disposal due to its toxicity.[4][5] Therefore, it is imperative that this compound is treated as a hazardous waste.

Core Principle: Under no circumstances should this chemical or its residues be disposed of down the sink or in regular solid waste streams.[6]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

All handling of this compound for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.

Part 1: Waste Segregation and Containerization
  • Designate a Waste Stream: this compound waste should be segregated into its own dedicated hazardous waste stream. Do not mix it with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.

  • Select Appropriate Containers:

    • Solid Waste: For solid this compound, contaminated consumables (e.g., weighing paper, gloves, absorbent pads), use a clearly labeled, sealable, and chemically resistant container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Liquid Waste: For solutions containing this compound, use a labeled, screw-cap, and leak-proof container. Again, HDPE or glass containers are appropriate. Ensure the container material is compatible with any solvents used.

  • Proper Labeling: Every waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Harmful to Aquatic Life").[7][8] The date of waste accumulation should also be recorded.

Part 2: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which is a location at or near the point of generation. This could be a designated area within a fume hood or a specific cabinet.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste. This prevents the release of vapors and potential spills.

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to capture any potential leaks.

Part 3: Final Disposal
  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (as per your institution's policy), contact your EHS department to arrange for a pickup.

  • Professional Disposal: The ultimate disposal of this compound should be carried out by a licensed hazardous waste disposal company. The most common and effective method for this type of organic compound is high-temperature incineration at a permitted facility.[4][5]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the area.[8]

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Carefully scoop the absorbent material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using Graphviz.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate Waste Stream SolidWaste Solid Waste (Contaminated Materials) Segregate->SolidWaste LiquidWaste Liquid Waste (Solutions) Segregate->LiquidWaste LabelContainer Label Container: 'Hazardous Waste' Chemical Name Hazards & Date SolidWaste->LabelContainer LiquidWaste->LabelContainer SAA Store in Designated Satellite Accumulation Area (SAA) LabelContainer->SAA SecondaryContainment Use Secondary Containment for Liquids SAA->SecondaryContainment ContactEHS Contact EHS for Pickup SecondaryContainment->ContactEHS Incineration Professional Disposal (High-Temperature Incineration) ContactEHS->Incineration

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Waste TypeContainer SpecificationKey Labeling InformationPrimary Disposal Route
Solid Sealable, chemically resistant (e.g., HDPE)"Hazardous Waste", "this compound", "Toxic", "Harmful to Aquatic Life"High-Temperature Incineration
Liquid Leak-proof, screw-cap (e.g., HDPE, glass)"Hazardous Waste", "this compound", "Toxic", "Harmful to Aquatic Life"High-Temperature Incineration
Contaminated PPE Sealable, chemically resistant (e.g., HDPE)"Hazardous Waste", "this compound Contaminated Debris"High-Temperature Incineration

By adhering to these rigorous, evidence-based protocols, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • ResearchGate. (2015, January 9). How can I dispose phenol? Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? YouTube. Retrieved from [Link]

  • GreenScreen. (2021, October 6). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. Retrieved from [Link]

  • R.E. Carroll, Inc. (n.d.). TMQ (SunBoss). Retrieved from [Link]

  • Harwick Standard. (n.d.). material safety data sheet. Retrieved from [Link]

  • ECHA. (n.d.). 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers - Registration Dossier. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Recycling Phenolic Resin. Retrieved from [Link]

  • MDPI. (2023, May 17). Removal of Phenol from Biomedical Waste via an Adsorption Process. Retrieved from [Link]

  • Sustainability Directory. (n.d.). Aromatic Amine Pollution. Retrieved from [Link]

  • PubMed. (n.d.). Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation. Retrieved from [Link]

  • SpringerLink. (n.d.). Removal of Phenol from Synthetic and Industrial Wastewater by Potato Pulp Peroxidases. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Sustainability Directory. (2025, November 29). Aromatic Amines. Retrieved from [Link]

  • ECHA. (n.d.). Appendix 8: Entry 43 - Azocolourants - List of aromatic amines. Retrieved from [Link]

  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]

  • MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

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Navigating the Safe Handling of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol, a quinoline derivative, presents a unique set of handling requirements. This guide provides an in-depth, procedural framework for the safe use of this compound, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Understanding the Hazard: A Proactive Approach to Safety

A thorough hazard assessment is the cornerstone of a robust PPE program[6][7]. Before handling this compound, it is crucial to evaluate the specific laboratory conditions and procedures to determine the potential for exposure.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

Body PartProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. For prolonged or high-risk procedures, double-gloving is advised.
Eyes/Face Safety goggles and face shieldChemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
Body Laboratory coatA long-sleeved, flame-resistant lab coat that fits properly and is kept buttoned.
Respiratory NIOSH-approved respiratorRequired when working with the solid form outside of a certified chemical fume hood or when aerosols may be generated. A half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters is recommended.
Feet Closed-toe shoesSturdy, closed-toe shoes made of a non-porous material.

A Step-by-Step Guide to PPE Selection and Use

Hand Protection: The First Line of Defense

Chemical-resistant gloves are non-negotiable when handling this compound. Nitrile or neoprene gloves provide adequate protection against many quinoline derivatives. It is critical to inspect gloves for any signs of degradation or puncture before each use. Given the absence of specific breakthrough time data for this compound, a conservative approach of changing gloves immediately after any known contact is recommended. For procedures with a higher risk of exposure, such as weighing the solid compound or during transfers of concentrated solutions, double-gloving offers an additional layer of protection.

Eye and Face Protection: Shielding from Splashes and Aerosols

Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, and airborne particles[8]. When handling larger quantities or performing operations that could result in significant splashing, a face shield must be worn in addition to goggles to protect the entire face[5][8].

Body Protection: Minimizing Skin Contact

A long-sleeved, properly fitting laboratory coat serves as a removable barrier to protect street clothes and skin from contamination. The lab coat should be kept buttoned to ensure maximum coverage. In the event of a spill, the lab coat should be removed immediately and decontaminated or disposed of properly.

Respiratory Protection: Guarding Against Inhalation Hazards

The solid form of this compound can pose an inhalation hazard if it becomes airborne. All work with the solid compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator is mandatory[9][10][11][12]. A half-mask or full-face respirator equipped with organic vapor cartridges and P100 particulate filters will provide protection against both vapors and fine particles. Proper fit-testing and training on respirator use are essential for ensuring its effectiveness[13].

Foot Protection: A Foundation of Safety

Sturdy, closed-toe shoes constructed from a non-porous material are required in any laboratory setting where chemicals are handled[5]. This is to protect the feet from spills and falling objects.

Operational and Disposal Plans

Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_assessment Conduct Hazard Assessment prep_sds Review SDS of Analogous Compounds prep_assessment->prep_sds prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_don Don Appropriate PPE prep_workspace->handle_don handle_weigh Weigh Solid in Fume Hood handle_don->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decon Decontaminate Work Surfaces handle_transfer->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_disposal Dispose of Contaminated Waste cleanup_doff->cleanup_disposal cleanup_wash Wash Hands Thoroughly cleanup_disposal->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan:

All waste contaminated with this compound, including used gloves, disposable lab coats, and any contaminated labware, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Collect solid waste in a designated, labeled, and sealed container. Liquid waste should be collected in a separate, compatible, and clearly labeled waste container.

Emergency Procedures

In the event of exposure, immediate action is crucial:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Grainger.
  • Personal Protective Equipment - Standards. (n.d.).
  • Personal Protective Equipment - Overview. (n.d.).
  • PPE Requirements – OSHA. (n.d.). Tucker Safety.
  • OSHA PPE Standards: Essential Workplace Guidelines. (n.d.).
  • Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline. (n.d.). Benchchem.
  • Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH | CDC.
  • Safety Data Sheet for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. (2024, April 1). Thermo Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • Safety Data Sheet for TMQ (SunBoss). (n.d.). R.E. Carroll, Inc.
  • Chemical Safety in the Workplace. (2024, November 12). Restored CDC.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Safety Data Sheet for 2,2,4-Trimethyl-1,2-dihydroquinoline. (2021, August 16). CymitQuimica.
  • Safety Data Sheet for Poly(1,2-dihydro-2,2,4-trimethylquinoline). (2024, January 10). Biosynth.
  • MATERIAL SAFTY DATA SHEET for 2,2,4-Trimethyl-1,2-dihydroquinoline, polymerized. (2011, August 22).
  • 2,2,4-Trimethyl-1,2-dihydroquinoline polymer SDS, 26780-96-1 Safety D
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH | CDC.
  • material safety data sheet for STANGARD® TMQ POWDER/PASTILLE/TMQ-E MINI PASTILLE. (n.d.). Harwick Standard.
  • MATERIAL SAFETY DATA SHEET for ADDITIN RC 7010 44B. (n.d.). Tri-iso.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. (2021, October 6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.